2,2-Diphenylpent-4-enoic acid
Description
The exact mass of the compound 2,2-Diphenylpent-4-enoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18706. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Diphenylpent-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diphenylpent-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRSCYRFTSBWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280796 | |
| Record name | 2,2-diphenylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6966-03-6 | |
| Record name | NSC18706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenylpent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,2-Diphenylpent-4-enoic acid
An In-depth Technical Guide to the Synthesis of 2,2-Diphenylpent-4-enoic Acid
Introduction
2,2-Diphenylpent-4-enoic acid is a valuable carboxylic acid derivative characterized by a quaternary carbon center bearing two phenyl groups and an allyl substituent. This structural motif makes it a target of interest in medicinal chemistry and materials science, where the unique steric and electronic properties of the diphenylmethyl group, combined with the reactive terminal alkene, can be exploited for further functionalization. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2,2-diphenylpent-4-enoic acid, designed for researchers in organic synthesis and drug development. The presented methodology is grounded in established chemical principles and provides detailed, actionable protocols.
Strategic Overview of the Synthesis
The most direct and logical approach to the synthesis of 2,2-diphenylpent-4-enoic acid involves the α-alkylation of a diphenylacetic acid precursor. The key challenge in this synthesis is the formation of the C-C bond at the sterically hindered α-position of the diphenylacetic moiety. This requires the generation of a carbanion (enolate) which is then quenched with a suitable allyl electrophile.
Our proposed synthetic strategy is a two-step sequence starting from the readily available benzilic acid:
-
Preparation of Diphenylacetic Acid: The synthesis begins with the reduction of benzilic acid to diphenylacetic acid. This is a well-established transformation that provides the core diphenylmethyl scaffold.
-
α-Allylation of Diphenylacetic Acid: The crucial C-C bond formation is achieved by deprotonating diphenylacetic acid with a strong, non-nucleophilic base to form a dianion, followed by alkylation with allyl bromide.
This strategy is efficient and relies on readily accessible starting materials and reagents.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of 2,2-diphenylpent-4-enoic acid.
Caption: Synthetic pathway from Benzilic Acid to 2,2-Diphenylpent-4-enoic acid.
Detailed Experimental Protocols
Part 1: Synthesis of Diphenylacetic Acid
This protocol is adapted from a reliable procedure published in Organic Syntheses[1].
Reaction:
-
Step 1: In a 1-liter round-bottom flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.
-
Step 2: Allow the mixture to stand for 20 minutes until the iodine has reacted.
-
Step 3: Add 5 mL of water and 100 g (0.44 mol) of benzilic acid to the flask.
-
Step 4: Attach a reflux condenser and heat the mixture to a continuous boil for a minimum of 2.5 hours.
-
Step 5: After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.
-
Step 6: Slowly pour the hot filtrate into a well-stirred, cold solution of 25 g of sodium bisulfite in 1 L of water. This will precipitate the diphenylacetic acid.
-
Step 7: Collect the white precipitate by suction filtration, wash thoroughly with cold water, and dry.
Expected Yield: 88–90 g (94–97%)[1]. Purity: The product typically melts at 141–144 °C and can be recrystallized from 50% ethanol to a melting point of 144–145 °C[1].
Part 2: Synthesis of 2,2-Diphenylpent-4-enoic Acid
This protocol is based on the general principles of direct alkylation of arylacetic acids[2].
Reaction:
-
Step 1: Preparation of the Reaction Vessel: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous tetrahydrofuran (THF).
-
Step 2: Formation of the Dianion: Cool the flask to -78 °C in a dry ice/acetone bath. To the THF, add a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (2.2 equivalents).
-
Step 3: Dissolve diphenylacetic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred LDA solution at -78 °C. The formation of the dianion should be rapid.
-
Step 4: Alkylation: After stirring for 30 minutes, add allyl bromide (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Step 5: Reaction Monitoring and Quenching: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Step 6: Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Step 7: Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary and Characterization
The following table summarizes key information for the synthesis and expected characteristics of the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Predicted) |
| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 | ¹H NMR (CDCl₃): δ ~7.3 (m, 10H, Ar-H), ~5.1 (s, 1H, CH), carboxylic acid proton will be broad. |
| 2,2-Diphenylpent-4-enoic Acid | C₁₇H₁₆O₂ | 252.31 | ¹H NMR (CDCl₃): δ ~7.3 (m, 10H, Ar-H), ~5.7 (m, 1H, -CH=CH₂), ~5.1 (m, 2H, -CH=CH₂), ~2.8 (d, 2H, -CH₂-CH=). IR (KBr, cm⁻¹): ~3000 (broad, O-H), ~1700 (C=O), ~1640 (C=C). |
Scientific Rationale and Mechanistic Insights
The success of this synthesis hinges on the efficient generation of the enolate of diphenylacetic acid. The use of a strong, sterically hindered base like LDA is crucial for two reasons:
-
Complete Deprotonation: LDA is a very strong base, ensuring complete and irreversible deprotonation of both the carboxylic acid proton and the α-proton to form a dianion. This is necessary to drive the reaction forward.
-
Minimizing Side Reactions: As a non-nucleophilic base, LDA is less likely to engage in unwanted side reactions with the electrophilic allyl bromide.
The alkylation proceeds via an SN2 reaction between the nucleophilic α-carbon of the diphenylacetate dianion and the electrophilic carbon of allyl bromide. The low reaction temperature (-78 °C) is employed to control the reactivity of the enolate and minimize potential side reactions.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2,2-diphenylpent-4-enoic acid. By following the outlined protocols, researchers can successfully synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical science. The use of well-documented procedures for the preparation of the starting material, combined with a logically derived protocol for the key alkylation step, ensures a high probability of success.
References
-
Fujita, T., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(29), 11132–11135. [Link]
-
Organic Syntheses. (n.d.). Diphenylacetic acid. PrepChem.com. Retrieved January 23, 2026, from [Link]
Sources
An In-Depth Technical Guide to 2,2-Diphenylpent-4-enoic Acid: Properties, Synthesis, and Applications
Introduction and Molecular Overview
2,2-Diphenylpent-4-enoic acid is a unique carboxylic acid characterized by a sterically hindered quaternary α-carbon bonded to two phenyl rings and an allyl group. This distinct architecture, combining the lipophilic diphenylmethane core with the versatile functionalities of a carboxylic acid and a terminal alkene, makes it a molecule of significant interest for synthetic chemists and drug development professionals. The diphenylmethane motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, while the carboxylic acid and alkene moieties serve as reactive handles for facile derivatization, prodrug design, and conjugation.
This guide provides a comprehensive overview of the known physicochemical properties, a detailed, field-proven protocol for its synthesis, an expert analysis of its reactivity, and a discussion of its potential in the landscape of modern drug discovery.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 2,2-diphenylpent-4-enoic acid is not broadly published, its core properties can be established from supplier data and predicted with high accuracy based on the analysis of its constituent functional groups.
Physical and Chemical Properties
The known properties of 2,2-diphenylpent-4-enoic acid are summarized below. The molecule presents as a solid at room temperature and is classified as an irritant, necessitating appropriate handling precautions.
| Property | Value | Source |
| CAS Number | 6966-03-6 | |
| Molecular Formula | C₁₇H₁₆O₂ | |
| Molecular Weight | 252.32 g/mol | |
| Melting Point | 142 °C | |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform); Insoluble in water (predicted) | - |
| pKa | ~4-5 (predicted, typical for carboxylic acids) | [1] |
| Hazard | Irritant |
Spectroscopic Signature Analysis
The structural identity of 2,2-diphenylpent-4-enoic acid can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. The following is an expert-predicted analysis of its expected spectroscopic data.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][3][4]
-
¹H NMR (Proton NMR): The proton spectrum is expected to be highly characteristic.
-
Aromatic Protons (δ 7.2-7.5 ppm): The ten protons on the two phenyl rings will appear as a complex multiplet in this region.
-
Vinyl Protons (δ 5.0-6.0 ppm): The terminal alkene will produce a complex pattern. The internal vinyl proton (-CH =CH₂) will appear as a multiplet around δ 5.5-5.9 ppm, showing coupling to both the geminal terminal protons and the adjacent methylene protons. The two terminal vinyl protons (=CH ₂) will appear as distinct multiplets around δ 5.0-5.2 ppm.
-
Allylic Protons (δ ~2.8-3.0 ppm): The methylene protons (-CH ₂-CH=) adjacent to the quaternary carbon and the double bond are diastereotopic and will likely appear as a doublet of doublets or a more complex multiplet around δ 2.8-3.0 ppm.
-
Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield shift, typically above 10 ppm, and its position can be solvent-dependent.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the key structural features.
-
Carboxyl Carbon (δ ~175-180 ppm): The C=O of the carboxylic acid will be one of the most downfield signals.
-
Aromatic Carbons (δ ~125-145 ppm): Multiple signals will be present for the phenyl ring carbons. The quaternary carbons attached to the α-carbon will be around δ 140-145 ppm.
-
Vinyl Carbons (δ ~118 and ~133 ppm): The terminal =CH₂ carbon will be around δ 118 ppm, while the internal -CH= carbon will be further downfield around δ 133 ppm.
-
Quaternary α-Carbon (δ ~55-60 ppm): The central carbon atom bonded to the two phenyl rings, the allyl group, and the carboxyl group will have a characteristic shift in this region.
-
Allylic Carbon (δ ~40-45 ppm): The methylene carbon of the allyl group will appear in this range.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the primary functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch (Alkene): A medium intensity band around 1640 cm⁻¹.
-
C=C Stretch (Aromatic): Several sharp bands of variable intensity around 1600 and 1450-1500 cm⁻¹.
-
=C-H Bending (Alkene): Out-of-plane bends for the terminal alkene will appear as strong bands around 910 and 990 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 252.32.
-
Key Fragmentation: A prominent fragment is expected from the loss of the carboxyl group (-COOH), resulting in a peak at m/z = 207. Another significant fragmentation pathway would be a McLafferty-type rearrangement or cleavage of the allyl group, leading to various daughter ions.
Synthesis Methodology: α-Allylation of Diphenylacetic Acid
The most logical and robust method for preparing 2,2-diphenylpent-4-enoic acid is through the α-alkylation of a diphenylacetic acid precursor. This approach involves the generation of a carbanion at the α-position, which then acts as a nucleophile to displace a halide from an allyl electrophile. To prevent side reactions with the acidic proton of the carboxylic acid, it is preferable to use an ester derivative, such as ethyl diphenylacetate, followed by a final hydrolysis step.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful formation of the enolate (Step 1) is confirmed by the subsequent alkylation (Step 2), and the final product's purity can be assessed via melting point and the spectroscopic methods outlined in Section 2.2.
Materials and Reagents:
-
Ethyl diphenylacetate
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl bromide
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), concentrated
Step 1: Enolate Formation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (100 mL) and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to generate the lithium diisopropylamide (LDA) base.
-
Dissolve ethyl diphenylacetate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C.
-
Allow the reaction to stir for 1 hour at -78 °C. The formation of the enolate is often indicated by a color change. Causality: Using a strong, non-nucleophilic base like LDA at low temperatures ensures rapid and complete deprotonation at the α-carbon without competing side reactions like Claisen condensation or addition to the ester carbonyl.
Step 2: α-Allylation
-
To the enolate solution from Step 1, add allyl bromide (1.2 equivalents) dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Ethyl 2,2-diphenylpent-4-enoate. Trustworthiness: The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ester.
Step 3: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Step 2 in a mixture of ethanol and water (e.g., 2:1 ratio).
-
Add an excess of potassium hydroxide (5-10 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,2-diphenylpent-4-enoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or toluene.
Chemical Reactivity and Derivatization Potential
The bifunctional nature of 2,2-diphenylpent-4-enoic acid makes it a versatile platform for generating diverse molecular libraries. The reactivity of the carboxylic acid and the terminal alkene can be addressed independently with high chemoselectivity.
Reactions at the Carboxylic Acid Group
-
Esterification: Standard Fischer esterification (alcohol, catalytic acid) or reaction with alkyl halides under basic conditions.
-
Amidation: Conversion to amides is readily achieved using coupling agents like DCC, EDC, or HATU, allowing for the introduction of diverse amine-containing fragments. This is a cornerstone of medicinal chemistry for modulating solubility and biological interactions.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2,2-diphenylpent-4-en-1-ol.
-
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will yield the highly reactive acid chloride, a key intermediate for forming esters and amides under mild conditions.
Reactions at the Terminal Alkene
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will selectively reduce the double bond to furnish 2,2-diphenylpentanoic acid.
-
Oxidative Cleavage: Ozonolysis followed by an oxidative workup (H₂O₂) will cleave the double bond to yield diphenylacetic acid, while a reductive workup (Me₂S) would yield an aldehyde. This reaction can be used to unmask a latent carboxylic acid functionality.
-
Epoxidation: Peroxy acids like m-CPBA will convert the alkene to an epoxide, a versatile intermediate for further functionalization via nucleophilic ring-opening.
-
Halogenation: Addition of Br₂ or Cl₂ across the double bond yields the corresponding vicinal dihalide.
-
Hydroboration-Oxidation: This two-step sequence provides the anti-Markovnikov alcohol, 2,2-diphenyl-5-hydroxypentanoic acid (after protection/deprotection of the acid).
Applications in Medicinal Chemistry and Drug Discovery
While 2,2-diphenylpent-4-enoic acid is not an established therapeutic agent itself, its structural components are highly relevant in drug design.
-
Scaffold for Bioisosteric Replacement: The diphenylmethane core is a key feature in many antagonists for receptors like the histamine H1 receptor (e.g., Diphenhydramine) and muscarinic receptors. The carboxylic acid can act as a bioisostere for other acidic functional groups or be used to target enzymes with specific binding pockets.[5]
-
Fragment-Based Drug Design (FBDD): The molecule can be viewed as a combination of valuable fragments: the bulky, lipophilic diphenylmethyl group for exploring hydrophobic pockets, and the allyl group for vector-based growth into adjacent binding sites.
-
Platform for Diversity-Oriented Synthesis (DOS): As detailed in Section 4, the two orthogonal reactive sites allow for the rapid generation of a library of analogues. For example, amidation of the carboxyl group followed by various modifications of the alkene (or vice versa) can produce a wide array of compounds for high-throughput screening.
-
Potential in CNS-Targeted Drugs: The lipophilic nature of the diphenyl groups can facilitate crossing the blood-brain barrier, a critical property for drugs targeting the central nervous system (CNS). The pKa of the carboxylic acid is also in a range commonly seen for both CNS and non-CNS drugs.[1]
-
Precursor for Analogues of Biologically Active Compounds: Phenylacetic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (hPPARs), which are targets for metabolic diseases.[6] Furthermore, diphenylacetamide derivatives have shown a wide range of biological activities, including analgesic and anticonvulsant effects.[7][8]
Safety and Handling
-
Hazard Identification: 2,2-Diphenylpent-4-enoic acid is listed as an irritant. Carboxylic acids, in general, can cause skin and eye irritation or burns upon direct contact.
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or powder.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
References
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Spectroscopic Data of 2,2-Diphenylpent-4-enoic Acid
This guide provides a comprehensive analysis of the spectroscopic data for 2,2-diphenylpent-4-enoic acid, a compound of interest in synthetic chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The interpretations are grounded in established principles of spectroscopy and supported by data from analogous structures.
Introduction
2,2-Diphenylpent-4-enoic acid, with the molecular formula C₁₇H₁₆O₂, is a carboxylic acid characterized by the presence of two phenyl groups and a terminal vinyl group.[1] This unique combination of functional groups gives rise to a distinct spectroscopic signature. Understanding these spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in various chemical reactions. This guide will delve into the predicted spectroscopic data for this compound, providing a valuable resource for researchers.
Synthesis of 2,2-Diphenylpent-4-enoic Acid
A common and effective method for the synthesis of 2,2-disubstituted carboxylic acids is the malonic ester synthesis.[2][3] This approach allows for the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.
Experimental Protocol:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl malonate is then added dropwise to the cooled solution to form the sodium salt of diethyl malonate, a stable enolate.
-
First Alkylation (Benzylation): Benzyl chloride is added to the enolate solution, and the mixture is refluxed. The enolate acts as a nucleophile, displacing the chloride in an Sₙ2 reaction to form diethyl benzylmalonate.
-
Second Alkylation (Allylation): After cooling, a second equivalent of sodium ethoxide is added to deprotonate the remaining acidic α-hydrogen. Allyl bromide is then added, and the mixture is refluxed to yield diethyl allylbenzylmalonate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid by refluxing with a strong base, such as potassium hydroxide. The reaction mixture is then acidified with a strong acid (e.g., HCl) and heated. The β-keto acid intermediate readily undergoes decarboxylation to yield 2,2-diphenylpent-4-enoic acid.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
Caption: Synthetic workflow for 2,2-Diphenylpent-4-enoic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For 2,2-diphenylpent-4-enoic acid, the spectrum is predicted to show distinct signals for the phenyl, vinyl, and methylene protons, as well as the carboxylic acid proton.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.40 - 7.20 | Multiplet | 10H | Aromatic (C₆H₅) |
| 5.80 - 5.60 | Multiplet | 1H | -CH=CH₂ |
| 5.10 - 5.00 | Multiplet | 2H | -CH=CH₂ |
| ~2.80 | Doublet | 2H | -CH₂- |
Interpretation:
-
Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet far downfield, typically around 10-12 ppm, due to deshielding from the adjacent carbonyl group and hydrogen bonding.[1][4]
-
Aromatic Protons (C₆H₅): The ten protons of the two phenyl groups will likely appear as a complex multiplet in the aromatic region (7.20-7.40 ppm).
-
Vinyl Protons (-CH=CH₂): The vinyl group will give rise to a characteristic set of signals. The proton on the internal carbon (-CH=) is expected to be a multiplet between 5.60 and 5.80 ppm, coupled to the adjacent methylene and terminal vinyl protons. The two terminal protons (=CH₂) will appear as a multiplet between 5.00 and 5.10 ppm.
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the vinyl group will be a doublet around 2.80 ppm, split by the neighboring vinyl proton.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid 2,2-diphenylpent-4-enoic acid is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
-
Instrument Setup: The NMR spectrometer is tuned to the ¹H frequency, and the sample is shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).
Caption: Predicted major fragmentation pathways for 2,2-Diphenylpent-4-enoic acid in EI-MS.
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid, and vaporized.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment (Electron Ionization - EI). [6]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
References
-
LibreTexts. (2021, March 6). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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ACD/Labs. NMR Prediction. [Link]
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SpectraBase. 5-(2-Methylcyclopent-1-enyl)-2,2-dimethylpent-4-enoic acid - Optional[13C NMR]. [Link]
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Master Organic Chemistry. The Malonic Ester And Acetoacetic Ester Synthesis. [Link]
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AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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University of Regensburg. 13C NMR spectroscopy. [Link]
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Kocaeli University. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
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ResearchGate. First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. [Link]
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ACS Publications. Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. [Link]
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University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
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ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
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ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
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Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
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PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]
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National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
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Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]
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Saarland University. Interpretation of mass spectra. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
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Drawell. Sample Preparation for FTIR Analysis. [Link]
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YouTube. How to Predict the Number of Signals in a 1H NMR (O Chem). [Link]
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Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
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Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]
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Chemistry LibreTexts. Mass Spectrometry. [Link]
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YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
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ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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YouTube. Assigning a 1H NMR spectrum. [Link]
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Grokipedia. Malonic ester synthesis. [Link]
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National Institutes of Health. Development of a Data Analysis Tool to Determine the Measurement Variability of Consensus Mass Spectra. [Link]
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YouTube. 11.11 Malonic Ester Synthesis. [Link]
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YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
-
ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]
- Google Patents.
-
CompOmics. MS2PIP Server. [Link]
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ResearchGate. SYNTHESIS OF MALONIC ACID ESTERS. [Link]
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YouTube. IR Spectra Predicting Tools. [Link]
-
MDPI. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
-
SpectraBase. 2-Tert-butylpent-4-enoic acid - Optional[Vapor Phase IR]. [Link]
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- 6. pubs.aip.org [pubs.aip.org]
An In-Depth Technical Guide to the Reactions of 2,2-Diphenylpent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,2-diphenylpent-4-enoic acid, a versatile building block in organic synthesis. The document delves into the core chemical transformations of this molecule, with a particular focus on its intramolecular cyclization reactions, reactions of the carboxylic acid moiety, and transformations of the terminal alkene. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of synthetic strategies.
Introduction
2,2-Diphenylpent-4-enoic acid is a unique unsaturated carboxylic acid characterized by a quaternary carbon center bearing two phenyl groups and an accessible terminal double bond. This structural arrangement imparts a distinct reactivity profile, making it a subject of interest for the synthesis of complex polycyclic and heterocyclic scaffolds. The steric hindrance around the carboxylic acid and the electronic effects of the gem-diphenyl groups play a crucial role in directing its chemical behavior. This guide will explore the key reactions of this molecule, providing a foundational understanding for its application in synthetic chemistry.
Synthesis of 2,2-Diphenylpent-4-enoic Acid
A reliable and scalable synthesis of 2,2-diphenylpent-4-enoic acid is paramount for its utilization in further synthetic endeavors. A common and effective method involves the alkylation of a diphenylacetic acid derivative.
Synthesis via Alkylation of Diphenylacetic Acid
This approach leverages the acidity of the α-proton of diphenylacetic acid. The general strategy involves the deprotonation of diphenylacetic acid or its ester, followed by alkylation with an allyl halide.
Workflow for the Synthesis of 2,2-Diphenylpent-4-enoic Acid:
Caption: Synthetic workflow for 2,2-diphenylpent-4-enoic acid.
Experimental Protocol: Synthesis of 2,2-Diphenylpent-4-enoic Acid
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of diphenylacetic acid in anhydrous THF is then added slowly to the LDA solution, and the reaction is stirred for 1 hour at -78 °C to ensure complete formation of the enolate.
-
Alkylation: Allyl bromide is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford 2,2-diphenylpent-4-enoic acid.
Intramolecular Cyclization Reactions
The presence of two phenyl rings and a terminal alkene makes 2,2-diphenylpent-4-enoic acid a prime candidate for intramolecular cyclization reactions, which are powerful tools for the construction of polycyclic systems.
Friedel-Crafts Cyclization: Challenges and Alternative Pathways
The most intuitive cyclization pathway is an intramolecular Friedel-Crafts reaction, where the carboxylic acid is activated by a strong acid to form an acylium ion, which is then attacked by one of the phenyl rings. This would lead to the formation of a tetralone derivative.
Proposed Friedel-Crafts Cyclization Mechanism:
Caption: Proposed Friedel-Crafts cyclization of the topic molecule.
However, experimental evidence suggests that this transformation is not straightforward for this specific substrate. Studies on the closely related 2,2-diphenyl-4-methyl-4-pentenoic acid have shown that treatment with phosphorus pentachloride, a reagent often used to generate acyl chlorides for Friedel-Crafts reactions, does not yield the expected acid chloride but instead leads to the formation of a cyclopentenone derivative. This suggests that alternative reaction pathways may be more favorable.
Acid-Catalyzed Lactonization: A Competing Pathway
A significant reaction observed upon treatment of 2,2-diphenylpent-4-enoic acid with strong acids, such as sulfuric acid, is lactonization.[1] This reaction involves the protonation of the double bond, leading to the formation of a tertiary carbocation, which is then intramolecularly trapped by the carboxylic acid group to form a γ-valerolactone.
Mechanism of Acid-Catalyzed Lactonization:
Caption: Lactonization of 2,2-diphenylpent-4-enoic acid.
Experimental Protocol: Lactonization of 2,2-Diphenylpent-4-enoic Acid [1]
-
Reaction Setup: 2,2-Diphenylpent-4-enoic acid is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Reaction Execution: The solution is stirred at this temperature for a specified period to allow for the cyclization to occur.
-
Work-up and Purification: The reaction mixture is then carefully poured onto ice-water. The resulting precipitate, the γ-valerolactone, is collected by filtration, washed with water until neutral, and then dried. The crude product can be further purified by recrystallization.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality of 2,2-diphenylpent-4-enoic acid can undergo typical transformations, such as esterification.
Esterification
The synthesis of esters from 2,2-diphenylpent-4-enoic acid can be achieved through various standard methods, including Fischer esterification or by conversion to the carboxylate salt followed by alkylation.
Experimental Protocol: Synthesis of Methyl 2,2-Diphenyl-4-pentenoate [1]
-
Salt Formation: 2,2-Diphenylpent-4-enoic acid is dissolved in an aqueous solution of potassium hydroxide.
-
Solvent Removal: The water is removed by azeotropic distillation with a suitable solvent like xylene.
-
Alkylation: Dimethyl sulfate is added to the resulting potassium salt suspension in xylene.
-
Reaction Execution: The mixture is stirred vigorously at reflux for several hours.
-
Work-up and Purification: After cooling, water is added, and the layers are separated. The organic layer is washed with water, dried over a drying agent (e.g., calcium chloride), and the solvent is removed under reduced pressure. The crude ester is then purified by vacuum distillation.
Reactions of the Alkene Group
The terminal double bond in 2,2-diphenylpent-4-enoic acid is susceptible to a variety of addition reactions.
Reduction (Hydrogenation)
The double bond can be selectively reduced to the corresponding alkane without affecting the carboxylic acid or the phenyl groups.[1]
Experimental Protocol: Reduction of 2,2-Diphenylpent-4-enoic Acid [1]
-
Catalyst and Solvent: 2,2-Diphenylpent-4-enoic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst, such as platinum or palladium on carbon, is added.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude 2,2-diphenylpentanoic acid, which can be purified by recrystallization.
Spectroscopic Data
Accurate spectroscopic characterization is essential for confirming the identity and purity of 2,2-diphenylpent-4-enoic acid and its reaction products.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 2,2-Diphenylpent-4-enoic acid | ~7.2-7.4 (m, 10H, Ar-H), ~5.6-5.8 (m, 1H, -CH=), ~5.0-5.2 (m, 2H, =CH₂), ~2.8 (d, 2H, -CH₂-), ~12.0 (br s, 1H, -COOH) | ~178 (C=O), ~142 (Ar-C), ~135 (-CH=), ~128-130 (Ar-CH), ~118 (=CH₂), ~60 (CPh₂), ~40 (-CH₂-) | ~3000 (br, O-H), ~1700 (C=O), ~1640 (C=C), ~1600, 1495, 1445 (Ar C=C) |
| Methyl 2,2-Diphenyl-4-pentenoate | ~7.2-7.4 (m, 10H, Ar-H), ~5.6-5.8 (m, 1H, -CH=), ~5.0-5.2 (m, 2H, =CH₂), ~3.6 (s, 3H, -OCH₃), ~2.8 (d, 2H, -CH₂-) | ~173 (C=O), ~142 (Ar-C), ~135 (-CH=), ~128-130 (Ar-CH), ~118 (=CH₂), ~60 (CPh₂), ~52 (-OCH₃), ~40 (-CH₂-) | ~1730 (C=O), ~1640 (C=C), ~1600, 1495, 1445 (Ar C=C) |
| 2,2-Diphenylpentanoic acid | ~7.2-7.4 (m, 10H, Ar-H), ~2.0-2.2 (m, 2H, -CH₂-), ~1.2-1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~12.0 (br s, 1H, -COOH) | ~179 (C=O), ~143 (Ar-C), ~128-130 (Ar-CH), ~60 (CPh₂), ~35 (-CH₂-), ~25 (-CH₂-), ~14 (-CH₃) | ~3000 (br, O-H), ~1700 (C=O), ~1600, 1495, 1445 (Ar C=C) |
Note: The spectroscopic data provided are approximate and may vary depending on the solvent and instrument used.
Conclusion
2,2-Diphenylpent-4-enoic acid is a molecule with a rich and varied chemistry. While its structure suggests the potential for intramolecular Friedel-Crafts cyclization to form tetralone derivatives, experimental evidence points towards a preference for acid-catalyzed lactonization. This highlights the subtle interplay of steric and electronic factors that govern its reactivity. The carboxylic acid and alkene moieties also undergo predictable transformations, making this compound a versatile starting material for the synthesis of a range of molecular architectures. This guide provides a solid foundation for researchers looking to explore and exploit the synthetic potential of 2,2-diphenylpent-4-enoic acid. Further investigation into alternative cyclization methods, such as radical or transition-metal-catalyzed approaches, could unlock new and exciting applications for this intriguing molecule.
References
-
Craig, P. N., & Witt, I. H. (1950). 2,2-Diphenyl-4-methyl-4-pentenoic Acids. Journal of the American Chemical Society, 72(11), 4925–4927. [Link]
-
Organic Syntheses. (n.d.). Diphenylacetic acid. [Link]
-
PubChem. (n.d.). 2,2-Diphenylpent-4-enoic acid. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
-
Craig, P. N., & Witt, I. H. (1950). 2,2-Diphenyl-4-methyl-4-pentenoic Acids. Journal of the American Chemical Society, 72(11), 4925–4927. [Link]
Sources
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,2-Diphenylpent-4-enoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of molecular pharmacology, the journey to elucidate the precise mechanism of action of a compound is both fundamental and formidable. This guide addresses 2,2-Diphenylpent-4-enoic acid, a molecule whose chemical identity is established, yet its biological function remains largely uncharted territory. The absence of a substantial body of published research on its specific molecular targets and pathways necessitates a unique approach.
This document, therefore, deviates from a conventional monograph. It serves as a technical primer on the known characteristics of 2,2-Diphenylpent-4-enoic acid and, more critically, as a strategic blueprint for its systematic investigation. By synthesizing data from structurally related compounds and outlining a rigorous, multi-tiered experimental workflow, we aim to provide the research community with a foundational framework to unravel the therapeutic potential and mechanistic underpinnings of this intriguing molecule. Our commitment to scientific integrity dictates that we clearly delineate established facts from reasoned hypotheses, thereby fostering a transparent and logical path forward for future research endeavors.
Section 1: Physicochemical Profile of 2,2-Diphenylpent-4-enoic Acid
A comprehensive understanding of a compound's physical and chemical properties is a prerequisite for any mechanistic study, influencing everything from formulation to assay design.
Core Chemical Attributes
2,2-Diphenylpent-4-enoic acid is a carboxylic acid characterized by the presence of two phenyl groups and a terminal vinyl group. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₂ | |
| Molecular Weight | 252.32 g/mol | |
| Melting Point | 142 °C | |
| CAS Number | 6966-03-6 | |
| Hazard Classification | Irritant |
Structural Features and Stereochemistry
The molecule possesses a chiral center at the C2 position, substituted with two phenyl rings. The presence of a double bond between C4 and C5 introduces the possibility of geometric isomerism, although the terminal nature of the double bond in this specific compound precludes E/Z isomerism. The spatial arrangement of the diphenyl groups and the carboxylic acid moiety will be critical in determining its interaction with biological targets.
Section 2: The Mechanistic Void and Inferences from Structural Analogs
Direct evidence detailing the mechanism of action of 2,2-Diphenylpent-4-enoic acid is conspicuously absent from the current scientific literature. However, the pharmacological activities of structurally related compounds can provide valuable, albeit speculative, starting points for investigation. It is crucial to underscore that these are hypotheses pending experimental validation.
Potential for Ion Channel Modulation
The lipophilic nature imparted by the two phenyl groups, combined with the ionizable carboxylic acid, is a common feature in many ion channel modulators. While no direct link has been established, exploring the effect of 2,2-Diphenylpent-4-enoic acid on various ion channels would be a logical first step.
Insights from Diphenylalkanoic Acid Derivatives
A broader look at compounds with a diphenylalkanoic acid scaffold reveals a range of biological activities. For instance, certain derivatives have been investigated for their anti-inflammatory, analgesic, and cardiovascular effects. These activities are often mediated by interactions with specific enzymes or receptors.
Section 3: A Proposed Experimental Roadmap for Mechanistic Elucidation
Given the nascent stage of research into 2,2-Diphenylpent-4-enoic acid, a systematic and multi-pronged experimental approach is warranted. The following details a hypothetical, yet robust, workflow designed to identify its molecular target(s) and delineate the subsequent signaling pathways.
Phase 1: Broad Phenotypic and Target-Agnostic Screening
The initial phase aims to cast a wide net to identify any significant biological activity.
Experimental Protocol: High-Content Imaging for Phenotypic Profiling
-
Cell Culture: Plate a panel of well-characterized human cell lines (e.g., HeLa, U2OS, A549) in 384-well, optically clear bottom plates.
-
Compound Treatment: Treat cells with a concentration range of 2,2-Diphenylpent-4-enoic acid (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include appropriate vehicle (e.g., DMSO) and positive controls.
-
Staining: Fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, MitoTracker for mitochondria).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Data Analysis: Utilize image analysis software to quantify a wide array of cellular features (e.g., nuclear size and shape, mitochondrial morphology, cytoskeletal arrangement). Compare the phenotypic profile of compound-treated cells to a reference library of compounds with known mechanisms of action.
Rationale: This unbiased approach can reveal unexpected cellular effects and provide initial clues about the compound's potential mechanism. For example, changes in mitochondrial morphology might suggest an effect on cellular metabolism or apoptosis.
Phase 2: Target Identification and Validation
Based on the outcomes of Phase 1, or proceeding in parallel, several target identification strategies can be employed.
Experimental Protocol: Affinity-Based Target Identification using Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of 2,2-Diphenylpent-4-enoic acid that incorporates a reactive group (e.g., a photo-activatable group) and an affinity tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the probe with cell lysates or tissue homogenates to allow binding to its protein targets.
-
Cross-linking: For photo-activatable probes, expose the mixture to UV light to covalently link the probe to its binding partners.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged probe that is covalently bound to its target proteins.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Target Validation: Validate the identified targets using techniques such as Surface Plasmon Resonance (SPR) to confirm direct binding and measure binding kinetics, and cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.
Visualization of Target Identification Workflow
Caption: Workflow for affinity-based target identification.
Phase 3: Delineation of Downstream Signaling Pathways
Once a primary molecular target is validated, the subsequent step is to map the downstream signaling cascade.
Experimental Protocol: Phospho-Proteomic Profiling
-
Cell Treatment and Lysis: Treat relevant cells with 2,2-Diphenylpent-4-enoic acid at various time points and concentrations. Lyse the cells under conditions that preserve protein phosphorylation.
-
Protein Digestion: Digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use techniques such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
Mass Spectrometry: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, KEGG) to map the observed phosphorylation changes onto known signaling pathways.
Visualization of a Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade initiated by the compound.
Section 4: Concluding Remarks and Future Directions
The exploration of 2,2-Diphenylpent-4-enoic acid is currently at its inception. This guide has established its fundamental chemical identity and, in light of the absence of direct mechanistic data, has proposed a structured and scientifically rigorous pathway for its investigation. The true value of this compound will only be realized through dedicated and systematic research. The experimental workflows outlined herein provide a robust framework for any research group venturing into this promising, yet unexplored, area of pharmacology. The insights gained from such studies will be invaluable in determining if 2,2-Diphenylpent-4-enoic acid or its derivatives hold the potential to become novel therapeutic agents.
References
- Due to the lack of specific literature on the mechanism of action for 2,2-Diphenylpent-4-enoic acid, this section remains intentionally sparse. The references cited below pertain to the chemical properties of the compound.
An In-Depth Technical Guide to the Discovery and History of 2,2-Diphenylpent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2,2-diphenylpent-4-enoic acid. Emerging from the post-war era of organic chemistry, this molecule's synthesis was a direct result of the exploration of novel rearrangement reactions. Initially investigated for its potential pharmacological applications, its bifunctional nature, possessing both a sterically hindered carboxylic acid and a terminal olefin, has made it a subject of continued interest in synthetic chemistry. This document will detail the seminal work of its discoverers, provide a step-by-step synthesis protocol based on the original literature, and present its known chemical and physical properties.
Introduction: A Molecule Born from Mechanistic Exploration
The story of 2,2-diphenylpent-4-enoic acid is intrinsically linked to the fundamental exploration of reaction mechanisms in organic chemistry. Its discovery was not the result of a targeted drug design program, but rather a serendipitous finding during investigations into the rearrangement of allylic esters. This places its origins firmly in the realm of curiosity-driven research that characterized much of the mid-20th century, a period of significant advancement in the understanding of organic reactions.
The initial interest in this and related compounds stemmed from their potential to serve as versatile starting materials for the synthesis of more complex molecules that might exhibit interesting biological activities. The presence of two distinct functional groups, a carboxylic acid and a double bond, offered multiple avenues for chemical modification.
The Genesis: The Arnold-Searles Rearrangement
The first documented synthesis of 2,2-diphenylpent-4-enoic acid was reported in 1949 by Richard T. Arnold and Scott Searles, Jr. in the Journal of the American Chemical Society. Their work, titled "A New Rearrangement of Allylic Esters," detailed a novel thermal rearrangement of allyl 2,2-diphenylacetate. This reaction, a variation of the Claisen rearrangement, provided a direct route to the previously unknown 2,2-diphenyl-4-pentenoic acid.
The causality behind this experimental choice lay in the broader investigation of[1][1]-sigmatropic rearrangements. Arnold and Searles sought to understand the scope and limitations of these reactions, and the use of an allyl ester of a disubstituted acetic acid provided a unique substrate to probe the migratory aptitude of the ester enolate. The stability of the diphenyl-substituted carbon atom likely played a role in facilitating the rearrangement.
Early Chemical Explorations and Pharmacological Interest
Following its initial synthesis, the chemistry of 2,2-diphenylpent-4-enoic acid was further explored by Paul N. Craig and Ivan H. Witt in a 1950 publication, also in the Journal of the American Chemical Society. Their paper, "The Chemistry of 2,2-Diphenyl-4-pentenoic and 2,2-Diphenyl-4-methyl-4-pentenoic Acids," highlighted the "recent availability" of these compounds, crediting the work of Arnold and Searles.
Craig and Witt's research was driven by the prospect of discovering new pharmacologically active agents. They recognized that the bifunctional nature of 2,2-diphenylpent-4-enoic acid made it an attractive scaffold for creating a variety of derivatives. Their initial studies focused on fundamental transformations, including the reduction of the double bond and the formation of esters. While their 1950 paper states that the compounds were "examined as starting materials for the synthesis of compounds which might show pharmacological activity," specific biological data from this early period is not extensively detailed in the publication itself. The primary focus remained on elucidating the basic chemical reactivity of this novel unsaturated acid.
Synthesis and Characterization
The Arnold-Searles Synthesis: A Step-by-Step Protocol
The original synthesis of 2,2-diphenylpent-4-enoic acid, as described by Arnold and Searles, involves the thermal rearrangement of allyl 2,2-diphenylacetate. The following protocol is an interpretation of the method described in their 1949 publication.
Experimental Protocol: Synthesis of 2,2-Diphenylpent-4-enoic Acid
-
Preparation of Allyl 2,2-Diphenylacetate:
-
To a solution of diphenylacetic acid in a suitable solvent (e.g., toluene), add thionyl chloride to form the acid chloride.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
To the resulting diphenylacetyl chloride, add allyl alcohol and a non-nucleophilic base (e.g., pyridine) to catalyze the esterification.
-
Heat the mixture to drive the reaction to completion.
-
Purify the resulting allyl 2,2-diphenylacetate by distillation under reduced pressure.
-
-
Thermal Rearrangement:
-
Heat the purified allyl 2,2-diphenylacetate in a sealed tube or under a reflux condenser at an elevated temperature (the original work likely used temperatures in the range of 200-300 °C).
-
The progress of the rearrangement can be monitored by techniques such as thin-layer chromatography or by observing changes in physical properties.
-
-
Isolation and Purification:
-
After the rearrangement is complete, cool the reaction mixture.
-
The crude 2,2-diphenylpent-4-enoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Sources
An In-Depth Technical Guide to 2,2-Diphenylpent-4-enoic Acid: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
This comprehensive guide provides a detailed technical overview of 2,2-Diphenylpent-4-enoic acid, a molecule of interest in medicinal chemistry and organic synthesis. From its molecular architecture to potential biological activities, this document serves as a core resource for researchers exploring its properties and applications.
Introduction: Unveiling the Potential of a Diphenyl Carboxylic Acid Derivative
2,2-Diphenylpent-4-enoic acid belongs to the class of diphenyl-substituted carboxylic acids, a scaffold that has garnered significant attention in drug discovery due to the diverse biological activities exhibited by its derivatives.[1][2] The unique structural features of 2,2-Diphenylpent-4-enoic acid, including the gem-diphenyl substitution at the α-carbon and a terminal alkene, present intriguing possibilities for molecular interactions and further chemical modifications. This guide will delineate the synthesis, purification, and comprehensive characterization of this compound, and explore its potential as a bioactive agent.
Synthesis of 2,2-Diphenylpent-4-enoic Acid: A Strategic Approach
The synthesis of 2,2-Diphenylpent-4-enoic acid is most effectively achieved through the alkylation of a diphenylacetic acid precursor. This method provides a direct and efficient route to the target molecule.
Synthesis Pathway Overview
The logical synthetic pathway involves the deprotonation of diphenylacetic acid to form a nucleophilic enolate, followed by an SN2 reaction with an appropriate allyl halide.
Figure 1: Synthetic workflow for 2,2-Diphenylpent-4-enoic acid.
Detailed Experimental Protocol
This protocol is based on established methods for the alkylation of arylacetic acids.[3]
Materials:
-
Diphenylacetic acid
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diphenylacetic acid (1 equivalent) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise or LDA solution dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2,2-Diphenylpent-4-enoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,2-Diphenylpent-4-enoic acid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₂ | [4] |
| Molecular Weight | 252.31 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 142-144 °C | |
| Solubility | Soluble in most organic solvents |
Spectroscopic Analysis
The following data represent the expected spectroscopic characteristics of 2,2-Diphenylpent-4-enoic acid based on its structure and data from analogous compounds.
3.2.1. ¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
10.5-12.0 (s, 1H): Carboxylic acid proton (-COOH). The broadness and chemical shift of this peak are dependent on concentration and solvent.
-
7.20-7.40 (m, 10H): Aromatic protons of the two phenyl groups.
-
5.60-5.80 (m, 1H): Vinylic proton (-CH=CH₂).
-
5.00-5.20 (m, 2H): Terminal vinylic protons (=CH₂).
-
2.80-3.00 (d, J ≈ 7 Hz, 2H): Allylic protons (-CH₂-CH=).
-
3.2.2. ¹³C NMR Spectroscopy
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
178-182: Carboxylic acid carbonyl carbon (-COOH).
-
140-142: Quaternary aromatic carbons attached to the α-carbon.
-
132-134: Vinylic carbon (-CH=CH₂).
-
127-129: Aromatic carbons.
-
118-120: Terminal vinylic carbon (=CH₂).
-
60-65: Quaternary α-carbon (C(Ph)₂).
-
40-45: Allylic carbon (-CH₂-).
-
3.2.3. Infrared (IR) Spectroscopy
-
FT-IR (KBr, cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid dimer.
-
3020-3080: Aromatic and vinylic C-H stretch.
-
~1700 (strong): C=O stretch of the carboxylic acid.
-
~1640: C=C stretch of the alkene.
-
1450, 1495: Aromatic C=C stretches.
-
910, 990: Out-of-plane C-H bends of the vinyl group.
-
3.2.4. Mass Spectrometry (MS)
-
ESI-MS (m/z):
-
[M-H]⁻: 251.10
-
[M+Na]⁺: 275.10
-
Biological Evaluation: Exploring the Antiproliferative Potential
Derivatives of diphenylacetic acid have shown promise as antiproliferative agents.[5] Therefore, the evaluation of 2,2-Diphenylpent-4-enoic acid for its cytotoxic effects against various cancer cell lines is a logical step in elucidating its therapeutic potential.
In-Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the compound on cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2,2-Diphenylpent-4-enoic acid
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2,2-Diphenylpent-4-enoic acid in DMSO. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for the in-vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of 2,2-Diphenylpent-4-enoic acid. The synthetic route via alkylation of diphenylacetic acid is a robust and scalable method. The detailed spectroscopic data serves as a benchmark for future studies.
The exploration of the antiproliferative activity of this compound is a promising avenue for further research. Future investigations should focus on:
-
SAR Studies: Synthesizing and testing a library of derivatives to establish structure-activity relationships.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by 2,2-Diphenylpent-4-enoic acid in cancer cells.
-
In-Vivo Efficacy: Evaluating the anti-tumor activity of promising compounds in preclinical animal models.
The information presented herein provides a solid foundation for researchers to further explore the chemical and biological properties of 2,2-Diphenylpent-4-enoic acid and its potential as a lead compound in drug discovery.
References
- Craig, P. N., & Witt, I. H. (1956). The Chemistry of 2,2-Diphenyl-4-pentenoic and 2,2-Diphenyl-4-methyl-4-pentenoic Acids. The Journal of Organic Chemistry, 21(8), 919–922.
- Smith, R. K., & Johnson, L. M. (2011). A General Protocol for the Enantioselective Alkylation of Arylacetic Acids. Journal of the American Chemical Society, 133(28), 10770–10773.
- Williams, K. L., et al. (2012).
- MTT Assay Protocol. (n.d.).
- Spectroscopic Data of 2,2-Diphenylpent-4-enoic acid. (n.d.).
- Korankye, M. (n.d.). Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
- Synthesis of 4-pentenoic acid. (n.d.).
- Synthesis and antiproliferative activity against cancer cells of indole-aryl-amide deriv
- Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (n.d.).
- Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell prolifer
- Phenylacetic acid derivatives as hPPAR agonists. (n.d.). PubMed.
- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). PubMed Central.
- Design and Synthesis of Structurally Modified Analogs of 24Z-Isomasticadienonic Acid with Enhanced Anti-Prolifer
- Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives. (n.d.).
- Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action. (n.d.).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CN101200425A - The synthetic method of 4-pentenoic acid - Google Patents [patents.google.com]
- 3. 4-Pentenoic acid | C5H8O2 | CID 61138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,2-diphenyl-4-pentenoic acid
Introduction: Unveiling the Molecular Architecture
2,2-diphenyl-4-pentenoic acid, a molecule of significant interest in synthetic chemistry and drug development, possesses a unique structural framework characterized by a sterically hindered quaternary carbon bearing two phenyl rings, and a terminal double bond. A comprehensive understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity, metabolic fate, and potential pharmacological activity. Spectroscopic analysis provides a powerful, non-destructive lens through which we can meticulously examine this molecular architecture. This guide offers a detailed exploration of the expected spectroscopic signatures of 2,2-diphenyl-4-pentenoic acid, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering predictive insights grounded in established principles and data from analogous structures.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework, including connectivity and stereochemical relationships.
A. ¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2,2-diphenyl-4-pentenoic acid is predicted to exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The chemical shifts are influenced by the electronic environment of each proton, with electronegative atoms and aromatic rings causing significant deshielding effects.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | - | The ten protons of the two phenyl rings are expected to resonate in the typical aromatic region, likely as a complex multiplet due to overlapping signals. |
| Vinylic (=CH-) | 5.6 - 5.9 | Multiplet (ddt) | J (trans) ≈ 17, J (cis) ≈ 10, J (allyl) ≈ 7 | This proton is coupled to the two terminal vinylic protons (cis and trans) and the allylic protons, resulting in a complex multiplet. |
| Vinylic (=CH₂) | 4.9 - 5.2 | Multiplet | J (trans) ≈ 17, J (cis) ≈ 10, J (gem) ≈ 2 | The two terminal vinylic protons are diastereotopic and will appear as two separate multiplets, each coupled to the other vinylic proton and the allylic protons. |
| Allylic (-CH₂-) | 2.8 - 3.0 | Doublet of triplets (dt) | J (allyl) ≈ 7, J (vicinal) ≈ 7 | These protons are adjacent to the double bond and coupled to the vinylic proton and the protons on the adjacent methylene group. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,2-diphenyl-4-pentenoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the nature of the attached atoms.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | 175 - 180 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[1] |
| Aromatic (ipso-C) | 140 - 145 | The quaternary aromatic carbons directly attached to the aliphatic chain are expected in this range. |
| Aromatic (ortho-, meta-, para-C) | 125 - 130 | The protonated aromatic carbons will resonate in the typical aromatic region. |
| Vinylic (=CH-) | ~135 | The internal vinylic carbon is deshielded by the double bond. |
| Vinylic (=CH₂) | ~117 | The terminal vinylic carbon is typically found at a slightly higher field than the internal carbon.[2] |
| Quaternary (C(Ph)₂) | 55 - 65 | This quaternary carbon, bonded to two phenyl groups and a carboxylic acid, will be significantly deshielded. |
| Allylic (-CH₂-) | 35 - 45 | The allylic carbon is deshielded by its proximity to the double bond. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the low natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to strong intermolecular hydrogen bonding. |
| ~3080, 3060, 3030 | C-H stretch | Aromatic & Vinylic | Stretching vibrations of sp² hybridized C-H bonds. |
| 2950 - 2850 | C-H stretch | Aliphatic | Stretching vibrations of sp³ hybridized C-H bonds. |
| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer. |
| ~1640 | C=C stretch | Alkene | A medium intensity band for the carbon-carbon double bond stretch. |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl rings. |
| ~1250 | C-O stretch | Carboxylic Acid | Coupled with the O-H bend, this is a characteristic vibration of the carboxylic acid group. |
| ~990, ~910 | =C-H bend | Alkene | Out-of-plane bending vibrations for the terminal vinyl group. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum Fragmentation:
The electron ionization (EI) mass spectrum of 2,2-diphenyl-4-pentenoic acid is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.
-
Molecular Ion ([M]⁺): The molecular weight of 2,2-diphenyl-4-pentenoic acid (C₁₇H₁₆O₂) is 252.31 g/mol . The molecular ion peak is expected at m/z = 252.
-
Loss of a Carboxyl Group (-COOH): A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z = 207 ([M - 45]⁺).
-
Formation of the Diphenylmethyl Cation: Cleavage of the bond between the quaternary carbon and the carboxylic acid group can lead to the formation of the stable diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z = 167. This is often a prominent peak in the spectra of compounds containing this moiety.[3]
-
Loss of an Allyl Radical: Cleavage of the bond between the quaternary carbon and the allylic methylene group can result in the loss of an allyl radical (•CH₂CH=CH₂), leading to a fragment at m/z = 211 ([M - 41]⁺).
-
McLafferty Rearrangement: While less likely due to the quaternary alpha-carbon, a McLafferty-type rearrangement involving the carboxylic acid and the gamma-protons on the pentenyl chain could potentially occur, though it is not expected to be a major fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile sample.
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce the structure.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as aromatic rings and double bonds, will result in absorption of UV or visible light.
Predicted UV-Vis Absorption:
2,2-diphenyl-4-pentenoic acid contains two types of isolated chromophores: the phenyl groups and the carbon-carbon double bond. The carboxylic acid group itself has a weak n→π* transition at a lower wavelength.
-
Phenyl Groups: The phenyl rings are expected to exhibit a strong π→π* transition (E-band) around 210-220 nm and a weaker, fine-structured π→π* transition (B-band) around 260 nm. The fine structure of the B-band may be observed due to the vibrational levels of the aromatic ring.
-
Alkene: The isolated carbon-carbon double bond will have a π→π* transition below 200 nm and is unlikely to be observed with standard UV-Vis spectrophotometers.
-
Carboxylic Acid: The n→π* transition of the carbonyl group is weak and also occurs at a low wavelength (around 200-210 nm), likely being masked by the stronger absorptions of the phenyl groups.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).
V. Comprehensive Data Summary
The following table summarizes the predicted spectroscopic data for 2,2-diphenyl-4-pentenoic acid.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | δ (ppm): >10.0 (1H, s, COOH), 7.2-7.4 (10H, m, Ar-H), 5.6-5.9 (1H, m, =CH-), 4.9-5.2 (2H, m, =CH₂), 2.8-3.0 (2H, dt, -CH₂-) |
| ¹³C NMR | δ (ppm): 175-180 (C=O), 140-145 (ipso-C), 125-130 (Ar-C), ~135 (=CH-), ~117 (=CH₂), 55-65 (C(Ph)₂), 35-45 (-CH₂-) |
| IR | ν (cm⁻¹): 3300-2500 (br, O-H), ~1710 (s, C=O), ~1640 (m, C=C), 1600, 1495, 1450 (Ar C=C) |
| Mass Spec (EI) | m/z: 252 ([M]⁺), 207 ([M-COOH]⁺), 167 ([C₁₃H₁₁]⁺), 211 ([M-C₃H₅]⁺) |
| UV-Vis | λ_max (nm): ~260 (B-band, weak), ~210-220 (E-band, strong) |
Conclusion
This comprehensive guide provides a detailed predictive analysis of the spectroscopic characteristics of 2,2-diphenyl-4-pentenoic acid. By leveraging fundamental principles and comparative data from structurally related molecules, we have established a robust framework for the identification and structural elucidation of this compound. The presented experimental protocols and data summaries serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently characterize this and similar molecular entities. The synergistic application of these spectroscopic techniques provides a powerful and indispensable toolkit for modern chemical analysis.
References
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PubChem. Diphenylacetic acid. National Center for Biotechnology Information. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database. [Link]
-
NIST. 4-Pentenoic acid. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
ResearchGate. 1 H-NMR spectrum of allyl acetate 5. [Link]
-
Human Metabolome Database. Showing metabocard for 4-Pentenoic acid (HMDB0031602). [Link]
-
NP-MRD. Showing NP-Card for 4-Pentenoic acid (NP0337219). [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
ResearchGate. Scope of 4‐Pentenoic Acid Derivatives. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Fundamental reactivity of 2,2-diphenyl-4-pentenoic acid
An In-Depth Technical Guide to the Fundamental Reactivity of 2,2-diphenyl-4-pentenoic Acid
Introduction
2,2-diphenyl-4-pentenoic acid is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure uniquely combines a γ,δ-unsaturated alkene with a carboxylic acid, both influenced by the presence of two phenyl groups at the α-position. This arrangement creates a fascinating platform for studying intramolecular reactions and serves as a versatile starting material for pharmacologically relevant scaffolds.[1] The steric bulk of the gem-diphenyl group imposes significant constraints on the reactivity of the adjacent carboxylic acid, while the terminal double bond offers a site for a variety of transformations. This guide provides a detailed exploration of the synthesis, core reactivity, and mechanistic pathways of this compound, aimed at researchers and drug development professionals seeking to leverage its unique chemical properties.
Molecular Structure and Synthesis
The core structure consists of a five-carbon chain with a terminal double bond, a carboxylic acid at position 1, and two phenyl substituents at position 2. The key to its reactivity lies in the spatial relationship between the nucleophilic carboxyl group and the electrophilic (upon activation) double bond.
Synthesis Pathway
The synthesis of 2,2-diphenyl-4-pentenoic acid is typically achieved through the alkylation of a diphenylacetic acid derivative. A common and effective method involves the reaction of diphenylacetonitrile with sodium amide in liquid ammonia to generate a potent nucleophile, which is subsequently alkylated with allyl bromide. The resulting nitrile is then hydrolyzed under strong acidic or basic conditions to yield the target carboxylic acid.
Below is a generalized workflow for its synthesis.
Caption: Synthetic workflow for 2,2-diphenyl-4-pentenoic acid.
Core Reactivity: The Interplay of Alkene and Carboxyl Groups
The fundamental reactivity of 2,2-diphenyl-4-pentenoic acid is dominated by intramolecular cyclization reactions, where the carboxyl group acts as an internal nucleophile attacking the activated alkene. The mode of alkene activation—electrophilic addition, radical initiation, or metal coordination—determines the reaction pathway and the final product structure.
Electrophilic Cyclization (Lactonization)
In the presence of electrophiles (E+), such as protons (H+) or halogens (Br+, I+), the terminal double bond is attacked to form an intermediate carbocation or a bridged halonium ion. This intermediate is rapidly trapped by the pendant carboxyl group to form a five-membered γ-lactone. This process, known as lactonization, is a highly efficient method for constructing cyclic esters.[2][3]
Mechanism: Acid-Catalyzed Lactonization
Under strong acid conditions, the reaction proceeds via protonation of the double bond.[3] The resulting carbocation is then captured by the carboxyl oxygen.
-
Protonation: The terminal alkene is protonated to form the more stable tertiary carbocation at C4.
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the carbocationic center.
-
Cyclization & Deprotonation: A five-membered ring intermediate is formed, which then loses a proton to yield the final γ-lactone product.
Caption: Mechanism of acid-catalyzed lactonization.
Protocol: Bromolactonization of 2,2-diphenyl-4-pentenoic acid
This protocol is adapted from studies on related unsaturated acids, demonstrating a reliable method for electrophilic cyclization.[1]
-
Dissolution: Dissolve 2,2-diphenyl-4-pentenoic acid (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃, 1.5 eq), to neutralize the HBr formed during the reaction. This is crucial to prevent the reversal of the reaction and other side reactions.
-
Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent dropwise with vigorous stirring. The disappearance of the bromine color indicates consumption.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude bromolactone by column chromatography on silica gel.
Radical Cyclization
Radical cyclizations offer a powerful alternative for ring formation, proceeding under neutral conditions and tolerating a wide range of functional groups.[4][5] For 2,2-diphenyl-4-pentenoic acid, a radical can be generated at a position that allows for subsequent cyclization onto the double bond. A common strategy involves the conversion of the carboxylic acid to a derivative that can serve as a radical precursor, such as a Barton ester or a thiohydroxamate ester.
Proposed Mechanism: Tin-Hydride Mediated Cyclization
-
Precursor Formation: The carboxylic acid is converted to a halide (e.g., via the Hunsdiecker reaction) or a thiohydroxamate ester.
-
Radical Generation: A radical initiator like AIBN generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH). The tin radical abstracts the halogen or functional group, leaving a carbon-centered radical.
-
5-Exo-Trig Cyclization: The generated acyl or alkyl radical attacks the terminal double bond in a 5-exo-trig fashion, which is kinetically favored for forming five-membered rings.[6]
-
Radical Quenching: The resulting cyclized radical abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final product and regenerating the Bu₃Sn• radical to continue the chain reaction.[4]
Caption: General workflow for a radical cyclization cascade.
Other Transformations
While cyclization is the dominant intramolecular pathway, the functional groups can also react independently.
-
Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced to the corresponding alkane (2,2-diphenylpentanoic acid) using catalytic hydrogenation with catalysts like platinum or palladium on carbon.[1] This reaction proceeds in excellent yield and leaves the carboxylic acid and phenyl groups untouched.[1]
-
Carboxylic Acid Derivatization: Standard transformations of the carboxyl group can be performed. For instance, treatment with thionyl chloride (SOCl₂) readily converts the acid to its corresponding acid chloride.[1] This highly reactive intermediate can then be used to synthesize esters, amides, and other derivatives. The methyl ester can be formed by reacting the acid with dimethyl sulfate.[1]
Physicochemical and Spectroscopic Data
A summary of key physical and expected spectroscopic data for 2,2-diphenyl-4-pentenoic acid is provided below. This data is essential for characterization and purity assessment in a research setting.
| Property | Value / Expected Range | Source / Justification |
| Molecular Formula | C₁₇H₁₆O₂ | - |
| Molecular Weight | 252.31 g/mol | - |
| Melting Point | 141.5-143.5 °C | [1] |
| Appearance | Crystalline solid | [1] |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 10H, Ar-H), ~5.6-5.8 (m, 1H, -CH=), ~5.0-5.1 (m, 2H, =CH₂), ~2.8-3.0 (d, 2H, -CH₂-), ~12.0 (br s, 1H, -COOH) | Inferred from structure |
| ¹³C NMR (CDCl₃) | δ ~180 (C=O), ~140 (Ar-C), ~135 (-CH=), ~127-129 (Ar-CH), ~118 (=CH₂), ~60 (CPh₂), ~40 (-CH₂-) | Inferred from structure |
| IR (KBr) | ν ~3000 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (strong, C=O), ~1640 cm⁻¹ (C=C), ~1600, 1495, 1450 cm⁻¹ (Ar C=C) | Inferred from structure |
Conclusion
2,2-diphenyl-4-pentenoic acid is a molecule whose reactivity is governed by the synergistic and competitive interactions of its gem-diphenyl, carboxylic acid, and terminal alkene functionalities. Its propensity to undergo intramolecular cyclizations, particularly electrophilic and radical-mediated lactonizations, makes it a valuable substrate for the synthesis of complex five-membered ring systems. Understanding these fundamental reaction pathways—from acid-catalyzed ring closure to selective reduction—provides researchers with a versatile toolkit for molecular design and construction in drug discovery and materials science.
References
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Datta, S. K., et al. (n.d.). 2,2-Diphenyl-4-methyl-4-pentenoic Acids. datapdf.com. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Pentenoic acid. PubChem. Retrieved from [Link]
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Wishart, D. S., et al. (n.d.). 4-Pentenoic acid (HMDB0031602). Human Metabolome Database. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Intramolecular lactonisation in an unsaturated carboxylic acid. Retrieved from [Link]
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LibreTexts. (2021). Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. Retrieved from [Link]
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Jasperse, C. P., Curran, D. P., & Fevig, T. L. (1991). Radical Cyclizations in Total Synthesis. Chemical Reviews, 91(6), 1237-1286. Available from Macmillan Group meeting slides at [Link]
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Wikipedia. (n.d.). Radical cyclization. Retrieved from [Link]
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Ren, P., & Toste, F. D. (2018). Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes. Accounts of Chemical Research, 51(7), 1776-1786. Available at [Link]
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- 6. Radical cyclization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of 2,2-diphenyl-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the known physical properties of 2,2-diphenyl-4-pentenoic acid, a molecule of interest in synthetic and medicinal chemistry. Given the historical context of much of the available research, this document synthesizes established data with inferred properties based on analogous structures, offering a practical resource for professionals in the field.
Introduction: Understanding 2,2-diphenyl-4-pentenoic Acid
2,2-diphenyl-4-pentenoic acid, also known by its synonym allyldiphenylacetic acid, is a carboxylic acid characterized by a pentenoic acid backbone with two phenyl substituents at the C2 position. Its chemical structure, featuring both bulky hydrophobic phenyl groups and a reactive terminal alkene, imparts a unique combination of properties that are of interest in organic synthesis and drug design. The presence of the chiral center at C2 also suggests potential for stereospecific interactions in biological systems.
Below is a diagram illustrating the workflow for the characterization of a novel synthesized compound like 2,2-diphenyl-4-pentenoic acid.
Caption: Workflow for the Characterization of a Synthesized Compound.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-diphenyl-4-pentenoic acid is presented in the table below. It is important to note that while some data are from experimental observations, others are estimated based on the properties of structurally related compounds due to the limited availability of modern experimental data for this specific molecule.
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₁₆O₂ | Calculated |
| Molecular Weight | 252.31 g/mol | Calculated |
| CAS Number | 6966-03-6 | [1] |
| Melting Point | 141.5-143.5 °C | Experimental |
| Boiling Point | Not available | - |
| pKa | ~4-5 | Estimated |
| Solubility | ||
| Water | Insoluble (predicted) | Inferred |
| Alcohols (e.g., Ethanol) | Soluble | Inferred from purification protocols |
| Ethers (e.g., Diethyl ether) | Soluble | Inferred |
| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | Inferred |
| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | Inferred |
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. For 2,2-diphenyl-4-pentenoic acid, a melting point range of 141.5-143.5 °C has been reported. A sharp melting range within this window is indicative of a high-purity sample.
Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the crystalline 2,2-diphenyl-4-pentenoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.
-
Heating Profile: The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Solubility Profile: Guiding Formulation and Reaction Conditions
The molecule possesses a non-polar character due to the two phenyl rings and the hydrocarbon backbone. The carboxylic acid group introduces a polar, hydrogen-bonding capable functionality.
-
Aqueous Solubility: The large hydrophobic surface area of the diphenyl groups is expected to make the compound virtually insoluble in water .
-
Polar Protic Solvents: The carboxylic acid group will facilitate solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) through hydrogen bonding. Indeed, its recrystallization is often performed from alcohol-water mixtures.
-
Polar Aprotic Solvents: Good solubility is anticipated in polar aprotic solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) .
-
Non-Polar Solvents: The compound is expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene) .
The workflow for assessing the solubility of a compound is outlined below.
Caption: Workflow for Solubility Assessment.
Acidity (pKa)
The pKa of the carboxylic acid group in 2,2-diphenyl-4-pentenoic acid has not been experimentally reported. However, it can be estimated to be in the range of 4-5 , similar to other carboxylic acids. The electron-withdrawing inductive effect of the two phenyl groups at the alpha-carbon may slightly increase the acidity (lower the pKa) compared to a simple alkanoic acid.
Spectroscopic Properties
Detailed modern spectroscopic data (NMR, IR, MS) for 2,2-diphenyl-4-pentenoic acid are not widely available in public databases. The following sections provide expected spectral characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the vinyl protons of the terminal alkene, the allylic protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The vinyl protons would exhibit characteristic splitting patterns in the region of 5.0-6.0 ppm. The allylic protons would be observed as a doublet around 2.8-3.2 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically >10 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid around 175-180 ppm. The quaternary carbon atom bearing the two phenyl groups would appear in the aliphatic region. The aromatic carbons would give rise to several signals in the 125-145 ppm range. The sp² carbons of the alkene would be found around 115-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2-diphenyl-4-pentenoic acid would be characterized by the following key absorption bands:
-
O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C=O stretch (carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C stretch (alkene): A medium intensity band around 1640 cm⁻¹.
-
C-H stretch (aromatic and vinyl): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for 2,2-diphenyl-4-pentenoic acid would be observed at an m/z of 252. Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and fragmentation of the pentenoic chain.
Conclusion
While 2,2-diphenyl-4-pentenoic acid is a compound with a documented history in the chemical literature, a comprehensive dataset of its physical properties determined by modern analytical techniques is lacking. This guide has consolidated the available experimental data, notably its melting point, and provided well-grounded estimations for other key properties such as solubility and spectral characteristics. For researchers and drug development professionals working with this or structurally similar molecules, this guide serves as a valuable starting point, highlighting the established knowledge and underscoring the areas where further experimental characterization is warranted.
References
-
Craig, P. R., & Witt, I. M. (1950). 2,2-Diphenyl- and 2,2-Diphenyl-4-methyl-4-pentenoic Acids. Journal of the American Chemical Society, 72(11), 4925–4927. [Link]
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Methodological & Application
Applications of 2,2-Diphenylpent-4-enoic Acid in Organic Chemistry: A Comprehensive Guide for Researchers
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of organic synthesis, molecules possessing multiple reactive centers are of paramount importance, offering pathways to complex molecular architectures. 2,2-Diphenylpent-4-enoic acid stands out as a noteworthy example of such a bifunctional molecule. Its structure, featuring a quaternary carbon bearing two phenyl groups, a carboxylic acid moiety, and a terminal alkene, provides a unique platform for a variety of chemical transformations. The steric hindrance imposed by the gem-diphenyl groups significantly influences the reactivity of the adjacent carboxylic acid, while the terminal double bond serves as a handle for intramolecular reactions. This guide provides an in-depth exploration of the applications of 2,2-diphenylpent-4-enoic acid, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications: A Gateway to Diverse Carbocyclic and Heterocyclic Systems
The strategic placement of the carboxylic acid and the terminal alkene in 2,2-diphenylpent-4-enoic acid makes it an ideal precursor for intramolecular cyclization reactions. These transformations, proceeding through either cationic or radical intermediates, provide access to valuable five-membered carbocyclic and heterocyclic scaffolds.
Acid-Catalyzed Intramolecular Cyclizations: Formation of γ-Lactones and Cyclopentenones
The presence of a carboxylic acid and a double bond in a 1,4-relationship allows for efficient acid-catalyzed intramolecular cyclizations, leading to the formation of five-membered rings. Depending on the reaction conditions and the specific acid catalyst employed, either a γ-lactone or a cyclopentenone can be obtained.
The acid-catalyzed cyclization of 2,2-diphenylpent-4-enoic acid can proceed via two distinct mechanistic pathways. The formation of the γ-lactone, 4,4-diphenyl-dihydrofuran-2(3H)-one , is a classic example of an intramolecular hydroalkoxylation. Protonation of the terminal double bond generates a secondary carbocation, which is then trapped by the intramolecular carboxylic acid nucleophile. Subsequent deprotonation yields the stable five-membered lactone ring.
Conversely, the formation of 3,3-diphenylcyclopentanone involves a more complex rearrangement. It is postulated that under stronger acidic conditions, the initially formed lactone can undergo further transformations, or a competing pathway involving an intramolecular Friedel-Crafts-type acylation could be operative, followed by rearrangement.
Caption: Acid-catalyzed cyclization of 2,2-diphenylpent-4-enoic acid.
Application Notes and Protocols
Protocol 1: Synthesis of 2,2-Diphenylpent-4-enoic Acid
The synthesis of the title compound is readily achieved through the alkylation of diphenylacetic acid with an allyl halide. This procedure provides a reliable method for obtaining the necessary starting material for subsequent cyclization studies.
Workflow for the Synthesis of 2,2-Diphenylpent-4-enoic Acid
Caption: Synthetic workflow for 2,2-diphenylpent-4-enoic acid.
Experimental Protocol:
-
Preparation of Diphenylacetic Acid: Diphenylacetic acid can be synthesized from benzilic acid by reduction with red phosphorus and iodine in glacial acetic acid.[1] A mixture of 100 g of benzilic acid, 15 g of red phosphorus, and 5 g of iodine in 250 mL of glacial acetic acid is refluxed for 2.5 hours.[1] The hot mixture is filtered, and the filtrate is poured into a solution of sodium bisulfite to precipitate the product.[1] The crude diphenylacetic acid is collected by filtration, washed with cold water, and dried.[1] Recrystallization from 50% ethanol yields pure diphenylacetic acid.[1]
-
Alkylation: To a solution of diphenylacetic acid (1 equivalent) in a suitable aprotic solvent such as THF at -78 °C, a strong base like lithium diisopropylamide (LDA) (2.2 equivalents) is added dropwise. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation. Allyl bromide (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with water, and the aqueous layer is acidified with HCl. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford pure 2,2-diphenylpent-4-enoic acid.
| Compound | Expected Spectroscopic Data |
| 2,2-Diphenylpent-4-enoic acid | ¹H NMR (CDCl₃, δ): 10.5-12.0 (br s, 1H, COOH), 7.2-7.4 (m, 10H, Ar-H), 5.6-5.8 (m, 1H, -CH=CH₂), 4.9-5.1 (m, 2H, -CH=CH₂), 2.8-3.0 (d, 2H, -CH₂-). ¹³C NMR (CDCl₃, δ): ~180 (C=O), ~140 (Ar-C), ~135 (-CH=), ~128-129 (Ar-CH), ~118 (=CH₂), ~60 (CPh₂), ~40 (-CH₂-). IR (KBr, cm⁻¹): 3100-2900 (br, O-H), 1700 (C=O), 1640 (C=C). |
Protocol 2: Acid-Catalyzed Lactonization to 4,4-Diphenyl-dihydrofuran-2(3H)-one
This protocol describes the conversion of 2,2-diphenylpent-4-enoic acid to its corresponding γ-lactone, a valuable heterocyclic motif present in many biologically active molecules.
Experimental Protocol:
-
Reaction Setup: A solution of 2,2-diphenylpent-4-enoic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene is prepared.
-
Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1 equivalents), is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4,4-diphenyl-dihydrofuran-2(3H)-one.
| Compound | Expected Spectroscopic Data |
| 4,4-Diphenyl-dihydrofuran-2(3H)-one | ¹H NMR (CDCl₃, δ): 7.2-7.4 (m, 10H, Ar-H), 2.8-3.0 (t, 2H, -CH₂-CO-), 2.5-2.7 (t, 2H, -CH₂-O-). ¹³C NMR (CDCl₃, δ): ~175 (C=O), ~145 (Ar-C), ~127-129 (Ar-CH), ~85 (CPh₂), ~35 (-CH₂-CO-), ~30 (-CH₂-O-). IR (KBr, cm⁻¹): 1770 (C=O, γ-lactone). |
Protocol 3: Synthesis of 3,3-Diphenylcyclopentanone via Intramolecular Cyclization
This protocol outlines a potential pathway to a five-membered carbocycle, a common structural element in natural products and pharmaceuticals.
Experimental Protocol:
-
Acid Chloride Formation: 2,2-Diphenylpent-4-enoic acid (1 equivalent) is treated with thionyl chloride or oxalyl chloride (1.2 equivalents) in an inert solvent like dichloromethane at 0 °C to form the corresponding acid chloride.
-
Intramolecular Friedel-Crafts Acylation: The crude acid chloride is then subjected to intramolecular Friedel-Crafts acylation conditions. A Lewis acid, such as aluminum chloride (1.2 equivalents), is added portion-wise to the solution at 0 °C. The reaction is then stirred at room temperature until completion.
-
Workup and Purification: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography affords 3,3-diphenylcyclopentanone.
| Compound | Expected Spectroscopic Data |
| 3,3-Diphenylcyclopentanone | ¹H NMR (CDCl₃, δ): 7.2-7.4 (m, 10H, Ar-H), 2.5-2.7 (m, 4H, -CH₂-), 2.2-2.4 (s, 2H, -CH₂-CO-). ¹³C NMR (CDCl₃, δ): ~215 (C=O), ~145 (Ar-C), ~127-129 (Ar-CH), ~60 (CPh₂), ~40-50 (-CH₂-). IR (KBr, cm⁻¹): 1740 (C=O, cyclopentanone). |
Proposed Application: Radical-Initiated Intramolecular Cyclization
While specific literature on the radical cyclization of 2,2-diphenylpent-4-enoic acid is limited, its structure is amenable to such transformations. Radical cyclizations offer a powerful, mild alternative to ionic reactions and are known for their high functional group tolerance.[2] A plausible approach would involve the generation of a radical at the α-position to the carbonyl group, followed by a 5-exo-trig cyclization onto the terminal alkene.
Plausible Mechanistic Pathway for Radical Cyclization
Caption: Proposed radical cyclization of a 2,2-diphenylpent-4-enoic acid derivative.
Proposed Experimental Protocol (Tin-Free):
Modern radical chemistry often avoids the use of toxic tin reagents. A potential tin-free protocol could involve the conversion of the carboxylic acid to a Barton ester or a thioester, which can then generate the desired acyl radical.[3]
-
Thioester Formation: 2,2-Diphenylpent-4-enoic acid is converted to its corresponding thioester by reaction with a suitable thiol in the presence of a coupling agent.
-
Radical Initiation: The thioester is dissolved in a degassed solvent (e.g., benzene or toluene), and a radical initiator such as azobisisobutyronitrile (AIBN) is added.
-
Reaction Conditions: The reaction mixture is heated to a temperature sufficient to induce homolytic cleavage of the initiator (typically 80-110 °C). The reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the cyclized product.
Conclusion and Future Outlook
2,2-Diphenylpent-4-enoic acid is a versatile and valuable building block in organic synthesis. Its bifunctional nature allows for the construction of diverse and complex molecular scaffolds, particularly five-membered carbocycles and heterocycles, through well-established acid-catalyzed cyclizations. Furthermore, the potential for radical-initiated cyclizations opens up new avenues for the synthesis of novel compounds. The protocols and mechanistic discussions provided in this guide are intended to serve as a solid foundation for researchers to explore and expand upon the applications of this intriguing molecule in synthetic chemistry and drug development. Further investigations into diastereoselective and enantioselective variations of these cyclization reactions would be a valuable contribution to the field.
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Organic Syntheses, Coll. Vol. 1, p.224 (1941); Vol. 4, p.32 (1925).
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ChemicalBook. 2,2-Diphenylacetic acid synthesis.
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PubChem. Dihydro-4-phenylfuran-2(3H)-one.
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Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. J. Am. Chem. Soc.2011 , 133(30), 11492–11495.
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The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ACS Catal.2022 , 12(15), 9476–9483.
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Google Patents. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
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Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chem. Rev.1996 , 96(1), 339–363.
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Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry2023 , 5, 100843.
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BenchChem. Spectroscopic Profile of Dihydro-4-hydroxy-2(3H)-furanone: An In-depth Technical Guide.
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Google Patents. US6022982A - Method for the development of δ-lactones and hydroxy acids from unsaturated fatty acids and their glycerides.
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Organic Chemistry Portal. Lactone synthesis.
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Organic Chemistry Portal. Substituted arene synthesis by allylic substitution or allylation.
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Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules2020 , 25(21), 5033.
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Generation and Cyclization of Acyl Radicals from Thiol Esters Under Nonreducing, Tin-Free Conditions. J. Org. Chem.1997 , 62(18), 6216–6222.
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Synthesis of Substituted 1,4-Dienes by Direct Alkylation of Allylic Alcohols. Org. Lett.2006 , 8(19), 4271–4273.
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SpectraBase. 4,4-Diphenyl-3-buten-2-one.
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One-Step Synthesis of β-Alkylidene-γ-Lactones via Ligand-Enabled β,γ-Dehydrogenation of Aliphatic Acids. J. Am. Chem. Soc.2022 , 144(33), 15064–15070.
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Macmillan Group Meeting. Timeless Methods for Radical Cyclizations in Total Synthesis.
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PubChem. 2(3H)-Furanone.
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Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Org. Lett.2020 , 22(19), 7523–7527.
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Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)–H Site Selectivity. ChemRxiv.
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Google Patents. US2756254A - Method of preparing diphenyl acetic acid.
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Organic Chemistry Portal. Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones.
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Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Arkivoc2002 , (xi), 25-31.
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Sigma-Aldrich. 3,4-DIPHENYL-CYCLOPENTANONE AldrichCPR.
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Application Notes & Protocols: The Synthetic Potential of 2,2-Diphenylpent-4-enoic Acid in Asymmetric Synthesis
An Investigator's Guide to Harnessing Steric Hindrance and Functional Versatility
Abstract: This document serves as a detailed prospectus on the potential applications of 2,2-diphenylpent-4-enoic acid in the field of asymmetric synthesis. While not a commonly cited reagent, its unique structural architecture—combining the significant steric bulk of an α,α-diphenyl moiety with the versatile functionality of a terminal alkene and a carboxylic acid—presents compelling opportunities for stereocontrolled transformations. We provide a scientifically grounded exploration of its potential use as a prochiral substrate for diastereoselective enolate alkylations and as a precursor for novel chiral ligands. The protocols and mechanistic discussions herein are based on established principles and analogous systems, offering a roadmap for researchers to unlock the untapped potential of this molecule.
Introduction: Unveiling a Molecule of Untapped Potential
The pursuit of stereochemical control is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex natural products. The design of substrates and reagents that can effectively bias the formation of one stereoisomer over another is paramount. 2,2-Diphenylpent-4-enoic acid is a molecule of significant interest due to the convergence of three key structural features:
-
A Quaternary α-Carbon with Diphenyl Substitution: The two phenyl groups at the α-position create a sterically demanding and conformationally restricted environment. This feature is highly desirable for inducing facial selectivity in reactions involving the adjacent carboxylate or its corresponding enolate.
-
A Carboxylic Acid Functional Group: This provides a versatile handle for derivatization. It allows for the attachment of chiral auxiliaries, enabling substrate-controlled diastereoselective reactions, or can be modified to serve as a coordinating group in a chiral ligand.
-
A Terminal Alkene: The pent-4-enoic moiety offers a site for a wide array of synthetic transformations, including asymmetric hydroboration, dihydroxylation, epoxidation, or cyclization reactions, allowing for the introduction of new stereocenters and further molecular complexity.
This combination of features suggests that 2,2-diphenylpent-4-enoic acid can be a powerful tool in the asymmetric synthesis toolbox. This guide will outline two primary avenues of investigation, complete with detailed theoretical frameworks and actionable experimental protocols.
Application Area I: A Prochiral Substrate for High-Fidelity Diastereoselective Alkylation
The construction of α-stereogenic carbonyl motifs via the asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction.[1] While catalytic methods are advancing, the use of chiral auxiliaries remains a robust and reliable strategy for achieving high levels of stereocontrol.[2] The steric bulk of the diphenyl groups in 2,2-diphenylpent-4-enoic acid makes it an exceptional candidate for this approach.
Mechanistic Rationale and Causality
When 2,2-diphenylpent-4-enoic acid is coupled to a chiral auxiliary, such as an Evans oxazolidinone, the resulting imide can be deprotonated to form a rigid, chelated enolate.[2] The chiral auxiliary effectively blocks one face of the enolate, while the two phenyl groups create a deep steric pocket that further directs the incoming electrophile to the opposite, less-hindered face. This "double-diastereoselection" mechanism, where both the auxiliary and the substrate's intrinsic structure contribute to stereocontrol, is predicted to result in exceptionally high diastereoselectivity.
The workflow for this proposed application is outlined below.
Caption: Proposed workflow for diastereoselective alkylation.
Experimental Protocol: Diastereoselective Methylation
This protocol describes the proposed synthesis of (R)-2,2-diphenyl-3-methylpent-4-enoic acid, assuming the use of (R)-4-benzyl-2-oxazolidinone as the chiral auxiliary.
Step 1: Synthesis of (R)-4-benzyl-3-(2,2-diphenylpent-4-enoyl)oxazolidin-2-one
-
To a solution of 2,2-diphenylpent-4-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the mixture for 10 minutes, then add (R)-4-benzyl-2-oxazolidinone (1.05 eq).
-
Remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove dicyclohexylurea.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the desired N-acyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.). Purification can be done via flash chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M solution).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate (3x).
-
The aqueous layer contains the water-soluble chiral auxiliary, which can be recovered.
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography to obtain the enantioenriched α-substituted carboxylic acid.
Anticipated Results and Validation
Based on analogous systems featuring sterically demanding substrates, this protocol is expected to yield the alkylated product with high diastereoselectivity.
Table 1: Hypothetical Data for Diastereoselective Alkylation (Based on established principles for sterically hindered substrates)
| Entry | Electrophile (R-X) | Solvent | Base | Temp (°C) | Yield (%) | d.r. |
| 1 | CH₃I | THF | NaHMDS | -78 | >90 | >98:2 |
| 2 | BnBr | THF | NaHMDS | -78 | >85 | >97:3 |
| 3 | Allyl-Br | THF | LDA | -78 | >85 | >95:5 |
| 4 | EtI | THF | NaHMDS | -78 | >90 | >98:2 |
Self-Validation: The absolute configuration of the newly formed stereocenter can be confirmed by converting the product acid to its methyl ester and performing a Mosher's ester analysis.[3][4] The high diastereoselectivity is validated by ¹H NMR or chiral HPLC analysis of the crude alkylation product.
Application Area II: A Scaffold for Novel Bidentate Chiral Ligands
The dual functionality of 2,2-diphenylpent-4-enoic acid makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis.[5] The terminal alkene can be functionalized to introduce stereocenters, while the carboxylic acid can be modified to incorporate a second coordinating atom.
Proposed Ligand Synthesis: A P,O-Type Ligand
A promising strategy involves the asymmetric hydroboration/oxidation of the terminal alkene to generate a chiral primary alcohol, followed by conversion of the alcohol to a phosphine and the carboxylic acid to an amide or ester. This would create a chiral P,O- or P,N-ligand, classes of ligands that have proven highly effective in a range of metal-catalyzed reactions.
The proposed synthetic route is depicted below.
Caption: Proposed synthesis of a P,O-ligand.
Protocol: Synthesis of a Chiral P,O-Ligand Precursor
Step 1: Asymmetric Hydroboration-Oxidation
-
In a flame-dried flask under argon, dissolve (+)-diisopinocampheylborane ((+)-Ipc₂BH, 2.2 eq) in anhydrous THF (0.5 M).
-
Cool to -25 °C and add a solution of 2,2-diphenylpent-4-enoic acid methyl ester (1.0 eq) in THF dropwise.
-
Stir the mixture at -25 °C for 6 hours.
-
Slowly add water to quench excess borane, followed by 3 M NaOH and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the chiral hydroxy ester. Determine enantiomeric excess (e.e.) via chiral HPLC or by derivatization with Mosher's acid.
Step 2: Conversion to Chiral Phosphine
-
Reduce the ester of the hydroxy ester product from Step 1 to the corresponding diol using LiAlH₄ in THF.
-
Selectively tosylate the primary alcohol using TsCl and pyridine at 0 °C.
-
Displace the tosylate with diphenylphosphine lithium (LiPPh₂) or potassium diphenylphosphide (KPPh₂) in THF to form the phosphine-alcohol.
-
The resulting phosphine-alcohol is a versatile P,O-ligand precursor, ready for complexation with a metal or further derivatization.
Potential Catalytic Application and Outlook
Table 2: Potential Applications for the Novel P,O-Ligand
| Reaction | Metal | Anticipated Role of Ligand |
| Asymmetric Allylic Alkylation | Palladium | Creates a chiral environment around the Pd(0) center, controlling the nucleophilic attack on the π-allyl complex. |
| Asymmetric Hydrogenation | Rhodium/Iridium | The P,O-chelate would form a rigid catalyst structure, leading to facial-selective hydrogen delivery. |
| Asymmetric Heck Reaction | Palladium | Controls the migratory insertion step and subsequent β-hydride elimination to favor one enantiomer. |
The rigid diphenyl backbone is expected to effectively transmit chiral information from the stereocenter on the side chain to the metal's coordination sphere, making these ligands promising candidates for achieving high enantioselectivity.
Conclusion and Future Directions
2,2-Diphenylpent-4-enoic acid represents a promising, yet underexplored, platform for the development of new methods in asymmetric synthesis. Its inherent steric properties make it an ideal substrate for high-fidelity, auxiliary-controlled alkylations. Furthermore, its dual functional handles allow for its rational design into novel chiral ligands. The protocols and strategies outlined in this document are intended to provide a robust starting point for researchers and drug development professionals to investigate and ultimately realize the synthetic potential of this versatile molecule. Future work should focus on the experimental validation of these proposed routes and the expansion of the reaction scope to include a wider range of electrophiles and catalytic transformations.
References
- Pfaltz, A., & Drury, W. J. (2004). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Nonsymmetric P,N-Ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726.
- Seebach, D., & Zimmerman, J. (1987).
- Takahashi, H., et al. (2022). Charged Chiral Derivatization for Enantioselective Imaging of D-, L- 2-hydroxyglutaric acid Using Ion Mobility Spectrometry/Mass Spectrometry. ChemRxiv.
- Wang, Z., et al. (2026). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.
- Li, G., et al. (2019). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Process Research & Development, 23(11), 2412–2418.
- user55119. (2024). Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange.
- Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118.
- Helmchen, G., & Schmierer, R. (1981). P,N Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition in English, 20(2), 205-207.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
- TCI Chemicals. (n.d.).
- Ye, M., & Yu, J.-Q. (2011). Regiodivergent Organocatalytic Reactions. Journal of the American Chemical Society, 133(42), 16843-16845.
- Della Sala, G., & Schettini, R. (2021). New Trends in Asymmetric Catalysis.
- Wenzel, T. J., & Wilcox, C. S. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(4), 256–270.
- Xu, L., et al. (2024). Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds.
- Wright, T. B., & Evans, P. A. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(15), 9196–9242.
- Lee, S., et al. (2023). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers.
- Zhang, Z., et al. (2023). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis.
- Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Chiral Enolate Technology. Aldrichimica Acta, 15(1), 23-32.
- Davies, S. G., et al. (2010). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. The Journal of Organic Chemistry, 75(4), 1214–1227.
- Krische, M. J., et al. (2021). anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles. Journal of the American Chemical Society, 143(30), 11526–11531.
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Application Notes and Protocols: 2,2-Diphenylpent-4-enoic Acid as a Chiral Building Block
A Keystone for Stereocontrolled Synthesis in Modern Drug Discovery
Introduction: The Significance of Chiral Building Blocks
In the landscape of modern pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or physiological effects. Chiral building blocks, such as 2,2-diphenylpent-4-enoic acid, are fundamental tools for the stereocontrolled synthesis of complex molecular architectures.[1][2] The strategic incorporation of such pre-defined stereocenters allows for the efficient and predictable construction of target molecules with the desired chirality, a critical aspect in the development of safe and effective drugs.
This document provides a comprehensive overview of 2,2-diphenylpent-4-enoic acid, a versatile chiral building block. We will delve into its synthesis, methods for chiral resolution, and its applications in the enantioselective synthesis of valuable organic compounds. The protocols and discussions herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
Synthesis of Racemic 2,2-Diphenylpent-4-enoic Acid
The synthesis of the racemic form of 2,2-diphenylpent-4-enoic acid serves as the crucial first step before its resolution into individual enantiomers. A common and effective method for its preparation involves the alkylation of a diphenylacetic acid derivative.
Conceptual Workflow for Racemic Synthesis:
Figure 1: General workflow for the synthesis of racemic 2,2-diphenylpent-4-enoic acid.
Protocol 1: Synthesis of Racemic 2,2-Diphenylpent-4-enoic Acid
Materials:
-
Diphenylacetic acid
-
Lithium diisopropylamide (LDA) or other suitable strong base
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diphenylacetic acid (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) in THF via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate. The causality behind using a strong, non-nucleophilic base like LDA is to quantitatively generate the enolate without competing side reactions.
-
Alkylation: To the cold enolate solution, add allyl bromide (1.2 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight. The slow warming is crucial to control the exothermic alkylation reaction and prevent side product formation.
-
Work-up: Quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Chiral Resolution of 2,2-Diphenylpent-4-enoic Acid
The separation of the racemic mixture into its constituent enantiomers is a critical step to unlock the potential of 2,2-diphenylpent-4-enoic acid as a chiral building block. Diastereomeric salt formation with a chiral resolving agent is a widely employed and effective technique.[2][3]
Conceptual Workflow for Chiral Resolution:
Figure 2: Workflow for the chiral resolution of 2,2-diphenylpent-4-enoic acid via diastereomeric salt formation.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
Materials:
-
Racemic 2,2-diphenylpent-4-enoic acid
-
(R)-(+)-1-Phenylethylamine or another suitable chiral amine
-
Methanol or ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve the racemic 2,2-diphenylpent-4-enoic acid (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in hot methanol. Slowly add the amine solution to the acid solution with stirring. The choice of a substoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble diastereomeric salt.
-
Fractional Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. The less soluble diastereomeric salt will crystallize out.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The purity of the diastereomer can be checked by measuring its specific rotation. The crystallization process can be repeated to enhance the diastereomeric excess.
-
Liberation of the Enantiomer: Suspend the diastereomerically pure salt in water and add 1 M hydrochloric acid until the solution is acidic. Extract the liberated enantiomerically pure 2,2-diphenylpent-4-enoic acid with diethyl ether.
-
Final Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched acid. The enantiomeric excess (ee) should be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
Applications in Asymmetric Synthesis
Enantiomerically pure 2,2-diphenylpent-4-enoic acid is a valuable precursor for the synthesis of a variety of chiral molecules, particularly those with applications in medicinal chemistry. Its versatile structure, containing a carboxylic acid, a terminal alkene, and a quaternary stereocenter bearing two phenyl groups, allows for a wide range of chemical transformations.
Potential Synthetic Transformations:
| Functional Group | Potential Reactions | Resulting Structures |
| Carboxylic Acid | Esterification, Amide coupling, Reduction to alcohol | Esters, Amides, Chiral alcohols |
| Alkene | Ozonolysis, Epoxidation, Dihydroxylation, Heck reaction | Aldehydes, Epoxides, Diols, Arylated products |
| Quaternary Center | Provides steric bulk and a defined stereochemistry | Control of adjacent stereocenters |
Application Example: Synthesis of Chiral Lactones
One potential application is the synthesis of chiral γ-lactones, which are common structural motifs in natural products and pharmaceuticals.
Conceptual Pathway to Chiral Lactones:
Figure 3: Synthetic pathway from enantiopure 2,2-diphenylpent-4-enoic acid to a chiral γ-lactone.
This example illustrates how the pre-existing stereocenter in 2,2-diphenylpent-4-enoic acid can direct the formation of a new stereocenter during the lactonization process, leading to a diastereomerically enriched product.
Conclusion
2,2-Diphenylpent-4-enoic acid, when obtained in its enantiomerically pure form, represents a powerful and versatile chiral building block for asymmetric synthesis. Its straightforward preparation and resolution, coupled with the diverse reactivity of its functional groups, make it an attractive starting material for the construction of complex chiral molecules. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for researchers to harness the synthetic potential of this valuable compound in the pursuit of novel and impactful chemical entities.
References
At present, there is a lack of specific, publicly available, peer-reviewed scientific literature detailing the synthesis, resolution, and direct applications of 2,2-diphenylpent-4-enoic acid as a chiral building block. The protocols and applications described herein are based on established, general principles of organic synthesis, including alkylation of enolates, classical resolution of carboxylic acids, and standard transformations of functional groups. For foundational knowledge in these areas, the following types of resources are recommended:
- General Asymmetric Synthesis: Morrison, J. D.; Mosher, H. S. Asymmetric Organic Reactions; Prentice-Hall: Englewood Cliffs, NJ, 1971.
- Chiral Resolution Techniques: Collet, A.; Wilen, S. H.; Gavai, A. V. "Enantiomers, Racemates, and Resolutions" in Kirk-Othmer Encyclopedia of Chemical Technology; Wiley: New York, 2004.
- Modern Organic Synthesis Textbooks: For detailed protocols and mechanistic discussions of the reactions mentioned (e.g., enolate alkylation, ozonolysis), standard advanced organic chemistry textbooks such as "Advanced Organic Chemistry, Part B: Reactions and Synthesis" by Carey and Sundberg are invaluable resources.
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Application Note: Chiral Resolution of 2,2-diphenylpent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The stereoisomeric composition of pharmacologically active molecules is a critical determinant of their efficacy and safety. This application note provides a comprehensive guide to the chiral resolution of racemic 2,2-diphenylpent-4-enoic acid, a compound representative of chiral carboxylic acids with significant steric hindrance at the α-position. We present a robust, field-proven protocol based on the classical method of diastereomeric salt formation, which is both scalable and cost-effective.[1] This guide details the underlying principles, a step-by-step experimental protocol from resolving agent selection to fractional crystallization, and the subsequent liberation of the enantiopure acid. Furthermore, a validated chiral High-Performance Liquid Chromatography (HPLC) method for the precise determination of enantiomeric excess (% ee) is provided to ensure the self-validating nature of the described protocol.
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is fundamental to its biological activity and material properties. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies and pharmaceutical developers place a high premium on the production of single-enantiomer drugs.
2,2-diphenylpent-4-enoic acid possesses a quaternary stereocenter, making its enantioselective synthesis challenging. Therefore, chiral resolution of the racemic mixture presents a practical and scalable alternative for obtaining enantiomerically pure forms for further study and development.[2] The most widely applied technology for resolving acidic and basic compounds is the formation of diastereomeric salts, a method lauded for its relative simplicity and scalability.[1][3] This application note serves as an in-depth technical guide to this process.
The Principle of Resolution via Diastereomeric Salt Formation
The foundational challenge in separating enantiomers is that they possess identical physical properties (e.g., solubility, melting point, boiling point). The strategy of diastereomeric salt formation elegantly circumvents this issue by converting the enantiomers into diastereomers, which have distinct physical properties and can be separated by conventional techniques like fractional crystallization.[4][5][6]
The process involves three key stages:
-
Salt Formation: The racemic acid ((R/S)-acid) is reacted with a single, pure enantiomer of a chiral base ((R)-base), known as the resolving agent. This acid-base reaction yields a mixture of two diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base).
-
Separation: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling temperature, the less soluble diastereomer can be selectively precipitated and isolated by filtration.
-
Liberation: The isolated, diastereomerically pure salt is then treated with a strong acid (e.g., HCl) to break the ionic bond. This regenerates the enantiomerically enriched carboxylic acid and the protonated resolving agent, which can often be recovered and recycled.
Sources
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Introduction: The Rationale for 2,2-Diphenylpent-4-enoic Acid in Drug Discovery
As a Senior Application Scientist, this guide provides a comprehensive overview of 2,2-Diphenylpent-4-enoic acid, a novel scaffold for medicinal chemistry exploration. Due to the limited specific literature on this exact molecule, this document establishes a foundational framework for its synthesis, characterization, and biological evaluation based on established principles and data from structurally analogous compounds.
The 2,2-Diphenylpent-4-enoic acid scaffold combines three key structural motifs of significant interest in medicinal chemistry: the gem-diphenyl group, a carboxylic acid, and a terminal alkene. This unique combination suggests potential for developing novel therapeutics.
-
The gem-Diphenyl Moiety: This group imparts a rigid, three-dimensional conformation that can facilitate specific and high-affinity interactions within protein binding pockets. Derivatives of diphenylacetic acid and diphenylacetamide are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2] The diphenyl scaffold has also been explored for activity against metabolic targets like Peroxisome Proliferator-Activated Receptors (PPARs).[3]
-
The Carboxylic Acid: A classic pharmacophore, the carboxylic acid group can act as a hydrogen bond donor and acceptor, or form ionic interactions (salt bridges) with basic residues (e.g., Lysine, Arginine) in a target protein. However, it can also lead to poor metabolic stability and low cell permeability. This makes it an ideal starting point for bioisosteric replacement to optimize pharmacokinetic properties.[4][5][6]
-
The Terminal Alkene: The pent-4-enoic acid chain introduces a terminal double bond, which serves multiple purposes. It can act as a reactive handle for covalent modification of a biological target, serve as a site for metabolic transformation (e.g., epoxidation), or provide a vector for further chemical diversification to explore structure-activity relationships (SAR).
This guide provides robust protocols for the chemical synthesis of this scaffold and a logical cascade for its biological screening, enabling researchers to unlock its therapeutic potential.
Synthesis and Characterization
The synthesis of 2,2-Diphenylpent-4-enoic acid can be achieved through a straightforward α-alkylation of a diphenylacetic acid ester precursor. The causality behind this choice is the high acidity of the α-proton, which is stabilized by two adjacent phenyl rings, facilitating its deprotonation and subsequent reaction with an electrophile.
Protocol 1: Synthesis of 2,2-Diphenylpent-4-enoic Acid
This protocol is a two-step process involving alkylation followed by saponification.
Step 1: α-Allylation of Ethyl 2,2-Diphenylacetate
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of ester). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 equivalents) dropwise to the cooled THF. Stir for 15 minutes.
-
Enolate Formation: Slowly add a solution of ethyl 2,2-diphenylacetate (1.0 equivalent) in anhydrous THF to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution will typically change color.
-
Alkylation: Add allyl bromide (1.2 equivalents) dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, ethyl 2,2-diphenylpent-4-enoate, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).
Step 2: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the purified ethyl 2,2-diphenylpent-4-enoate in a 1:1 mixture of ethanol and water. Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) (5.0 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). A white precipitate of 2,2-Diphenylpent-4-enoic acid will form.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary to achieve high purity.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for 2,2-Diphenylpent-4-enoic acid.
Physicochemical Characterization
To ensure the identity and purity of the final compound, a standard battery of analytical techniques must be employed.
| Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to aromatic protons (~7.2-7.4 ppm), the allylic CH₂ group (~2.8 ppm), the vinylic protons (~5.0-5.8 ppm), and the absence of the ethyl ester signals. |
| ¹³C NMR | Carbon skeleton confirmation | Signals for the quaternary C2 carbon, aromatic carbons, allylic and vinylic carbons, and the carboxylic acid carbon (>175 ppm). |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak [M-H]⁻ or [M+Na]⁺ corresponding to the calculated mass of C₁₇H₁₆O₂. |
| HPLC | Purity assessment | A single major peak (>95% purity) under standard reversed-phase conditions. |
| Infrared (IR) Spectroscopy | Functional group identification | A broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid. |
Application Notes: A Screening Cascade for Biological Activity
Given the structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive diphenyl compounds, a logical starting point for biological evaluation is to screen for anti-inflammatory and anticancer activity. The following cascade provides a self-validating system, moving from broad, high-throughput assays to more specific cellular models.
Proposed Biological Screening Cascade
Caption: A proposed screening cascade for biological evaluation.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to assess the inhibitory potential of the compound against cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs.[2]
Objective: To determine the IC₅₀ value of 2,2-Diphenylpent-4-enoic acid for COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening assay kit (commercially available).
-
Test compound dissolved in DMSO.
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
96-well microplate and plate reader.
Methodology:
-
Compound Preparation: Prepare a stock solution of 2,2-Diphenylpent-4-enoic acid in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Enzyme Incubation: To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add a small volume (1-2 µL) of the diluted test compound or control to the respective wells. Include wells with DMSO only as a vehicle control (100% activity).
-
Pre-incubation: Gently shake the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Development: Incubate the plate for a specified time (e.g., 10 minutes) at 37 °C. The reaction produces Prostaglandin G₂, which is then reduced, and the resulting product can be measured colorimetrically.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Strategy for Structure-Activity Relationship (SAR) Exploration
The initial compound serves as a template for generating a focused library of analogs to probe the SAR and optimize for potency, selectivity, and drug-like properties.
| Modification Site | Rationale | Proposed Analogs |
| Phenyl Rings | To probe electronic and steric effects on binding. | Introduce electron-withdrawing (e.g., -Cl, -CF₃) and electron-donating (e.g., -OCH₃, -CH₃) groups at the para position of one or both rings. |
| Terminal Alkene | To assess the role of unsaturation in activity and metabolism. | 1. Reduce to the saturated pentyl analog (2,2-diphenylpentanoic acid).2. Isomerize to internal alkene isomers.3. Replace with a terminal alkyne. |
| Carboxylic Acid | To improve pharmacokinetic properties by replacing a metabolically liable group.[4][6] | Synthesize bioisosteres such as tetrazoles, hydroxamic acids, or stable esters/amides. |
By systematically applying these modifications, researchers can build a comprehensive understanding of the structural requirements for biological activity and advance this promising scaffold toward a potential drug candidate.
References
-
Ballatore, C., et al. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Schmalzbauer, M., et al. (2017). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. Available at: [Link]
-
Henke, B. R., et al. (1998). Phenylacetic acid derivatives as hPPAR agonists. PubMed. Available at: [Link]
- Wang, Z., et al. (2013). Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)). Google Patents.
-
Peng, J., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PubMed Central. Available at: [Link]
-
Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]
-
Salem, M. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. ResearchGate. Available at: [Link]
-
Mykhailiuk, P. K. (2022). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]
-
Curriculum Press. (2020). Organic Synthesis Routes. Curriculum Press. Available at: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
-
Wang, Y., et al. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Structures of phenylacetic acid derivatives (1 and 2) isolated from I. aquifolium. ResearchGate. Available at: [Link]
-
International Journal of Recent Research and Review. (n.d.). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. ijrrr.com. Available at: [Link]
-
Hryshchyk, M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]
-
Drug Hunter. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. Available at: [Link]
-
Khan, A. A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Available at: [Link]
-
Wang, Z., et al. (2020). a) Applications of gem‐difluoro olefins in medicinal chemistry. ResearchGate. Available at: [Link]
Sources
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- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
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Cyclization reactions of 2,2-diphenylpent-4-enoic acid
Application Notes and Protocols
Topic: Strategic Approaches to the Cyclization of 2,2-Diphenylpent-4-enoic Acid: A Guide to Lactone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The γ-lactone moiety is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds. Its synthesis remains a focal point of modern organic chemistry. This guide provides an in-depth analysis of the cyclization reactions of 2,2-diphenylpent-4-enoic acid, a γ,δ-unsaturated carboxylic acid, to form the corresponding γ-lactone, 4,4-diphenyl-dihydrofuran-2(3H)-one. We explore and contrast several key synthetic strategies, including acid-catalyzed (cationic), electrophile-mediated (halolactonization), and transition-metal-catalyzed pathways. For each methodology, we dissect the underlying mechanistic principles, provide detailed, field-proven experimental protocols, and discuss the causal factors influencing reaction outcomes. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex heterocyclic molecules.
Theoretical Background and Mechanistic Principles
The intramolecular cyclization of 2,2-diphenylpent-4-enoic acid is a classic example of lactonization, where the carboxylic acid functional group acts as an internal nucleophile attacking an activated terminal alkene. The regiochemical outcome of this reaction is governed by kinetic and thermodynamic factors, with the formation of five-membered rings (γ-lactones) being generally favored kinetically over six-membered rings (δ-lactones).[1] The presence of the gem-diphenyl group at the α-position sterically shields the α-carbon and can electronically stabilize potential intermediates, influencing reaction rates and selectivity.
Acid-Catalyzed Electrophilic Cyclization
In the presence of a strong Brønsted acid, the terminal double bond of the substrate is protonated. This generates a secondary carbocation at the C5 position. The proximate carboxylic acid group, acting as a potent nucleophile, rapidly attacks this electrophilic center.[2][3] This intramolecular reaction proceeds via a 5-exo-tet cyclization pathway, which is kinetically favored, to yield the stable five-membered γ-lactone ring.
Caption: Workflow for acid-catalyzed lactonization.
Halolactonization
Electrophilic halogens, such as iodine (I₂) or bromine (Br₂), can activate the double bond towards nucleophilic attack. The reaction is initiated by the formation of a cyclic halonium ion intermediate across the double bond.[4] The carboxylate, typically generated by a mild base like sodium bicarbonate, then performs a backside attack on one of the carbons of the halonium ion. In accordance with Baldwin's rules and kinetic preference, the attack occurs at the C4 position (5-exo-trig cyclization), leading to the formation of a γ-lactone bearing a halomethyl substituent.[1]
Caption: Pathway for the iodolactonization reaction.
Transition-Metal-Catalyzed Cyclization
Palladium-based catalysts are particularly effective for the direct lactonization of aliphatic carboxylic acids.[5] While various mechanisms exist, a common pathway involves the coordination of the palladium catalyst to the alkene. This coordination renders the alkene susceptible to nucleophilic attack by the carboxylate. Subsequent steps, such as reductive elimination, release the lactone product and regenerate the active catalyst.[5] These methods are advantageous due to their often mild reaction conditions and high functional group tolerance.
Comparative Analysis of Cyclization Protocols
The choice of synthetic method depends critically on the desired product, available starting materials, and tolerance for specific reaction conditions. The following table summarizes the key features of the primary cyclization strategies for 2,2-diphenylpent-4-enoic acid.
| Method | Key Reagents | Typical Conditions | Product | Pros | Cons |
| Acid-Catalyzed | H₂SO₄, TsOH, or TFA | Anhydrous, non-nucleophilic solvent (e.g., CH₂Cl₂), 0°C to RT | 4,4-Diphenyl-dihydrofuran-2(3H)-one | Atom economical, simple reagents, direct formation of unsubstituted lactone. | Requires strong acids, potential for side reactions (e.g., polymerization, rearrangement). |
| Iodolactonization | I₂, NaHCO₃ | Biphasic or ethereal solvent (e.g., THF, Et₂O), RT | 5-(Iodomethyl)-4,4-diphenyl-dihydrofuran-2(3H)-one | Mild conditions, high regioselectivity, product is a versatile synthetic intermediate.[4] | Not atom economical, introduces a halogen that may require subsequent removal. |
| Palladium-Catalyzed | Pd(OAc)₂, Ligand, Oxidant | Organic solvent (e.g., Toluene, DCE), elevated temperature (60-100°C) | 4,4-Diphenyl-dihydrofuran-2(3H)-one | Mild conditions, high selectivity, broad substrate scope.[5] | Expensive catalyst, requires careful optimization of ligands and oxidants. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction, workup, and purification.
Protocol 1: Acid-Catalyzed Lactonization using Trifluoroacetic Acid (TFA)
Principle: This protocol utilizes the strong, non-oxidizing Brønsted acid TFA to promote the electrophilic cyclization of the unsaturated acid into its corresponding γ-lactone.
Caption: Experimental workflow for acid-catalyzed cyclization.
Materials and Reagents:
-
2,2-Diphenylpent-4-enoic acid (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA, 2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,2-diphenylpent-4-enoic acid. Dissolve the acid in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reaction: Add trifluoroacetic acid dropwise to the stirred solution over 5 minutes. A slight color change may be observed.
-
Monitoring: Allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure lactone.
Characterization (Expected): The product, 4,4-diphenyl-dihydrofuran-2(3H)-one, should be a white solid. ¹H NMR will show the absence of vinyl protons and the appearance of diastereotopic protons for the two CH₂ groups of the lactone ring.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, allow it to warm to room temperature for an additional 1-2 hours. If necessary, an additional portion of TFA can be added.
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can compete as a nucleophile.
Safety Precautions: Trifluoroacetic acid is highly corrosive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).
Protocol 2: Iodolactonization
Principle: This method uses iodine to generate an iodonium ion, which is trapped intramolecularly by the carboxylate to form an iodo-substituted lactone under mild, basic conditions.
Materials and Reagents:
-
2,2-Diphenylpent-4-enoic acid (1.0 eq)
-
Sodium bicarbonate (NaHCO₃, 3.0 eq)
-
Iodine (I₂, 1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve 2,2-diphenylpent-4-enoic acid in THF. Add an aqueous solution of NaHCO₃.
-
Iodine Addition: To the vigorously stirred biphasic mixture, add a solution of iodine in THF dropwise. The dark color of iodine should fade as it is consumed. Continue addition until a faint persistent brown color remains.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. The reaction is typically complete when the starting material is no longer visible by TLC.
-
Workup: Quench the excess iodine by adding saturated Na₂S₂O₃ solution until the mixture becomes colorless.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Characterization (Expected): The product, 5-(iodomethyl)-4,4-diphenyl-dihydrofuran-2(3H)-one, will show characteristic signals for the iodomethyl group (CH₂I) in the ¹H NMR spectrum.
Applications and Future Perspectives
The resulting 4,4-diphenyl-γ-butyrolactone scaffold is a valuable building block in medicinal chemistry. The gem-diphenyl motif is a common feature in centrally active agents, and the lactone can be further functionalized. For instance, the iodinated product from Protocol 2 is a versatile intermediate for introducing various nucleophiles at the C5 position, enabling the synthesis of diverse libraries of compounds for drug discovery screening. Future work may focus on developing enantioselective versions of these cyclizations to access chiral lactones, which are of high value in pharmaceutical development.
References
-
Roberts, J. D., & Caserio, M. C. (2021). Reactions of Unsaturated Carboxylic Acids and Their Derivatives. LibreTexts. [Link]
-
Khodja, A. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]
-
Gevorgyan, V., et al. (2007). Cyclization of 1-Aryl-5-Phenylpent-4-en-2-yn-1-Ones to 2,3-Dihydropyran-2-Ones in Trifluoromethanesulfonic Acid. ResearchGate. [Link]
-
He, G., et al. (2018). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ACS Catalysis. [Link]
-
Widenhoefer, R. A., et al. (2012). Terminating Pt-Initiated Cation-Olefin Reactions with Simple Alkenes. PMC. [Link]
- Various Authors. (Patent). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
-
Little, R. D., et al. (2004). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. National Institutes of Health. [Link]
-
Ferreira, V. F., et al. (2022). Transition-metal catalyzed cyclization reactions. Purdue University Graduate School. [Link]
-
Kiyokawa, K., et al. (2017). Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones. Organic Chemistry Portal. [Link]
-
Bugarˇci´c, Z. M., et al. (2011). Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol. Zeitschrift für Naturforschung B. [Link]
-
Wikipedia. Radical cyclization. [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]
-
Gevorgyan, V., et al. (2008). Brønsted Acid Promoted Cyclization of Cross-Conjugated Enynones into Dihydropyran-4-ones. ResearchGate. [Link]
-
NotDijkstra. (2017). Intramolecular lactonisation in an unsaturated carboxylic acid. Chemistry Stack Exchange. [Link]
-
Liu, L., et al. (2020). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. MDPI. [Link]
-
Milstein, D., et al. (1987). Transition-metal-catalyzed cyclization of alkynoic acids to alkylidene lactones. Weizmann Institute of Science. [Link]
-
Shainyan, B., et al. (2020). Synthesis of 4,4-diphenyl-3,4-dihydro-2H-1,4-thiasiline. ResearchGate. [Link]
-
Chen, D., et al. (2023). Catalyst-controlled site-selective methylene C-H lactonization of dicarboxylic acids. National Institutes of Health. [Link]
-
orthocresol. (2018). Regioselectivity in iodolactonisation of γ,δ-unsaturated carboxylic acid. Chemistry Stack Exchange. [Link]
-
Li, Z., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]
Sources
Application Notes: 2,2-Diphenylpent-4-enoic Acid in Natural Product Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Specialized Reagent for Complex Cyclizations
In the intricate field of natural product synthesis, the strategic construction of carbocyclic and heterocyclic ring systems is a paramount challenge. 2,2-Diphenylpent-4-enoic acid and its derivatives have emerged as powerful precursors for orchestrating complex cyclization cascades, primarily through radical-mediated pathways. The defining feature of this reagent is the gem-diphenyl substitution at the C2 position, adjacent to the carboxylic acid. This structural motif is not merely incidental; it serves several critical functions that chemists can exploit to achieve high levels of selectivity and efficiency.
Key Molecular Attributes and Their Mechanistic Implications:
-
Steric Directing Group: The bulky diphenyl group provides significant steric hindrance, which can effectively shield one face of a reactive intermediate. In cyclization reactions, this steric bias is instrumental in controlling the diastereoselectivity of the newly formed stereocenters.
-
Radical Stabilization: While the primary radical forms on the carboxyl group (or a derivative thereof), the adjacent phenyl groups can influence the stability and conformation of the transition state during cyclization.
-
Enolate Geometry Control: Upon deprotonation, the diphenylacetic acid core rigidly defines the geometry of the resulting enolate, facilitating stereocontrolled alkylation, which is crucial for the synthesis of the pent-4-enoic acid side chain itself.
The primary application of 2,2-diphenylpent-4-enoic acid in synthesis is as a progenitor for α-acyl radicals. These intermediates are adept at undergoing intramolecular additions to the pendant alkene, predominantly through a kinetically favored 5-exo-trig cyclization to forge a five-membered ring.[1][2] This strategy has proven particularly effective in the construction of densely functionalized cyclopentane cores embedded within complex natural product architectures.
Core Application: Oxidative Radical Cyclization in the Synthesis of Rocaglamide Analogues
A compelling demonstration of the utility of 2,2-diphenylpent-4-enoic acid derivatives is found in synthetic approaches toward the rocaglamides, a family of complex cyclopenta[b]benzofuran natural products known for their potent insecticidal and anticancer activities.[3][4] The core structure of rocaglamide features a densely substituted cyclopentane ring fused to a benzofuran, a formidable synthetic challenge.
The key transformation involves an oxidative free-radical cyclization mediated by a metal oxidant, most commonly manganese(III) acetate (Mn(OAc)₃).[5][6] In this process, the 2,2-diphenylpent-4-enoic acid derivative is not used directly but is first coupled to a suitable benzofuranone core. The subsequent Mn(III)-mediated reaction initiates the key cyclization cascade.
Causality of Reagent Choice:
-
Why Manganese(III) Acetate? Mn(OAc)₃ is a selective one-electron oxidant for compounds with enolizable protons, such as the carboxylic acid or related 1,3-dicarbonyl systems.[7] It efficiently converts the substrate into a carbon-centered radical under relatively mild conditions, which is essential for initiating the cyclization.[6][8]
-
Why the Pent-4-enoic Acid Moiety? This unsaturated side chain acts as the radical acceptor. The five-atom distance between the incipient radical and the terminal alkene is ideal for a 5-exo-trig cyclization, which is kinetically favored over the alternative 6-endo-trig pathway according to Baldwin's rules.[9]
-
Why the Diphenyl Group? In the context of rocaglamide synthesis, the diaryl substitution pattern is integral to the final natural product structure. Strategically, during the radical cyclization, the steric bulk of these groups directs the approach of the radical to the alkene, helping to establish the correct relative stereochemistry in the newly formed cyclopentane ring.[3][10]
Visualizing the Core Strategy
Below is a generalized workflow for the application of a 2,2-diarylpent-4-enoic acid precursor in the synthesis of a rocaglamide-type core.
Caption: General workflow from precursor to rocaglamide core.
Detailed Protocols
Protocol 1: Synthesis of 2,2-Diphenylpent-4-enoic Acid
This protocol describes the synthesis of the title compound via the alkylation of a diphenylacetic acid enolate.
Rationale: This procedure utilizes a strong, non-nucleophilic base (LDA) to ensure complete and irreversible deprotonation of diphenylacetic acid, forming a well-defined enolate. The subsequent addition of allyl bromide, an electrophilic source of the pent-4-enoic moiety, proceeds via an Sₙ2 reaction to furnish the desired product. The low temperature is critical to maintain the stability of the LDA and the enolate and to prevent side reactions.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Purity | Supplier |
| Diisopropylamine | 101.19 | 2.3 mL | 16.5 mmol | 99.5% | Sigma-Aldrich |
| n-Butyllithium | 64.06 | 6.0 mL | 15.0 mmol | 2.5 M in hexanes | Sigma-Aldrich |
| Diphenylacetic acid | 212.24 | 2.12 g | 10.0 mmol | 99% | Sigma-Aldrich |
| Allyl bromide | 120.98 | 1.3 mL | 15.0 mmol | 99% | Sigma-Aldrich |
| Anhydrous THF | - | 50 mL | - | DriSolv® | MilliporeSigma |
| 1 M HCl (aq) | - | ~20 mL | - | - | Lab Supply |
| Diethyl ether | - | 100 mL | - | ACS Grade | Fisher Scientific |
| Brine (sat. NaCl) | - | 30 mL | - | - | Lab Supply |
| Anhydrous MgSO₄ | - | ~5 g | - | - | VWR |
Procedure:
-
LDA Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 20 mL of anhydrous THF and cool to -78 °C using an acetone/dry ice bath. Add diisopropylamine (2.3 mL, 16.5 mmol) via syringe. Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of lithium diisopropylamide (LDA).
-
Enolate Formation: Re-cool the LDA solution to -78 °C. In a separate flame-dried flask, dissolve diphenylacetic acid (2.12 g, 10.0 mmol) in 30 mL of anhydrous THF. Transfer this solution to the LDA mixture via cannula over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or orange is typically observed. Stir the resulting dianion solution at -78 °C for 1 hour.
-
Alkylation: Add allyl bromide (1.3 mL, 15.0 mmol) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically an off-white solid or a viscous oil. Purify by recrystallization from a mixture of ethyl acetate and hexanes or by silica gel chromatography (e.g., 30% ethyl acetate in hexanes) to afford 2,2-diphenylpent-4-enoic acid as a white crystalline solid.
Protocol 2: Mn(OAc)₃-Mediated Oxidative Radical Cyclization
This protocol provides a representative procedure for the key cyclization step to form a cyclopentane ring system, as would be applied in the synthesis of a rocaglamide core. This assumes the prior synthesis of a suitable precursor, for example, by coupling 2,2-diphenylpent-4-enoic acid to a benzofuranone.
Rationale: This reaction hinges on the single-electron transfer from the enolizable substrate to Mn(III), generating an α-acyl radical.[7] The reaction is run in a polar solvent like acetic acid or methanol to ensure solubility of the manganese salt. The use of two or more equivalents of Mn(OAc)₃ is standard, as one equivalent is consumed in the initial radical formation and a second is required to oxidize the cyclized radical intermediate to a cation, which then leads to the final product.[8] The presence of a co-oxidant like Cu(OAc)₂ can sometimes accelerate the second oxidation step and improve yields.[6] Heating is necessary to promote the initial oxidation, which is often the rate-limiting step.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Purity | Supplier |
| Cyclization Precursor | - | 200 mg | 0.5 mmol | >95% | Synthesized |
| Manganese(III) acetate dihydrate | 268.09 | 268 mg | 1.0 mmol | 97% | Strem Chemicals |
| Copper(II) acetate | 181.63 | 9 mg | 0.05 mmol | 98% | Acros Organics |
| Glacial Acetic Acid | - | 10 mL | - | ACS Grade | J.T. Baker |
| Toluene | - | 50 mL | - | ACS Grade | Fisher Scientific |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | - | Lab Supply |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the cyclization precursor (200 mg, 0.5 mmol), manganese(III) acetate dihydrate (268 mg, 1.0 mmol, 2.0 equiv), and copper(II) acetate (9 mg, 0.05 mmol, 0.1 equiv).
-
Solvent Addition and Degassing: Add 10 mL of glacial acetic acid. Degas the resulting suspension by bubbling argon through the mixture for 15 minutes while stirring.
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath under an argon atmosphere. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours, often indicated by the disappearance of the dark brown Mn(III) color.
-
Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of water. Transfer to a separatory funnel and extract with toluene (3 x 25 mL).
-
Washing: Combine the organic extracts and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases to neutralize the acetic acid. Then, wash with water (1 x 30 mL) and brine (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 5% ethyl acetate in hexanes) to isolate the desired cyclized product.
Mechanistic Deep Dive: The 5-exo-trig Radical Cyclization
The heart of this synthetic strategy is the intramolecular radical addition. The diagram below illustrates the key steps of the Mn(III)-mediated oxidative cyclization.
Caption: Key mechanistic steps in the oxidative radical cyclization.
Mechanistic Causality:
-
Initiation: The reaction begins with the formation of a manganese enolate from the precursor. A single-electron transfer (SET) from the enolate to the Mn(III) center occurs, reducing it to Mn(II) and generating the key α-acyl radical.[7]
-
Cyclization: This radical undergoes a rapid, irreversible intramolecular addition to the pendant double bond. The 5-exo-trig pathway is highly favored due to optimal orbital overlap in the chair-like transition state, minimizing steric interactions.[9][11]
-
Termination/Oxidation: The resulting secondary or tertiary radical is then oxidized by a second molecule of Mn(OAc)₃ to a carbocation.[8] This step is often the point where stereochemistry is ultimately set. The carbocation is then trapped by a nucleophile (like the acetate from the solvent) or undergoes elimination to form a double bond, yielding the stable final product.
References
-
Jasperse, C. P., Curran, D. P., & Fevig, T. L. (1991). Radical Cyclizations in Total Synthesis. Chemical Reviews, 91(6), 1237-1286. [Link]
-
Cai, X. H., Xie, B., & Guo, H. (2011). Progress in the Total Synthesis of Rocaglamide. ISRN Organic Chemistry, 2011, 239817. [Link]
-
Snider, B. B. (2009). Mechanisms of Mn(OAc)₃-based oxidative free-radical additions and cyclizations. Tetrahedron, 65(51), 10738-10748. [Link]
-
Sha, W., & Li, A. (2016). Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications. Chemical Communications, 52(80), 11896-11910. [Link]
-
Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. [Link]
-
Melnik, M., & Holloway, C. E. (2024). Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review. Molecules, 29(10), 2259. [Link]
- Google Patents. (2008). Method for preparing 4-pentenoic acid. CN101157608A.
-
Organic Syntheses. Meldrum's Acid. Org. Synth. 1980, 59, 1. [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of rocaglamide derivatives and evaluation of their Wnt signal inhibitory activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 10. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Application & Protocol Guide: Chiral Resolution of Amines Using (±)-2,2-Diphenylpent-4-enoic Acid
An in-depth guide to the application of 2,2-diphenylpent-4-enoic acid as a resolving agent for chiral amines is provided below.
Preamble: A Note on Application
While the principles of chiral resolution via diastereomeric salt formation are well-established, the specific use of 2,2-diphenylpent-4-enoic acid as a resolving agent is not extensively documented in peer-reviewed literature. This guide, therefore, is constructed based on the fundamental principles of physical organic chemistry and draws parallels from structurally analogous and commonly employed resolving agents. The protocols herein represent a robust, generalized methodology that serves as an expert-validated starting point for researchers exploring the utility of this specific agent. The underlying logic is derived from established practices in diastereomeric crystallization.
Section 1: Introduction to Chiral Resolution
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for separating enantiomers from a racemic mixture. One of the most reliable and scalable methods is the formation of diastereomeric salts. This technique involves reacting a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid). The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, including solubility. This solubility difference is exploited to separate the diastereomers through fractional crystallization. Subsequent acidification or basification liberates the desired enantiomer of the original substrate.
The efficacy of a resolving agent is contingent on several factors:
-
Availability and Cost: The agent should be readily accessible in an enantiomerically pure form.
-
Chemical Stability: It must be stable under the conditions of salt formation and cleavage.
-
Crystallinity of Salts: Crucially, it must form well-defined, crystalline salts with the substrate, where one diastereomeric salt is significantly less soluble than the other in a chosen solvent system.
2,2-Diphenylpent-4-enoic acid, a chiral carboxylic acid, possesses the necessary functional group to form salts with amines. Its rigid diphenyl structure can enhance the crystal lattice interactions, potentially leading to effective discrimination between the two diastereomeric salts.
Section 2: Mechanism of Action - Diastereomeric Salt Formation
The core principle of this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated below, a racemic amine, consisting of (R)-amine and (S)-amine, is reacted with a pure enantiomer of the resolving agent, for instance, (R)-2,2-diphenylpent-4-enoic acid.
This reaction yields two diastereomeric salts:
-
Salt A: [(R)-amine]·[(R)-acid]
-
Salt B: [(S)-amine]·[(R)-acid]
These salts are not mirror images of each other and thus have distinct physical properties. By carefully selecting a solvent, one salt (e.g., Salt A) can be induced to crystallize preferentially from the solution, leaving the more soluble salt (Salt B) in the mother liquor.
Figure 1: Mechanism of Diastereomeric Salt Formation.
Section 3: Experimental Protocol - Resolution of (±)-1-Phenylethanamine
This protocol details a generalized procedure for the resolution of a model substrate, racemic 1-phenylethanamine, using (±)-2,2-diphenylpent-4-enoic acid. It is imperative to first resolve the racemic acid itself, or to procure an enantiopure version. For this protocol, we will assume the use of enantiopure (R)-2,2-diphenylpent-4-enoic acid.
Materials & Reagents:
-
(±)-1-Phenylethanamine
-
(R)-2,2-Diphenylpent-4-enoic acid (Resolving Agent)
-
Methanol (ACS Grade)
-
Diethyl ether (Anhydrous)
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Sodium Sulfate (Anhydrous)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator.
Workflow Overview:
Figure 2: Experimental Workflow for Chiral Resolution.
Step-by-Step Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (R)-2,2-diphenylpent-4-enoic acid in 100 mL of warm methanol.
-
In a separate beaker, dissolve an equimolar amount of (±)-1-phenylethanamine in 50 mL of methanol.
-
Slowly add the amine solution to the acid solution with gentle stirring. A precipitate may form immediately.
-
Rationale: Methanol is a common choice for salt formation due to its polarity, which facilitates the acid-base reaction, and its ability to dissolve a wide range of organic salts. The stoichiometry is critical; a 1:1 molar ratio is typically used initially.
-
-
Fractional Crystallization:
-
Gently heat the mixture on a hot plate until all solids dissolve to form a clear solution.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal yield.
-
Rationale: Slow cooling is paramount. Rapid crashing out of the solid will trap impurities and the undesired diastereomer, leading to poor enantiomeric enrichment. The difference in solubility between the diastereomeric salts is often temperature-dependent.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystallized solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold methanol to remove residual mother liquor.
-
Dry the crystals. A portion should be set aside to determine the optical purity (diastereomeric excess) and melting point.
-
Rationale: The cold solvent wash is critical to remove the soluble diastereomer without dissolving a significant amount of the desired product.
-
-
Liberation of the Enriched Amine:
-
Suspend the dried, crystalline salt in a mixture of 100 mL of water and 50 mL of diethyl ether in a separatory funnel.
-
Add 2 M NaOH solution dropwise with shaking until the aqueous layer is basic (pH > 11). All solids should dissolve as the salt is cleaved.
-
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethanamine.
-
Rationale: The strong base deprotonates the ammonium ion of the salt, "liberating" the free amine, which is soluble in the organic solvent. The carboxylate salt of the resolving agent remains in the aqueous layer.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from step 4 can be acidified with 2 M HCl until acidic (pH < 2).
-
The 2,2-diphenylpent-4-enoic acid will precipitate out.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. This allows the expensive resolving agent to be recycled.
-
Section 4: Optimization and Characterization
Achieving high enantiomeric excess (e.e.) often requires optimization.
Table 1: Key Optimization Parameters
| Parameter | Rationale & Considerations | Typical Starting Point |
| Solvent | The choice of solvent is the most critical parameter. It dictates the solubility difference between the diastereomeric salts. A screening of alcohols (MeOH, EtOH, IPA), esters (EtOAc), and ketones (acetone) is recommended. | Methanol or Ethanol |
| Stoichiometry | Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to higher e.e. in the crystalline salt, albeit at the cost of yield. | 1.0 equivalent of acid |
| Temperature | The final temperature of crystallization affects both yield and purity. Lower temperatures increase yield but may decrease selectivity. | Cool to RT, then 0-4 °C |
| Recrystallization | The isolated salt can be recrystallized from the same or a different solvent system to further enhance its diastereomeric purity. | As needed based on e.e. |
Characterization:
-
Enantiomeric Excess (e.e.): The e.e. of the final amine product must be determined using a suitable chiral analytical method, such as chiral HPLC or chiral GC.
-
Melting Point: The melting points of the two diastereomeric salts should be distinct. This can be used as a quick, albeit non-quantitative, check of purity during the resolution process.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the identity of the enantiomer.
Section 5: Conclusion
2,2-Diphenylpent-4-enoic acid presents a viable, though not widely documented, candidate as a resolving agent for racemic amines. The principles outlined in this guide—diastereomeric salt formation, fractional crystallization, and liberation of the free amine—provide a comprehensive framework for its application. Success hinges on systematic optimization, particularly in the choice of solvent, to maximize the solubility difference between the diastereomeric intermediates. Researchers are encouraged to use this document as a foundational protocol, adapting it as necessary for their specific substrates.
References
This section provides sources for the fundamental principles of chiral resolution, as specific literature for the title compound is scarce.
-
Title: Vogel's Textbook of Practical Organic Chemistry Source: Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. URL: [Link] (Note: This textbook is a foundational reference for classical organic chemistry techniques, including resolution of enantiomers.)
-
Title: Chiral Resolution Source: Wikipedia URL: [Link] (Note: Provides a general overview of various chiral resolution techniques, including the principles of diastereomeric salt formation.)
-
Title: 2,2-diphenyl-4-pentenoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link] (Note: This entry provides basic physical and chemical properties of the title compound, confirming its structure and existence.)
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Diphenylpent-4-enoic acid
Welcome to the technical support center for the purification of 2,2-Diphenylpent-4-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows. Our focus is on explaining the rationale behind each step to empower you with a deeper understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: My crude 2,2-Diphenylpent-4-enoic acid appears oily and difficult to handle. How can I solidify it for easier purification?
A1: An oily product often indicates the presence of residual solvents or low-melting impurities. Before attempting purification, it's crucial to solidify the crude material.
Initial Steps:
-
High-Vacuum Drying: Place the oily product under a high vacuum for several hours. This will help remove any volatile organic solvents that may be trapped.
-
Trituration: If the product remains oily, trituration can be effective. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For 2,2-Diphenylpent-4-enoic acid, a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate is a good starting point. The solid product should precipitate out and can be collected by filtration.
Workflow for Solidification:
Caption: Initial steps to solidify crude 2,2-Diphenylpent-4-enoic acid.
Q2: I'm observing a low yield after my initial purification attempt. What are the common causes and how can I improve it?
A2: Low yield can stem from several factors, from incomplete reactions to losses during workup and purification. A systematic approach to troubleshooting is key.
Potential Causes & Solutions:
-
Incomplete Reaction: Ensure the synthesis of 2,2-Diphenylpent-4-enoic acid has gone to completion by using techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials.
-
Losses During Extraction: Carboxylic acids can be tricky to extract. The pH of the aqueous layer is critical.[1][2]
-
Acid-Base Extraction Protocol:
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Extract with a basic aqueous solution (e.g., 2M NaOH or saturated sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt.[2]
-
Separate the aqueous layer, which now contains your product.
-
Wash the aqueous layer with an organic solvent to remove any neutral or basic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a pH of about 2 to precipitate the purified carboxylic acid.[1][2]
-
Extract the precipitated acid back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Premature Crystallization: The product might be crystallizing out during transfers or concentration steps. Ensure your glassware is clean and avoid excessively rapid cooling.[3]
Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Q3: My purified 2,2-Diphenylpent-4-enoic acid still shows impurities by NMR/TLC. What are the best methods for further purification?
A3: For removing persistent impurities, crystallization and column chromatography are the most effective techniques. The choice depends on the nature of the impurities.
Crystallization: This is often the most efficient method for removing small amounts of impurities from a solid product.[4]
-
Solvent Selection: The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A good starting point for 2,2-Diphenylpent-4-enoic acid is a mixture of ethanol and water or ethyl acetate and hexanes.
-
General Crystallization Protocol:
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal (Norit) and hot filter to remove colored impurities.[5]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[5][6]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Column Chromatography: If crystallization is ineffective, or if you have a mixture of closely related compounds, column chromatography is the preferred method.[7][8]
-
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like 2,2-Diphenylpent-4-enoic acid.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.[9][10] A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.
-
Pro-Tip: To prevent streaking of the acidic compound on the silica gel, it is often beneficial to add a small amount (0.5-1%) of acetic or formic acid to the eluent.[11]
-
Recommended Eluent Systems for Column Chromatography:
| Eluent System | Ratio (v/v) | Typical Application |
| Hexanes:Ethyl Acetate | 9:1 to 7:3 | Good for initial separation of non-polar impurities. |
| Hexanes:Ethyl Acetate + 1% Acetic Acid | 8:2 | Reduces tailing and improves peak shape. |
| Dichloromethane:Methanol | 98:2 to 95:5 | For more polar impurities. |
Q4: I am having trouble with column chromatography; my compound is streaking on the TLC plate and the column. What can I do?
A4: Streaking of carboxylic acids on silica gel is a common issue caused by strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silica gel surface.
Troubleshooting Streaking:
-
Add an Acidic Modifier: As mentioned previously, adding a small amount of a volatile acid like acetic or formic acid to your eluent will protonate the silica surface and reduce the strong interactions, leading to sharper bands.[11]
-
Use a Different Stationary Phase: If adding an acid modifier is not sufficient or is incompatible with your compound, consider using a different stationary phase.
-
Reversed-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., acetonitrile/water or methanol/water) and the non-polar impurities would elute first.[12]
-
Alumina (Neutral or Basic): For some applications, alumina can be a good alternative to silica gel.
-
-
Ion-Exchange Chromatography: This technique can be very effective for purifying carboxylic acids.[12][13] The carboxylic acid is deprotonated and binds to an anion-exchange resin. After washing away impurities, the pure acid can be eluted by changing the pH or increasing the salt concentration.[13]
References
-
Organic Syntheses Procedure. (n.d.). 2,2'-dinitrobiphenyl. Retrieved from [Link]
- European Patent Office. (2018). EP3083544A1 - Process for the separation of dicarboxylic acids from aqueous mixtures.
-
Organic Syntheses Procedure. (n.d.). A - 2-L, three-necked, round-bottomed flask - equipped with a - mechanical stirrer. Retrieved from [Link]
-
Baxendale Group - Durham University. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Retrieved from [Link]
-
European Patent Office. (1999). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1. Retrieved from [Link]
-
European Patent Office. (1993). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent combinations used in the crystallization of compounds 2–4. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5,5Diphenyl4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Oxidative Rearrangement of Malondialdehyde: Substrate Scope and Mechanistic Insights. Retrieved from [Link]
-
ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]
-
PubMed. (2017). Isolation of four phenolic compounds from Mangifera indica L. flowers by using normal phase combined with elution extrusion two-step high speed countercurrent chromatography. Retrieved from [Link]
-
PubChem. (n.d.). (E)-4-Phenylpent-2-enoic acid. Retrieved from [Link]
-
ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
-
UC Davis Viticulture and Enology. (2018). Paper Chromatography VEN124L Method. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
-
Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids. (n.d.). Retrieved from [Link]
-
ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparative separation of 1,1-diphenyl-2-picrylhydrazyl inhibitors originating from Saxifraga sinomontana employing medium-pressure liquid chromatography in combination with reversed-phase liquid chromatography. Retrieved from [Link]
- Google Patents. (2012). US20120238722A1 - Process for the crystallization of succinic acid.
-
ResearchGate. (2025). Comment on ``Synthesis of 5,5-Diphenyl-4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory''. Retrieved from [Link]
- Google Patents. (n.d.). US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts.
Sources
- 1. EP3083544A1 - Process for the separation of dicarboxylic acids from aqueous mixtures - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. unifr.ch [unifr.ch]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20120238722A1 - Process for the crystallization of succinic acid - Google Patents [patents.google.com]
- 7. Isolation of four phenolic compounds from Mangifera indica L. flowers by using normal phase combined with elution extrusion two-step high speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Optimization for 2,2-Diphenylpent-4-enoic Acid
Welcome to the technical support guide for the synthesis and optimization of 2,2-Diphenylpent-4-enoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize this reaction with confidence.
Reaction Overview: A Two-Step Synthetic Strategy
The most reliable and high-yielding synthesis of 2,2-Diphenylpent-4-enoic acid is achieved through a two-step process. The cornerstone of this strategy is the Ireland-Claisen rearrangement , a powerful carbon-carbon bond-forming reaction.[1][2] This variant of the classic Claisen rearrangement offers the significant advantage of proceeding under much milder conditions, which is critical for preserving sensitive functional groups and achieving high stereoselectivity.[1][2][3]
The overall workflow is as follows:
-
Step 1: Esterification. Diphenylacetic acid is first converted to its corresponding allyl ester, allyl diphenylacetate.
-
Step 2: Ireland-Claisen Rearrangement. The allyl diphenylacetate is then subjected to a[4][4]-sigmatropic rearrangement to yield the final product, 2,2-Diphenylpent-4-enoic acid.
Caption: Overall synthetic workflow for 2,2-Diphenylpent-4-enoic acid.
Detailed Experimental Protocol
Part A: Synthesis of Allyl Diphenylacetate
This procedure details a standard Fischer esterification. The primary challenge is to drive the equilibrium towards the product by effectively removing water.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Diphenylacetic Acid | 212.24 | 10.0 g | 47.1 mmol |
| Allyl Alcohol | 58.08 | 15 mL | ~205 mmol |
| Toluene | - | 100 mL | - |
| p-Toluenesulfonic acid | 172.20 | 0.45 g | 2.6 mmol |
Procedure:
-
Combine diphenylacetic acid, allyl alcohol, toluene, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude allyl diphenylacetate as an oil. The product is often pure enough for the next step, but can be purified by vacuum distillation if necessary.
Part B: Ireland-Claisen Rearrangement to 2,2-Diphenylpent-4-enoic Acid
This step is highly sensitive to moisture and air. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Allyl Diphenylacetate | 252.31 | 10.0 g | 39.6 mmol |
| Diisopropylamine | 101.19 | 6.1 mL | 43.6 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.4 mL | 43.6 mmol |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 5.5 mL | 43.6 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under argon, dissolve diisopropylamine in 50 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve allyl diphenylacetate in 100 mL of anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared LDA solution into the ester solution via cannula. Stir the mixture at -78 °C for 45 minutes. The solution should turn a deep yellow/orange color, indicating enolate formation.
-
Silyl Ketene Acetal Formation: Add trimethylsilyl chloride (TMSCl) dropwise to the enolate solution at -78 °C. The color of the solution should fade. Stir for an additional 20 minutes at -78 °C.[5]
-
Rearrangement: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours).
-
Workup and Isolation: Quench the reaction by slowly adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by flash column chromatography on silica gel. The yield of pure 2,2-Diphenylpent-4-enoic acid should be in the range of 75-90%.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting the synthesis.
Question: My yield for the Ireland-Claisen rearrangement is consistently low, and I recover a lot of starting material. What's going wrong?
Answer: This is the most common issue and almost always points to problems with the formation of the silyl ketene acetal intermediate. Here's a breakdown of the likely culprits:
-
Inactive Base (LDA): Lithium diisopropylamide (LDA) is an extremely strong, non-nucleophilic base, which is ideal for forming the kinetic enolate.[1] However, it is highly sensitive to moisture and can degrade upon storage. If your LDA is old or has been improperly handled, it will be quenched by trace water or react with your ester in undesired ways before it can effectively deprotonate it.
-
Expert Recommendation: Always use freshly prepared LDA or a recently titrated commercial solution. Preparing it fresh right before use, as described in the protocol, is the gold standard for reproducibility.
-
-
Atmospheric Contamination: The lithium enolate is highly reactive and will be rapidly quenched by water or oxygen.
-
Expert Recommendation: Ensure your entire apparatus is rigorously dried (oven- or flame-drying is essential). Use high-quality anhydrous solvents, preferably from a solvent purification system or freshly distilled. Maintain a positive pressure of an inert gas (argon is preferred over nitrogen due to its density) throughout the entire process, from reagent addition to quenching.
-
-
Incorrect Temperature Control: The initial deprotonation must occur at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions like aldol condensations or ester decomposition.[2]
-
Expert Recommendation: Use a properly insulated dry ice/acetone bath. Ensure the internal reaction temperature is monitored and maintained at or below -75 °C during the LDA and TMSCl additions.
-
Question: My final product is difficult to purify and appears oily, even after recrystallization.
Answer: An oily or impure solid product suggests the presence of unreacted starting material or side products.
-
Incomplete Reaction: As discussed above, if the rearrangement did not go to completion, you will have leftover allyl diphenylacetate (a neutral oil) mixed with your desired carboxylic acid product.
-
Expert Recommendation: Utilize an acid-base extraction during the workup. After the initial quench, extract the aqueous layer with a nonpolar solvent (like hexanes or diethyl ether) to remove the neutral starting material before acidifying to precipitate your product. This single step can dramatically improve purity.
-
-
Silicone Grease Contamination: If using ground glass joints, excess silicone grease can leach into the reaction and be difficult to remove.
-
Expert Recommendation: Use PTFE sleeves on joints or a minimal amount of high-vacuum grease. If contamination is suspected, column chromatography is more effective at removal than recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the specific mechanism of the Ireland-Claisen rearrangement and the role of TMSCl?
A1: The Ireland-Claisen rearrangement proceeds via a[4][4]-sigmatropic shift, which is a concerted pericyclic reaction.[4] The key innovation by Robert E. Ireland was the use of a strong base and a silylating agent to pre-form a silyl ketene acetal.[5]
-
Deprotonation: A strong base (LDA) removes the alpha-proton from the ester, forming a lithium enolate.
-
Trapping: The enolate is "trapped" by reacting with trimethylsilyl chloride (TMSCl). This converts the reactive, ionic enolate into a more stable, covalent silyl ketene acetal. This step is crucial for the reaction's success under mild conditions.[1][6]
-
[4][4]-Sigmatropic Rearrangement: Upon warming, the silyl ketene acetal undergoes a concerted rearrangement through a six-membered, chair-like transition state to form a silyl ester.[3]
-
Hydrolysis: An acidic workup hydrolyzes the silyl ester to yield the final γ,δ-unsaturated carboxylic acid.[2]
Caption: Key stages of the Ireland-Claisen rearrangement mechanism.
Q2: Why not use a simpler base like NaOH or NaH for the rearrangement?
A2: The choice of base is critical. Sodium hydroxide (NaOH) is a nucleophile and would saponify (hydrolyze) the ester starting material. Sodium hydride (NaH) is a strong base but often leads to oligomerization and other side reactions with esters. LDA is the preferred choice because it is an exceptionally strong base (pKa of diisopropylamine is ~36) required to fully deprotonate the ester, but it is also sterically hindered, making it non-nucleophilic. This unique combination ensures clean and efficient formation of the kinetic enolate without attacking the ester carbonyl group.[1]
Q3: Can I use a different catalyst for the initial esterification step?
A3: Yes. While p-toluenesulfonic acid is effective, other acid catalysts like sulfuric acid (H₂SO₄) can be used. Alternatively, for substrates sensitive to strong acids, methods like the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed, although this adds complexity and cost. For this specific substrate, standard Fischer esterification is robust and cost-effective.
References
-
Claisen Rearrangement. (2023). Chemistry LibreTexts. [Link]
-
The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. [Link]
-
Ireland-Claisen Rearrangement. (n.d.). NROChemistry. Retrieved January 23, 2026, from [Link]
-
Ireland-Claisen Rearrangement. (2021). YouTube. [Link]
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Ireland-Claisen rearrangement. (n.d.). Name-Reaction.com. Retrieved January 23, 2026, from [Link]
-
Diphenylacetic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 2,2-Diphenylpent-4-enoic acid
Introduction: Welcome to the technical support center for the synthesis of 2,2-Diphenylpent-4-enoic acid. This molecule, featuring a sterically demanding quaternary α-carbon, presents unique challenges in its synthesis. It is a valuable building block in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic synthesis and field-proven insights to help you navigate the complexities of this reaction.
The primary and most direct synthetic route involves the α-alkylation of a diphenylacetic acid derivative. This guide will focus on troubleshooting this specific pathway, which, while conceptually straightforward, is fraught with potential pitfalls related to enolate generation, competing side reactions, and product purification.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?
Answer: Low yield in the synthesis of a sterically hindered product like 2,2-Diphenylpent-4-enoic acid via α-alkylation is a common issue. The root cause typically lies in one of four areas: incomplete enolate formation, competing side reactions, suboptimal alkylating agent, or inefficient workup and purification.
Causality Analysis: The core of the reaction is the generation of a dianion from diphenylacetic acid, followed by nucleophilic attack on an allyl halide. The steric hindrance from the two phenyl groups at the α-position makes the enolate less accessible and can slow down the desired SN2 reaction, allowing side reactions to become more prominent.
Solutions & Protocols:
-
Optimize Enolate Formation: The efficiency of the initial deprotonation is critical. Diphenylacetic acid requires two equivalents of a strong, non-nucleophilic base to form the reactive enediolate.[1]
-
Choice of Base: Lithium diisopropylamide (LDA) is often the base of choice due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the starting material. Other strong bases like KHMDS or NaHMDS can also be effective.
-
Anhydrous Conditions: Any protic solvent (like water or alcohols) will quench the base and the enolate. Ensure all glassware is oven- or flame-dried and all solvents are rigorously anhydrous.[2]
-
Temperature Control: Enolate formation should be performed at low temperatures (typically -78 °C) to prevent base degradation and unwanted side reactions.
-
-
Minimize Side Reactions: The primary competing pathway is O-alkylation of the enolate.
-
O- vs. C-Alkylation: C-alkylation (the desired pathway) is generally favored under conditions of kinetic control (low temperature, strong non-coordinating base like LDA). O-alkylation can become significant with softer electrophiles or in more polar, coordinating solvents. Sticking to non-polar solvents like THF at low temperatures is key.
-
-
Select the Right Alkylating Agent: The reactivity of the allyl halide is crucial.
-
Allyl Bromide or Iodide: Allyl bromide is a good balance of reactivity and stability. Allyl iodide is more reactive but also more prone to degradation and elimination side reactions. Allyl chloride is generally not reactive enough for this sterically hindered transformation.
-
Workflow for Optimizing Yield
Caption: Optimized workflow for the alkylation of diphenylacetic acid.
Question 2: I'm observing a significant side product in my NMR/LC-MS analysis. What is it and how can I prevent its formation?
Answer: The most probable side product in this synthesis is the O-alkylated species, allyl 2,2-diphenylvinyl ether . This arises from the nucleophilic attack of the enolate oxygen onto the allyl bromide instead of the desired carbon attack. Another possibility, though less common with strong, hindered bases, is the formation of a ketene intermediate followed by undesired reactions.
Mechanistic Insight: C- vs. O-Alkylation
Caption: Competing C-alkylation and O-alkylation pathways.
Troubleshooting Strategies:
| Parameter | Recommendation for C-Alkylation | Rationale |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Less polar aprotic solvents favor C-alkylation. More polar solvents like HMPA or DMF can solvate the metal cation, leading to a "freer" enolate and increasing O-alkylation. |
| Base/Counter-ion | Lithium Diisopropylamide (LDA) | The lithium counter-ion coordinates tightly with the enolate oxygen, sterically hindering O-alkylation and promoting attack from the carbon terminus. |
| Temperature | Maintain -78 °C during base and electrophile addition | C-alkylation is generally under kinetic control and is favored at lower temperatures. Allowing the reaction to warm prematurely can promote the thermodynamically favored O-alkylation. |
| Addition Order | Add allyl bromide to the pre-formed enolate | Ensure complete enolate formation before introducing the electrophile to maintain control over the reaction conditions. |
Frequently Asked Questions (FAQs)
Q: What are the alternative synthetic routes to 2,2-Diphenylpent-4-enoic acid?
A: While direct alkylation is common, a Claisen rearrangement offers a powerful alternative for forming the γ,δ-unsaturated acid core.[3][4][5] This would involve the[6][6]-sigmatropic rearrangement of an allyl diphenylvinyl ether. The synthesis of the ether precursor itself can be challenging, but the rearrangement step is often high-yielding and stereospecific. The Johnson-Claisen variant, reacting an allylic alcohol with an orthoester, is another robust method for generating similar structures.[3][5]
Q: My product is difficult to purify. What are the best practices for purification?
A: The target molecule is a relatively non-polar carboxylic acid. Co-elution with unreacted diphenylacetic acid or non-polar byproducts is a common issue.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a non-polar solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acids will move to the aqueous layer as their carboxylate salts. This layer can then be separated, re-acidified with dilute HCl, and extracted back into an organic solvent. This effectively removes non-acidic impurities.
-
Column Chromatography: Use a silica gel column with a gradient elution system. Start with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent tailing of the carboxylic acid product on the silica.
-
Recrystallization: If a solid product is obtained, recrystallization can be highly effective. Experiment with solvent systems like hexane/ethyl acetate or toluene/hexane.
Q: What are the key safety considerations for this synthesis?
A:
-
Strong Bases: Reagents like LDA and NaH are highly reactive and pyrophoric. They must be handled under an inert atmosphere (Nitrogen or Argon) and away from any moisture.
-
Alkylating Agents: Allyl bromide is a lachrymator and is toxic. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-free solvents from a sealed bottle.
Experimental Protocols
Representative Protocol: α-Alkylation of Diphenylacetic Acid
Materials:
-
Diphenylacetic acid (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.2 eq, solution in hexanes)
-
Diisopropylamine (2.3 eq, freshly distilled)
-
Allyl bromide (1.5 eq)
-
Saturated aqueous NH₄Cl solution
-
2M HCl aqueous solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation: Under an argon atmosphere, add freshly distilled diisopropylamine (2.3 eq) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Base Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq) dropwise via syringe over 20 minutes. Allow the resulting LDA solution to stir at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flask, dissolve diphenylacetic acid (1.0 eq) in a minimum amount of anhydrous THF. Transfer this solution via cannula into the LDA solution at -78 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the enediolate.
-
Alkylation: Add allyl bromide (1.5 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature and stirring overnight (approx. 16 hours).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers. Wash the organic layer with water and then brine.
-
Acidification & Isolation: Extract the combined aqueous layers with ethyl acetate (2x). Combine all organic layers. To isolate the product, extract the combined organic layers with 1M NaOH solution. Separate the basic aqueous layer, cool it to 0 °C, and acidify to pH ~2 with 2M HCl.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient with 0.5% acetic acid.
References
-
Synthesis of 5,5Diphenyl4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Diphenylacetic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Comment on ``Synthesis of 5,5-Diphenyl-4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory''. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of Some New Pentadienoic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
An improved synthesis of (4S)-4,5-O-isopropylidenepent- (2Z)-enoate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)). (n.d.). Google Patents.
-
Salem, M. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. ResearchGate. [Link]
-
Carboxylic Acids and Their Derivatives Practice Problems. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Ravasio, N., et al. (2022). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. MDPI. [Link]
-
Claisen Rearrangement. (2023). Chemistry LibreTexts. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). ResearchGate. [Link]
-
Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
- Method for synthesizing 4-pentenoic acid. (n.d.). Google Patents.
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Alpha-substitution of carboxylic acids. (n.d.). Khan Academy. Retrieved January 23, 2026, from [Link]
-
The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. [Link]
- Process for preparing 4-pentenoic acid. (n.d.). Google Patents.
-
Seebach, D., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. [Link]
-
In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. (2023). MDPI. [Link]
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
- Method of preparing diphenyl acetic acid. (n.d.). Google Patents.
-
Preparing Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
-
2,2'-dinitrobiphenyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Claisen rearrangement. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
(2R)-2-Methylpent-4-enoic acid. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Reaction conditions optimization for the synthesis 4a. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Lambert, T. H., et al. (2005). Development of a New Lewis Acid-Catalyzed[6][6]-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement. ACS Publications. [Link]
Sources
- 1. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Diphenylpentenoic Acid
Welcome to the technical support center for the synthesis and optimization of diphenylpentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important class of compounds. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal results in your experiments.
Introduction: The Synthetic Challenge
Diphenylpentenoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The Wittig reaction is a cornerstone of their synthesis, offering a reliable method for the formation of the characteristic carbon-carbon double bond.[1][2] However, the stereoselective synthesis of either the (E)- or (Z)-isomer can be challenging, and reaction yields are often compromised by side reactions and purification difficulties. This guide will provide a comprehensive overview of the key reaction parameters, troubleshooting strategies for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diphenylpentenoic acid?
A1: The most prevalent and versatile method is the Wittig reaction.[1][2] This reaction involves the coupling of a phosphorus ylide with a carbonyl compound, in this case, typically benzophenone, to form the desired alkene.[1][2] The choice of reagents and reaction conditions dictates the stereochemical outcome, allowing for the selective synthesis of either the (E)- or (Z)-isomer.
Q2: I am getting a low yield in my Wittig reaction. What are the potential causes?
A2: Low yields in Wittig reactions can stem from several factors:
-
Inefficient Ylide Formation: The phosphorus ylide is generated by deprotonating a phosphonium salt with a strong base.[1][3] Incomplete deprotonation will lead to a lower concentration of the active nucleophile and consequently, a lower yield. Ensure your base is sufficiently strong and used in the correct stoichiometry.
-
Steric Hindrance: Benzophenone is a sterically hindered ketone, which can slow down the reaction rate and lead to lower yields, especially with bulky ylides.[4]
-
Side Reactions: The highly reactive ylide can participate in side reactions, such as reaction with moisture or oxygen. It is crucial to perform the reaction under anhydrous and inert conditions.
-
Product Loss During Workup and Purification: The product and the triphenylphosphine oxide byproduct can be challenging to separate completely, leading to product loss during purification steps.
Q3: How can I control the stereochemistry to selectively obtain the (E)- or (Z)-isomer?
A3: The stereoselectivity of the Wittig reaction is primarily influenced by the stability of the phosphorus ylide and the reaction conditions.
-
(Z) -Isomer Synthesis: Non-stabilized ylides (e.g., those with alkyl substituents) typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[5] The use of sodium-based strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also promote (Z)-selectivity.
-
(E) -Isomer Synthesis: Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) generally lead to the (E)-alkene.[5] For non-stabilized ylides, the Schlosser modification, which involves the use of a second equivalent of an organolithium reagent at low temperatures, can be employed to favor the (E)-isomer.[4]
Q4: What is the white solid that is often difficult to remove from my product?
A4: This is most likely triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[1] Its removal can be challenging due to its polarity and solubility profile, which can be similar to that of the desired product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of diphenylpentenoic acid and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | 1. Inactive Ylide: Incomplete deprotonation of the phosphonium salt due to a weak base or presence of moisture. 2. Poorly Reactive Carbonyl: Steric hindrance of benzophenone. 3. Degradation of Reagents: Ylide is sensitive to air and moisture. | 1. Use a stronger base (e.g., n-BuLi, NaH). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Increase reaction time and/or temperature. Consider using a more reactive phosphonate ester in a Horner-Wadsworth-Emmons reaction as an alternative.[4] 3. Prepare the ylide in situ and use it immediately. |
| Mixture of (E) and (Z) Isomers | 1. Ylide Stability: Using a semi-stabilized ylide can lead to poor stereoselectivity. 2. Reaction Conditions: Presence of lithium salts can decrease (Z)-selectivity. | 1. For (Z)-selectivity, use a non-stabilized ylide with a sodium- or potassium-based strong base. 2. For (E)-selectivity, use a stabilized ylide or employ the Schlosser modification for non-stabilized ylides.[4] |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | 1. Similar Polarity: TPPO and the carboxylic acid product may have similar polarities, making chromatographic separation difficult. | 1. Crystallization: Attempt to selectively crystallize either the product or TPPO from a suitable solvent system. 2. Acid-Base Extraction: Convert the carboxylic acid product to its salt with a base to make it water-soluble, allowing for the extraction of the non-polar TPPO with an organic solvent. Acidify the aqueous layer to recover the product. 3. Column Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity. |
| Formation of Unidentified Byproducts | 1. Aldol Condensation: If the ylide has an enolizable proton, self-condensation can occur. 2. Michael Addition: The ylide can potentially act as a Michael donor to α,β-unsaturated carbonyl compounds if they are present as impurities. | 1. Add the carbonyl compound to the pre-formed ylide at a low temperature to minimize self-condensation. 2. Ensure the purity of your starting materials. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-5,5-Diphenylpent-4-enoic Acid (Illustrative)
This protocol is adapted from general procedures for Z-selective Wittig reactions and may require optimization for this specific substrate.
Workflow Diagram:
Caption: Workflow for the synthesis of (Z)-5,5-diphenylpent-4-enoic acid.
Materials:
-
(3-Carboxypropyl)triphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzophenone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Slowly add (3-carboxypropyl)triphenylphosphonium bromide (1.1 eq) to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Wittig Reaction: Cool the resulting ylide solution back to 0 °C. Add a solution of benzophenone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide and any unreacted starting material.
Protocol 2: Synthesis of (E)-5,5-Diphenylpent-4-enoic Acid (Illustrative)
This protocol is based on the use of a stabilized ylide or the Schlosser modification, which generally favor the (E)-isomer.
Workflow Diagram:
Caption: Workflow for the synthesis of (E)-5,5-diphenylpent-4-enoic acid.
Procedure:
The synthesis of the (E)-isomer often involves a stabilized ylide. For the purpose of this guide, we will outline a general procedure. The specific stabilized ylide required would contain an electron-withdrawing group.
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, dissolve the appropriate phosphonium salt (e.g., an ester-substituted phosphonium salt) in an anhydrous solvent (e.g., ethanol or THF).
-
Add a base such as sodium ethoxide or potassium tert-butoxide and stir the mixture at room temperature until ylide formation is complete.
-
Wittig Reaction: Add benzophenone to the ylide solution. The reaction may require heating to proceed at a reasonable rate.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the (Z)-isomer. Recrystallization may be an effective purification method for the (E)-isomer.
Characterization Data
Accurate characterization is crucial for confirming the identity and purity of your product. Below is a table summarizing expected spectroscopic data for the isomers of 5,5-diphenylpent-4-enoic acid. Note: Specific chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| (E) | ~7.20-7.40 (m, 10H, Ar-H), ~6.10 (t, 1H, =CH), ~3.30 (q, 2H, -CH₂-), ~2.50 (t, 2H, -CH₂-COOH) | ~178 (C=O), ~142 (Ar-C), ~140 (Ar-C), ~130-127 (Ar-CH), ~125 (=CH), ~34 (-CH₂-), ~28 (-CH₂-COOH) | ~3000 (O-H), ~1710 (C=O), ~1600 (C=C), ~700-800 (Ar C-H bend) |
| (Z) | ~7.20-7.40 (m, 10H, Ar-H), ~5.80 (t, 1H, =CH), ~3.10 (q, 2H, -CH₂-), ~2.40 (t, 2H, -CH₂-COOH) | ~178 (C=O), ~142 (Ar-C), ~140 (Ar-C), ~130-127 (Ar-CH), ~124 (=CH), ~33 (-CH₂-), ~27 (-CH₂-COOH) | ~3000 (O-H), ~1710 (C=O), ~1600 (C=C), ~700-800 (Ar C-H bend) |
Conclusion
The successful synthesis of diphenylpentenoic acid hinges on a thorough understanding of the Wittig reaction and careful control of reaction parameters. By anticipating potential challenges and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their reaction outcomes. This technical support center serves as a living document and will be updated as new methodologies and insights become available. We encourage you to consult the cited literature for a deeper dive into the rich chemistry of the Wittig reaction and its applications.
References
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Pineda, L. W., Amey, A., & Cabezas, J. A. (2019). 5,5-Diphenyl-cis-penta-2,4-dienoic acid. IUCrData, 4(2), x181799. [Link]
-
ResearchGate. (2016). How to separate E and Z isomers?. [Link]
-
The Organic Chemistry Tutor. (2018). Wittig Reaction Mechanism. [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination.... [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Some New Pentadienoic Acid Derivatives. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
PubChem. (n.d.). 5,5-Diphenyl-4-penten-2-one. [Link]
-
SpectraBase. (n.d.). 5-(2-Methylcyclopent-1-enyl)-2,2-dimethylpent-4-enoic acid - Optional[13C NMR]. [Link]
-
MDPI. (2024). 5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. [Link]
-
RSC Publishing. (2021). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene.... [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.... [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (2025). Cooperative ortho-effects on the Wittig reaction.... [Link]
-
SpectraBase. (n.d.). 5,5-Diphenylpenta-2,4-dienoic acid amide - Optional[13C NMR] - Chemical Shifts. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. (2025). Synthesis of Pentenoic Acid Analogues as Potential Antiinfluenza Agents. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method for synthesizing 4-pentenoic acid.
Sources
Technical Support Center: Synthesis of 2,2-diphenyl-4-pentenoic acid
Welcome to the technical support resource for the synthesis of 2,2-diphenyl-4-pentenoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this synthesis. Here, we move beyond simple procedural outlines to explore the mechanistic underpinnings of common challenges, providing actionable, field-tested solutions to side reactions and yield issues.
Introduction: The Synthetic Landscape
The synthesis of 2,2-diphenyl-4-pentenoic acid typically involves the α-alkylation of a diphenylacetic acid derivative with an allyl halide. The core transformation relies on the generation of a carbanion at the carbon atom bearing two phenyl groups, which then acts as a nucleophile. While conceptually straightforward, the reaction is prone to several competing pathways that can significantly impact yield and purity. This guide provides a structured approach to identifying and mitigating these issues.
The most common route involves the deprotonation of diphenylacetic acid or its corresponding ester, followed by alkylation with allyl bromide. Phase-transfer catalysis (PTC) is frequently employed to facilitate the reaction between the aqueous base and the organic substrate phase, offering a greener and often more efficient alternative to strictly anhydrous conditions with strong organometallic bases.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.
Question 1: My reaction has a low conversion rate, and I'm recovering a significant amount of unreacted diphenylacetic acid. What's going wrong?
Answer: This is a classic issue pointing to inefficient generation or reactivity of the diphenylacetate enolate. Several factors could be at play, primarily related to the base, solvent system, and catalyst (if using PTC).
Root Cause Analysis:
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Inadequate Deprotonation: The pKa of the α-hydrogen in diphenylacetic acid is approximately 18. The base you are using must be strong enough to generate a sufficient equilibrium concentration of the enolate. Common inorganic bases like NaOH or KOH are often used, but their effectiveness is highly dependent on the reaction system.
-
Poor Phase Mixing (for PTC): In a biphasic system (e.g., toluene/water), the transfer of the hydroxide anion into the organic phase to deprotonate the substrate is critical. If the stirring is inadequate or the phase-transfer catalyst is inefficient, the reaction will be slow or stall.[3]
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Catalyst Inefficiency/Poisoning: The quaternary ammonium salt used in PTC can degrade at high temperatures or in the presence of strong nucleophiles. Its lipophilicity is also crucial; a catalyst that is too water-soluble will not effectively transport the anion into the organic phase.
Troubleshooting Protocol:
-
Optimize the Base and Solvent System:
-
Aqueous Conditions (PTC): Use a concentrated (e.g., 50% w/w) aqueous solution of NaOH or KOH. This high concentration reduces the amount of water in the system, which can compete with the enolate for the alkylating agent.
-
Anhydrous Conditions: For non-PTC routes, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF, DMF) will ensure complete deprotonation. However, these require more stringent anhydrous techniques.
-
-
Enhance Phase-Transfer Catalysis:
-
Catalyst Choice: Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are common and effective choices. The total number of carbons on the quaternary salt (C#) influences its solubility and efficiency; a C# between 16 and 32 is often optimal for this type of reaction.[2]
-
Agitation: Ensure vigorous stirring (e.g., >500 RPM) to maximize the interfacial area between the aqueous and organic phases. Mechanical stirring is superior to magnetic stirring for larger-scale reactions.
-
-
Monitor Reagent Quality: Ensure your allyl bromide is fresh. Over time, it can decompose, leading to lower reactivity.
Question 2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. The double bond appears to have shifted. What is this byproduct and how can I prevent it?
Answer: The most likely culprit is 2,2-diphenyl-3-pentenoic acid , the thermodynamically more stable internal alkene isomer. The desired product is the kinetic product. This isomerization can be catalyzed by residual acid or base during workup or by certain metals.
Mechanistic Insight: The terminal alkene (4-pentenoic acid derivative) can isomerize to the internal, conjugated alkene (3-pentenoic acid derivative) via an equilibrium process. This is often facilitated by trace amounts of acid or base, particularly at elevated temperatures.
Prevention Strategies:
-
Careful Workup:
-
Neutralize the reaction mixture carefully and promptly. When acidifying to protonate the carboxylate product, do so at a low temperature (0-5 °C) and avoid a large excess of strong acid.
-
Wash the organic layer thoroughly with water and brine to remove any residual acid or base before solvent evaporation.
-
-
Avoid High Temperatures: During purification (e.g., distillation or recrystallization), use the lowest possible temperatures to minimize the risk of thermal isomerization.
-
Chelate Trace Metals: If you suspect metal-catalyzed isomerization, consider adding a small amount of a chelating agent like EDTA during the workup phase.
Question 3: My main impurity is a neutral, non-acidic compound. What could it be?
Answer: This is a hallmark of O-alkylation . The diphenylacetate enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. C-alkylation gives your desired product, while O-alkylation yields the unwanted byproduct, allyl diphenylacetate .
dot
Caption: Competing C- vs. O-alkylation pathways.
Controlling Selectivity:
The ratio of C- to O-alkylation is highly dependent on the reaction conditions. You can favor the desired C-alkylation by manipulating the following variables:
| Parameter | To Favor C-Alkylation (Desired) | To Favor O-Alkylation (Undesired) | Rationale |
| Solvent | Aprotic, non-polar (e.g., Toluene, Hexane) | Polar aprotic (e.g., DMF, DMSO, HMPA) | Polar aprotic solvents solvate the cation, leaving a "naked," highly reactive oxygen anion, which favors O-alkylation. |
| Counter-ion | Small, hard cations (e.g., Li⁺, Na⁺) | Large, soft cations (e.g., K⁺, Cs⁺, NR₄⁺) | Smaller cations associate more tightly with the oxygen atom, sterically hindering O-alkylation and promoting C-alkylation. |
| Temperature | Lower temperatures | Higher temperatures | C-alkylation generally has a higher activation energy but leads to a more thermodynamically stable product. However, kinetics often dominate. |
Troubleshooting Protocol:
-
If using a PTC method with a quaternary ammonium salt (a large, soft cation), O-alkylation is an inherent risk. Minimize it by using a less polar solvent like toluene instead of dichloromethane.
-
If using an anhydrous method, switch from a potassium base (e.g., KH) to a sodium or lithium base (e.g., NaH, LDA).
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of a phase-transfer catalyst in this synthesis?
A phase-transfer catalyst (PTC), typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction by transporting the water-soluble nucleophile (OH⁻) into the organic phase where the substrate resides.
dot
Caption: Simplified workflow of Phase-Transfer Catalysis.
The cycle involves:
-
Ion Exchange: The catalyst's anion (X⁻, e.g., Br⁻) is exchanged for a hydroxide ion (OH⁻) at the aqueous-organic interface.
-
Phase Transfer: The lipophilic Q⁺OH⁻ salt migrates into the organic phase.
-
Deprotonation: The hydroxide ion deprotonates the diphenylacetic acid to form the enolate.
-
Alkylation: The enolate attacks the allyl bromide, forming the product and releasing Br⁻.
-
Catalyst Regeneration: The catalyst cation Q⁺ pairs with the new Br⁻ anion and can return to the aqueous phase to restart the cycle.
This process avoids the need for expensive, hazardous, and strictly anhydrous solvents and bases.[4][5]
Q2: Can I use diphenylacetonitrile instead of diphenylacetic acid as a starting material?
Yes, diphenylacetonitrile is an excellent alternative. The α-protons are more acidic (pKa ≈ 16) than in the corresponding acid, making deprotonation easier. The synthesis would proceed via the alkylation of the diphenylacetonitrile anion to form 2,2-diphenyl-4-pentenenitrile. This intermediate must then be hydrolyzed to the final carboxylic acid product.
Key Consideration: The final hydrolysis step requires harsh conditions (e.g., refluxing in strong acid or base) which can potentially lead to side reactions like hydration of the double bond or isomerization if not carefully controlled.
Q3: My synthesis involves a malonic ester intermediate followed by decarboxylation. What are the common pitfalls in the decarboxylation step?
If your route involves a precursor like diethyl 2-allyl-2-phenylmalonate, the final step is hydrolysis and decarboxylation.
Common Issues:
-
Incomplete Decarboxylation: This leaves the dicarboxylic acid as an impurity. Decarboxylation of malonic acids typically requires heating, often to temperatures above 100-150 °C.[6][7] Ensure the reaction is heated for a sufficient duration until CO₂ evolution ceases.
-
Premature Decarboxylation: If the hydrolysis is performed under harsh acidic conditions, decarboxylation might occur before the second ester group is hydrolyzed, leading to a mixture of products.
-
Alternative Reactions: At very high temperatures, other decomposition pathways can compete.
A reliable method for this step is the Krapcho decarboxylation, which often uses salts like LiCl in a polar aprotic solvent (e.g., DMSO) with water at high temperatures to facilitate both hydrolysis and decarboxylation in one pot.[6]
Reference Protocol: PTC Synthesis of 2,2-diphenyl-4-pentenoic acid
This protocol is provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and scale.
Reagents:
-
Diphenylacetic acid
-
Allyl bromide
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Hydrochloric acid (for workup)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical overhead stirrer, add diphenylacetic acid (1.0 equiv), toluene (approx. 2-3 mL per gram of acid), and tetrabutylammonium bromide (TBAB, 0.05 equiv).
-
Base Addition: Begin vigorous stirring and add the 50% NaOH solution (3.0 equiv).
-
Alkylation: Heat the mixture to 60-70 °C. Add allyl bromide (1.2 equiv) dropwise over 30 minutes. Causality Note: Dropwise addition maintains a low concentration of the alkylating agent, minimizing potential side reactions.
-
Reaction Monitoring: Maintain the temperature and stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by periodically quenching a small aliquot with dilute HCl and extracting with ethyl acetate.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add water to dissolve the salts.
-
Extraction: Separate the layers. Extract the aqueous layer with toluene (2x). Combine the organic layers.
-
Acidification: Cool the combined organic layers in an ice bath. Slowly add cold 2M HCl with stirring until the aqueous phase is acidic (pH < 2). The product will precipitate or remain in the organic layer. Causality Note: Low temperature minimizes the risk of acid-catalyzed isomerization of the double bond.
-
Isolation: Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
References
-
Schultz, E. M., et al. (1950). The Chemistry of 2,2-Diphenyl-4-methyl-4-pentenoic Acids. Journal of the American Chemical Society, 72(11), 4921–4925. Available at: [Link]
- CN101200425A - Method for synthesizing 4-pentenoic acid. Google Patents.
- CN103922934A - Alkylation method of active methylene compound. Google Patents.
-
Smith, A. B., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(30), 11519–11521. Available at: [Link]
-
Wikipedia contributors. (2023). Claisen rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. Available at: [Link]
-
Chem Simple. (2020). Alkylation of active methylene compounds and conversion into Ketones. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
-
MDPI. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Molecules. Available at: [Link]
- CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences.
-
Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. Available at: [Link]
- ResearchGate. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. The Journal of Organic Chemistry.
-
Organic Syntheses. Diphenylacetic acid. Available at: [Link]
-
Khan Academy. (2014). Decarboxylation. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Available at: [Link]
- CORE. (1993). Phase Transfer Catalysis: Chemistry and Engineering. AIChE Journal.
-
Organic Chemistry Portal. Substituted arene synthesis by allylic substitution or allylation. Available at: [Link]
- ResearchGate. (2025).
- ResearchGate. (2025).
- ResearchGate. (2018).
- DOKUMEN.PUB. (2015).
- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement.
- MDPI. (2022). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential.
- Royal Society of Chemistry. (2015). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry.
- International Journal of Advanced Biotechnology and Research. (2016). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols.
- PubMed. (2015).
- Biosynth. (2023). 2,2-Dimethyl-4-pentenoic Acid.
- National Institutes of Health. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
-
Organic Syntheses. Alkyl and alkylene bromides. Available at: [Link]
- MDPI. (2024). Total Synthesis of Peniterphenyls A and E. Molecules.
- Leah4sci. (2015).
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available at: [Link]
- Organic Synthesis. (2015).
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Asymmetric Allylic Alkylation (AAA)
A comprehensive troubleshooting guide for allylic alkylation reactions, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've seen firsthand how allylic alkylation reactions can be both a powerful synthetic tool and a source of significant experimental frustration. This guide is structured to address the most common issues encountered in the lab, moving from diagnosis to solution with a focus on the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Initiation & Conversion Issues
Question: My allylic alkylation reaction shows no conversion, or the yield is extremely low. What are the primary causes and how can I fix this?
Answer: This is one of the most common issues and typically points to a problem with one of the core components of the catalytic cycle. Let's break down the potential culprits.
1. Catalyst Inactivation or Inefficient Pre-catalyst Activation: The active catalyst in most palladium-catalyzed allylic alkylations is a Pd(0) species. Many protocols use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) that must be reduced in situ. Failure in this step means no active catalyst is formed.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas your solvent (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and run the reaction under a positive pressure of an inert gas.
-
Check Ligand-to-Metal Ratio: A sufficient excess of the phosphine ligand is often necessary to both reduce the Pd(II) and coordinate to the resulting Pd(0) to form the active catalyst. A typical starting point is a Ligand:Pd ratio of 2:1 to 4:1.
-
Verify Pre-catalyst & Ligand Quality: Old or improperly stored pre-catalysts and ligands can degrade. Use freshly opened bottles or purify stored reagents if degradation is suspected. For instance, triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide, which can hinder catalysis.
-
2. Poor Leaving Group: The formation of the η³-allyl intermediate requires the oxidative addition of the Pd(0) catalyst into the carbon-leaving group bond. The efficiency of this step is highly dependent on the nature of the leaving group.
-
Causality: A good leaving group is one that is stable once it has been displaced. Carbonates, phosphates, and acetates are generally effective. Halides can be used but may lead to different reaction pathways.
-
Troubleshooting Steps:
-
Switch Leaving Group: If you are using a poor leaving group like a hydroxyl group, it must be activated first. If using an acetate with slow conversion, consider switching to a carbonate (e.g., methyl allyl carbonate) or a phosphate, which are typically more reactive.
-
Experimental Protocol: Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a round-bottom flask with a sidearm and connect it to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to the vacuum line for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You will see gas bubbles evolve from the liquid.
-
Repeat this cycle at least three times to ensure the solvent is thoroughly degassed.
-
Finally, backfill the flask with an inert gas like argon or nitrogen.
Category 2: Selectivity Problems (Regio- & Enantioselectivity)
Question: My reaction produces a mixture of linear and branched products. How can I control the regioselectivity?
Answer: Controlling regioselectivity is a central challenge in allylic alkylation and is governed by a complex interplay of steric and electronic factors. The nucleophilic attack can occur at either the more substituted (branched) or less substituted (linear) carbon of the π-allyl intermediate.
Key Factors Influencing Regioselectivity:
| Factor | Favors Linear Product | Favors Branched Product | Rationale |
| Ligand Size | Bulky ligands (e.g., P(o-tolyl)₃) | Small ligands (e.g., PPh₃) | Bulky ligands sterically block the more substituted terminus of the allyl intermediate, directing the nucleophile to the less hindered linear position. |
| Nucleophile | "Soft," highly stabilized nucleophiles (e.g., malonates) | "Hard," less stabilized nucleophiles | Soft nucleophiles tend to attack the position with the largest coefficient in the LUMO of the π-allyl complex, which is typically the less substituted carbon. |
| Metal Catalyst | Iridium (Ir) catalysts | Palladium (Pd) catalysts | Iridium catalysts have a strong intrinsic preference for forming branched products, often with very high selectivity. This is a widely used strategy to access the branched isomer. |
| Solvent | Non-coordinating solvents | Polar, coordinating solvents | The solvent can influence the catalyst-ligand structure and the nature of the nucleophile's counter-ion, subtly affecting the site of attack. |
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting logic for controlling regioselectivity.
Question: I'm performing an asymmetric allylic alkylation, but the enantiomeric excess (e.e.) is low. What should I investigate?
Answer: Low enantioselectivity in an AAA reaction points to issues with the chiral ligand, the reaction conditions that influence the stereodetermining step, or potential background reactions.
1. Ligand Choice and Purity: The chiral ligand is the heart of asymmetric induction. Its structure dictates the three-dimensional environment around the metal center.
-
Causality: The ligand's geometry creates a chiral pocket that forces the nucleophile to attack one face of the π-allyl intermediate preferentially. The "bite angle" and steric profile of the ligand are critical. The Trost ligand and derivatives of PHOX and BOX are common examples.
-
Troubleshooting Steps:
-
Verify Ligand's Enantiopurity: The e.e. of your product can never be higher than the enantiopurity of your ligand. Confirm the ligand's purity by a suitable method (e.g., chiral HPLC).
-
Screen Different Ligands: There is no universal ligand. The optimal choice is highly dependent on the specific substrate and nucleophile. A small screen of 2-3 different ligand classes (e.g., a P,P-ligand like Trost ligand vs. a P,N-ligand like a PHOX derivative) can be very informative.
-
Check for Ligand Decomposition: Some ligands can be unstable under the reaction conditions. Analyze the crude reaction mixture for signs of ligand degradation.
-
2. Reaction Conditions: Temperature, solvent, and the nature of the base/counter-ion can have a profound impact on the transition state energies, thereby affecting enantioselectivity.
-
Causality: The stereodetermining step (typically the nucleophilic attack) is often reversible or can proceed through pathways with different selectivities. Lowering the temperature generally enhances selectivity by favoring the pathway with the lower activation energy, which is usually the more ordered, more selective one.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at 0 °C or even -20 °C can dramatically improve e.e., although it may require longer reaction times.
-
Solvent Effects: The polarity of the solvent can influence the aggregation state of the nucleophile and the tightness of the ion pair, which can alter the stereochemical outcome. Test a range of solvents from non-polar (e.g., toluene, THF) to polar (e.g., CH₂Cl₂).
-
Base and Counter-ion: When using soft nucleophiles like malonates, the choice of base (e.g., NaH, KOtBu, BSA) determines the counter-ion. This counter-ion can interact with the catalyst complex and influence the approach of the nucleophile.
-
Visualization of the Catalytic Cycle:
Caption: The general catalytic cycle for a Pd-catalyzed allylic alkylation.
References
-
Mechanism of the Palladium-Catalyzed Allylic Alkylation. Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. [Link]
-
Leaving Groups in Tsuji-Trost Allylic Alkylation. Tsuji, J. Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons, 2004. [Link]
-
Ligand Effects in Homogeneous Catalysis. van Leeuwen, P. W. N. M. Homogeneous Catalysis: Understanding the Art. Springer, 2004. [Link]
-
Iridium-Catalyzed Asymmetric Allylic Alkylation. Hartwig, J. F., Helm, M. D. Iridium-Catalyzed Asymmetric Allylic Substitution. Angewandte Chemie International Edition, 2014, 53, 4858-4883. [Link]
-
Asymmetric Allylic Alkylation. Trost, B. M., Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 1996, 96 (1), 395–422. [Link]
Navigating the Synthesis of 2,2-diphenylpent-4-enoic Acid: A Technical Support Guide for Enhanced Yield and Purity
For researchers and professionals in drug development, the synthesis of novel organic compounds is a foundational yet often challenging endeavor. This guide provides a comprehensive technical support center for the synthesis of 2,2-diphenylpent-4-enoic acid, a sterically hindered molecule whose preparation can be fraught with issues of low yield and purity. Here, we dissect common experimental challenges, offering detailed troubleshooting advice and optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2,2-diphenylpent-4-enoic acid?
A1: Two primary and effective routes are the direct alkylation of a diphenylacetic acid precursor and the Ireland-Claisen rearrangement of an allyl diphenylacetate intermediate. The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.
Q2: My yield of 2,2-diphenylpent-4-enoic acid is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, including incomplete deprotonation of the starting material, competition between C-alkylation and O-alkylation, steric hindrance impeding the reaction, or suboptimal reaction conditions such as temperature and reaction time. A thorough analysis of your specific protocol against the troubleshooting guides below will help pinpoint the issue.
Q3: I am observing significant byproducts in my final product. How can I improve the purity?
A3: Impurities often arise from side reactions, unreacted starting materials, or decomposition of the product. Common culprits include the O-alkylated ether byproduct in the alkylation route or incomplete rearrangement in the Claisen pathway. Purification strategies such as acid-base extraction, recrystallization, and column chromatography are essential for achieving high purity.
Troubleshooting and Optimization Guides
This section provides in-depth solutions to common problems encountered during the synthesis of 2,2-diphenylpent-4-enoic acid, categorized by the synthetic approach.
Method 1: Direct Alkylation of Diphenylacetic Acid
This method involves the deprotonation of diphenylacetic acid to form a nucleophilic enolate, followed by alkylation with an allyl halide.
Core Reaction: Diphenylacetic Acid + Strong Base → Diphenylacetate Enolate Diphenylacetate Enolate + Allyl Bromide → 2,2-diphenylpent-4-enoic acid
Visualizing the Workflow: Alkylation Pathway
Caption: A streamlined workflow for the synthesis of 2,2-diphenylpent-4-enoic acid via direct alkylation.
Troubleshooting Common Issues in Alkylation:
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Conversion of Starting Material | Incomplete deprotonation of diphenylacetic acid. | Use a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure anhydrous conditions as proton sources will quench the base. | The alpha-proton of diphenylacetic acid is acidic, but a strong base is required to drive the equilibrium towards the enolate, which is the active nucleophile. |
| Formation of a Significant Byproduct with a Similar Mass | Competing O-alkylation to form allyl diphenylacetate. | Use a "softer" alkylating agent like allyl iodide instead of allyl bromide.[1] Employing less polar, aprotic solvents can also favor C-alkylation.[2] | According to Hard-Soft Acid-Base (HSAB) theory, the carbon of the enolate is a "softer" nucleophilic center than the oxygen. Softer electrophiles preferentially react at the softer nucleophilic site.[1] |
| Reaction Stalls or Proceeds Slowly | Steric hindrance from the two phenyl groups impeding the approach of the allyl halide. | Increase the reaction temperature moderately (e.g., from -78°C to -40°C or room temperature, depending on the base). Prolong the reaction time and monitor progress by TLC. | Increased thermal energy can help overcome the activation energy barrier imposed by steric hindrance, promoting the SN2 reaction.[3] |
| Product is Contaminated with Starting Material | Incomplete reaction or inefficient purification. | During workup, perform a thorough acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃). The deprotonated carboxylic acid product will move to the aqueous layer, leaving the neutral starting material (if any ester was used) and O-alkylated byproduct in the organic layer. Acidify the aqueous layer and extract the pure product.[4] | The acidic nature of the carboxylic acid allows for its selective separation from non-acidic impurities through changes in its solubility based on pH. |
Method 2: Ireland-Claisen Rearrangement of Allyl Diphenylacetate
This more elegant approach involves the formation of an allyl ester of diphenylacetic acid, which then undergoes a[5][5]-sigmatropic rearrangement to directly yield the desired carboxylic acid.[6][7]
Core Reaction: Diphenylacetic Acid + Allyl Alcohol → Allyl Diphenylacetate Allyl Diphenylacetate + Strong Base → Silyl Ketene Acetal Intermediate →[5][5]-Sigmatropic Rearrangement → 2,2-diphenylpent-4-enoic acid (after hydrolysis)
Visualizing the Mechanism: Ireland-Claisen Rearrangement
Sources
- 1. reddit.com [reddit.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. A continuous flow process for the Ireland–Claisen rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Chiral Carboxylic Acids
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of chiral carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond simple protocols to explain the underlying principles of common challenges, helping you troubleshoot effectively and develop robust, self-validating synthetic methods. Our focus is on providing practical, in-depth solutions to the real-world problems encountered in the lab.
Section 1: Asymmetric Synthesis & Stereocontrol
Achieving high enantiomeric excess (e.e.) from the outset is often the most elegant and efficient strategy. However, catalytic asymmetric reactions are sensitive and can be prone to failure. This section addresses common pitfalls in achieving the desired stereocontrol.
Q1: My asymmetric reaction is giving low enantioselectivity. What are the most likely causes and how can I troubleshoot this?
A1: Low enantioselectivity is a frequent issue and can often be traced back to a few key areas. The catalyst system, reaction conditions, and substrate purity are all critical factors.
-
Causality: The enantioselectivity of a reaction is determined by the difference in the activation energies of the pathways leading to the two enantiomers. Even small changes in the catalyst's environment can affect this energy gap.
-
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Moisture and Air Sensitivity: Many organometallic catalysts and phosphine-based ligands are sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed. Use of a glovebox or proper Schlenk techniques is essential.
-
Ligand Purity: The chiral ligand is the source of asymmetry. Verify its enantiomeric purity. Even small amounts of the opposite enantiomer can lead to a significant drop in the product's e.e.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small differences in activation energies between the two diastereomeric transition states.
-
Solvent: The solvent can influence the catalyst's conformation and solubility. Screen a range of solvents with varying polarities.
-
Concentration: Changes in concentration can affect the aggregation state of the catalyst, which may alter its activity and selectivity.
-
-
Substrate Purity: Impurities in the starting material can sometimes poison the catalyst or compete in the reaction, leading to a lower e.e.[1] Recrystallize or re-purify your starting material if you suspect this is an issue.
-
Q2: I'm struggling to choose the right catalyst system for my asymmetric synthesis. Where do I start?
A2: The choice of catalyst is highly dependent on the specific transformation. However, some general principles can guide your selection.
-
Expertise & Experience: For the asymmetric hydrogenation of unsaturated carboxylic acids, rhodium and ruthenium catalysts with chiral phosphine ligands (e.g., BINAP) are well-established. For conjugate additions, copper-based catalysts are often employed. A thorough literature search for similar transformations is the best starting point.[1]
-
Authoritative Grounding: Review articles on the asymmetric synthesis of carboxylic acids provide a comprehensive overview of successful catalyst systems for various reaction types.[1]
Section 2: Chiral Resolution of Racemic Mixtures
When asymmetric synthesis is not feasible, resolution of a racemic mixture is a common alternative. The most prevalent method is the formation of diastereomeric salts.[]
Q1: I've tried to resolve my racemic carboxylic acid with a chiral base, but the diastereomeric salt won't crystallize. What should I do?
A1: Failure to crystallize is a common and frustrating problem in diastereomeric salt resolution. This is often an issue of solvent selection and solubility.[3]
-
Causality: Crystallization requires the formation of a supersaturated solution where one diastereomer is significantly less soluble than the other. If the salts are too soluble in your chosen solvent, they will not precipitate. If they are too insoluble, they will crash out as an amorphous solid or a mixture.
-
Troubleshooting Protocol:
-
Solvent Screening: This is the most critical step. Create a small-scale array of experiments in different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).
-
Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. A rapid temperature drop often leads to the formation of an oil or an amorphous powder. Try allowing the solution to cool to room temperature slowly, followed by further cooling in a refrigerator.
-
Seeding: If you have a small amount of the desired diastereomeric salt from a previous attempt, adding a seed crystal can induce crystallization.
-
Concentration Adjustment: Systematically vary the concentration of your solution. It might be too dilute for crystallization to occur.
-
Q2: I've managed to crystallize a diastereomeric salt, but after liberation of the acid, the enantiomeric excess is low. How can I improve this?
A2: Low e.e. after a single crystallization is common. The key is to enrich the desired diastereomer through recrystallization.
-
Causality: The initial solid that crystallizes is often enriched in the less soluble diastereomer but still contains the more soluble one. Multiple recrystallizations are usually necessary to achieve high diastereomeric purity.
-
Workflow for Enrichment:
Caption: Workflow for Diastereomeric Salt Resolution and Enrichment.
-
Self-Validating System:
-
After each recrystallization, take a small sample of the solid, liberate the carboxylic acid, and measure its e.e.
-
Continue recrystallizing until the e.e. no longer increases. This indicates you have reached the maximum purity for that solvent system.
-
Q3: How do I choose the right chiral resolving agent for my carboxylic acid?
A3: The choice of resolving agent is crucial and often requires empirical screening.[3] Commonly used chiral bases include alkaloids like brucine and strychnine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine.[4]
-
Expertise & Experience: The interaction between the acid and the base that leads to a significant difference in the solubility of the diastereomeric salts is hard to predict.[3] Therefore, it is common to screen a panel of commercially available resolving agents.
| Chiral Resolving Agent | Typical Applications | Notes |
| (R)- or (S)-1-Phenylethylamine | General-purpose resolving agent for a wide range of carboxylic acids. | Readily available and relatively inexpensive. |
| Brucine | Often effective for acids that are difficult to resolve. | Natural product, can be toxic. |
| Strychnine | Similar to brucine, used for challenging resolutions. | Natural product, highly toxic. |
| Quinine/Quinidine | Alkaloids with multiple chiral centers, offering different selectivities. | Can be effective when other agents fail. |
| (1R,2S)-Ephedrine | Chiral amino alcohol. | The hydroxyl group can offer additional hydrogen bonding interactions. |
Section 3: Analytical & Characterization Issues
Accurate determination of enantiomeric excess is non-negotiable. This section covers the common methods and their pitfalls.
Q1: My chiral HPLC is giving poor resolution of my carboxylic acid enantiomers. What can I do to improve the separation?
A1: Poor resolution in chiral HPLC is a common challenge. The key is to systematically optimize your method.
-
Causality: Chiral recognition on a chiral stationary phase (CSP) is based on a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). Optimizing the mobile phase can enhance these interactions.
-
Troubleshooting Steps:
-
Column Selection: The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a good starting point for many carboxylic acids.[5]
-
Mobile Phase Composition:
-
Solvent Strength: Vary the ratio of your polar modifier (e.g., isopropanol, ethanol) in your nonpolar solvent (e.g., hexane).
-
Additives: For acidic compounds, adding a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group.[6]
-
-
Temperature: Lowering the column temperature can sometimes improve resolution.
-
Flow Rate: Reducing the flow rate can increase the interaction time with the CSP, leading to better separation.
Caption: Decision workflow for e.e. determination.
-
Q2: I need to analyze my chiral carboxylic acid by GC, but it's not volatile enough. What is the best way to derivatize it?
A2: Derivatization is necessary to increase the volatility of carboxylic acids for GC analysis. The most common method is to convert the acid into a more volatile ester.[7]
-
Protocol: Derivatization to Methyl Esters with Diazomethane (Use with extreme caution in a fume hood)
-
Dissolve a small sample (1-2 mg) of your chiral carboxylic acid in a suitable solvent like diethyl ether.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to stand for 5-10 minutes.
-
Carefully quench the excess diazomethane by adding a drop of acetic acid.
-
The resulting solution containing the methyl ester is now ready for injection onto a chiral GC column.
-
-
Troubleshooting Derivatization:
-
Incomplete Reaction: If you see a broad peak for the starting acid in your chromatogram, the reaction may be incomplete. Ensure you add enough derivatizing agent.
-
Byproducts: The use of derivatizing agents can sometimes lead to byproducts.[8] It's important to run a blank to identify any peaks that are not from your analyte.
-
Racemization: Ensure the derivatization conditions are mild to avoid racemization of the chiral center.
-
Section 4: Stability & Racemization
Successfully synthesizing a chiral carboxylic acid is only half the battle. You must also ensure that its stereochemical integrity is maintained during workup, purification, and storage.
Q1: I'm concerned about racemization of my α-chiral carboxylic acid. What conditions should I avoid?
A1: Racemization at an α-carbon to a carbonyl group is a significant risk, especially under basic or acidic conditions that promote enolization.[9]
-
Causality: The formation of an enol or enolate intermediate destroys the stereocenter at the α-carbon. When the molecule reverts to its keto form, it can do so from either face of the double bond, leading to a racemic mixture.
-
Conditions to Avoid:
-
Strong Bases: Avoid prolonged exposure to strong bases (e.g., NaOH, KOH), especially at elevated temperatures. The formation of the enolate is a primary pathway for racemization.
-
Strong Acids and High Temperatures: While generally less of a risk than strong bases, prolonged heating in the presence of strong acids can also facilitate enolization and lead to racemization.
-
Solvent Choice: Polar, protic solvents can sometimes facilitate the proton transfers involved in enolization.
-
-
Self-Validating Protocol: When developing a purification or workup procedure, it is good practice to take a sample of your enantiopure material, subject it to the conditions for a prolonged period, and then re-analyze the e.e. This will validate that your procedure does not cause racemization.
References
-
LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
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LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
Master Organic Chemistry. (n.d.). Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
-
ResearchGate. (2025). Asymmetric Strategies for the Synthesis of Enantiopure α‐/β‐/γ‐Thio‐Carboxylic Acids Bearing a Stereocentre at C-S Bond. ResearchGate. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
-
Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics. [Link]
- Google Patents. (n.d.). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
-
LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
-
ACS Publications. (n.d.). Dual Enantioselective Control in Asymmetric Synthesis. Accounts of Chemical Research. [Link]
-
ResearchGate. (2025). Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. ResearchGate. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
LibreTexts. (2021). 19.11: Racemization. Chemistry LibreTexts. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia. [Link]
-
ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]
-
PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]
-
National Institutes of Health. (n.d.). Enzymatic strategies for asymmetric synthesis. PMC. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activities of Diphenylalkenoic Acids
For researchers, scientists, and drug development professionals, the diphenylalkenoic acid scaffold represents a privileged chemical structure with a remarkable diversity of biological activities. From anticancer to anti-inflammatory and antioxidant properties, this class of compounds has been the subject of extensive research, leading to the development of clinically significant drugs. This guide provides an in-depth comparative analysis of various diphenylalkenoic acid derivatives, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their performance.
Introduction to Diphenylalkenoic Acids: A Scaffold of Versatility
Diphenylalkenoic acids are characterized by a core structure featuring two phenyl rings attached to an acrylic acid or a related unsaturated carboxylic acid backbone. This versatile scaffold allows for a wide range of structural modifications, leading to compounds with distinct biological targets and therapeutic applications. The spatial arrangement of the phenyl rings, the nature and position of substituents, and the geometry of the alkene bond are critical determinants of their biological activity. This guide will delve into two prominent classes of diphenylalkenoic acids: the Selective Estrogen Receptor Modulators (SERMs), exemplified by tamoxifen and its analogs, and the tubulin-targeting agents, inspired by the natural product combretastatin A-4. Additionally, we will explore derivatives exhibiting antioxidant and anti-inflammatory properties.
I. Anticancer Activity: A Tale of Two Targets
The anticancer potential of diphenylalkenoic acids is most prominently demonstrated through two distinct mechanisms: modulation of the estrogen receptor and inhibition of tubulin polymerization.
A. Selective Estrogen Receptor Modulators (SERMs): Targeting Hormone-Dependent Cancers
Mechanism of Action: SERMs, such as tamoxifen, exert their anticancer effects by competitively binding to the estrogen receptor (ER), primarily ERα. In hormone-receptor-positive breast cancers, estrogen promotes tumor growth by binding to ERα, which then translocates to the nucleus and activates the transcription of proliferative genes. Tamoxifen and its active metabolites, 4-hydroxytamoxifen and endoxifen, also bind to ERα. However, this binding induces a conformational change in the receptor that prevents the recruitment of co-activators, thereby blocking the transcriptional activity of the receptor and halting the proliferation of cancer cells. This antagonistic effect in breast tissue is the cornerstone of their therapeutic efficacy.[1]
Comparative Cytotoxicity: The cytotoxic and antiproliferative effects of tamoxifen and its derivatives are typically evaluated against various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 (ER+) | 4.506 | [2] |
| Tamoxifen | MDA-MB-231 (ER-) | 21.8 | [3] |
| Ferrocene-linked Tamoxifen (T5) | PANC1 | 12.5 | [3] |
Note: IC50 values can vary between studies depending on the experimental conditions.
Structure-Activity Relationship (SAR): The antiestrogenic activity of tamoxifen derivatives is highly dependent on their structure. The presence of a basic aminoethoxy side chain is crucial for their high-affinity binding to the ER.[4] Furthermore, hydroxylation of the phenyl ring, as seen in 4-hydroxytamoxifen, significantly increases the binding affinity for the ER compared to the parent compound.[5]
B. Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
Mechanism of Action: A class of diphenylalkenoic acid derivatives, structurally related to combretastatin A-4, exhibit potent anticancer activity by targeting tubulin, the fundamental protein component of microtubules.[6][7] Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. These compounds bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[8] Combretastatin A-4 and its analogs are also known for their vascular-disrupting properties, selectively targeting the blood vessels of tumors.[4][9]
Comparative Activity: The efficacy of these compounds is assessed by their ability to inhibit tubulin polymerization and their cytotoxicity against various cancer cell lines.
| Compound | Activity | IC50 (µM) | Cell Line | Reference |
| Combretastatin A-4 analog (6b) | Cytotoxicity | < 0.5 | HepG2 | [8] |
| Combretastatin A-4 analog (9a) | Cytotoxicity | 0.02 | HCT-116 | [10] |
| 3-amino-5-phenylpyrazole derivative | Tubulin Polymerization Inhibition | 1.87 | - | [11] |
| 3-amino-5-phenylpyrazole derivative | Cytotoxicity | 0.038 | MCF-7 | [11] |
Structure-Activity Relationship (SAR): The cis-stilbene backbone of combretastatin A-4 is a critical feature for its high tubulin-binding affinity. However, the cis-isomer is thermodynamically less stable than the trans-isomer. Therefore, significant research has focused on developing analogs with restricted conformations to lock the molecule in the active cis-geometry, leading to improved stability and sustained activity.[8]
II. Anti-inflammatory and Antioxidant Activities
Beyond their anticancer properties, certain diphenylalkenoic acid derivatives have demonstrated significant anti-inflammatory and antioxidant potential.
A. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Mechanism of Action: The anti-inflammatory effects of some diphenylalkenoic acids are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[12] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[13] Inhibition of these enzymes, particularly the inducible COX-2 isoform, can effectively reduce inflammation.
Comparative Inhibitory Activity: The inhibitory potency of these compounds against COX-1 and COX-2 is a crucial parameter for their evaluation.
| Compound | Target | IC50 (µM) | Reference |
| Mofezolac | COX-1 | 0.0079 | [14] |
| Mofezolac | COX-2 | > 50 | [14] |
| P6 (diaryl-isoxazole) | COX-1 | 19 | [14] |
| P6 (diaryl-isoxazole) | COX-2 | > 50 | [14] |
| 2,6-bisbenzylidenecyclohexanone derivative (8) | NO production inhibition | 6.68 | [15] |
Note: Lower IC50 values indicate greater potency.
B. Antioxidant Activity: Scavenging Free Radicals
Mechanism of Action: The antioxidant activity of phenolic diphenylalkenoic acid derivatives stems from their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.[16][17][18] A lower IC50 value in this assay indicates a higher antioxidant potential.[16][19][20]
Comparative Antioxidant Potential:
| Compound | Assay | IC50 (µg/mL) | Reference |
| Methanolic sunflower seed extract | DPPH | 54.01 | [21] |
| Lawsonia inermis L. leaves extract | DPPH | 18.26 | [22] |
| Rosa damascena L. flower extract | β-Carotene bleaching | 56.33 | [22] |
III. Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of the comparative data, it is essential to follow well-defined and validated experimental protocols.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diphenylalkenoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
B. Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity or fluorescence.
Step-by-Step Protocol (Fluorescence-based):
-
Reagent Preparation: Prepare a reaction buffer containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescence reporter that binds to polymerized tubulin.[24]
-
Compound Addition: Add various concentrations of the test compounds or a vehicle control to a 96-well plate.
-
Initiation of Polymerization: Add the tubulin-containing reaction buffer to the wells and incubate at 37°C to initiate polymerization.
-
Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60-90 minutes) using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory or enhancing effect of the compounds on tubulin polymerization.
C. Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The activity is typically determined by measuring the production of prostaglandins, such as PGE2.
Step-by-Step Protocol (ELISA-based):
-
Enzyme Incubation: In a reaction tube or well, combine the COX enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.[25]
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.[25]
-
Reaction Termination: After a specific incubation time, stop the reaction.
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
D. DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
Step-by-Step Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for a specific time (e.g., 30 minutes).[18][26]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[16][20]
IV. Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams are presented using Graphviz (DOT language).
A. Signaling Pathway of SERMs (Tamoxifen)
Caption: Simplified signaling pathway of Tamoxifen's antagonistic action on the Estrogen Receptor.
B. Mechanism of Tubulin Polymerization Inhibitors
Caption: Mechanism of action for combretastatin-like diphenylalkenoic acids on tubulin polymerization.
C. Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of diphenylalkenoic acids.
V. Conclusion and Future Perspectives
Diphenylalkenoic acids represent a rich source of biologically active molecules with diverse therapeutic potential. The comparative analysis presented in this guide highlights the importance of subtle structural modifications in determining the biological target and potency of these compounds. The SERMs, with their well-established role in breast cancer therapy, and the emerging tubulin inhibitors, with their potent antimitotic and vascular-disrupting activities, underscore the value of this chemical scaffold in oncology. Furthermore, the exploration of their anti-inflammatory and antioxidant properties opens up new avenues for drug discovery.
Future research in this field should focus on the development of novel diphenylalkenoic acid derivatives with improved selectivity and reduced off-target effects. A deeper understanding of their mechanisms of action, particularly for the less-studied biological activities, will be crucial for their rational design and clinical translation. The application of the robust and validated experimental protocols outlined in this guide will be instrumental in generating high-quality, comparable data to drive these future discoveries.
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A Senior Application Scientist's Guide to the Comprehensive Purity Validation of 2,2-Diphenylpent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of 2,2-Diphenylpent-4-enoic acid purity. As a Senior Application Scientist, my aim is to move beyond procedural lists and delve into the causality behind experimental choices, empowering you to build a robust, self-validating system for purity assessment in your own laboratories.
The Significance of Purity for 2,2-Diphenylpent-4-enoic Acid
2,2-Diphenylpent-4-enoic acid, with its diphenylmethane core and a terminal alkene, is a versatile building block in organic synthesis. Its molecular structure presents several key features that dictate the choice of analytical techniques for purity validation: a carboxylic acid group, aromatic rings providing a chromophore, and an unsaturated allyl group. The presence of even minor impurities can have significant downstream effects, potentially altering reaction kinetics, introducing unwanted by-products in subsequent synthetic steps, or exhibiting off-target pharmacological activity in drug discovery pipelines.
Understanding the synthetic route is paramount to anticipating potential impurities. A common and logical synthesis approach is the alkylation of a diphenylacetic acid precursor with an allyl halide (e.g., allyl bromide) under basic conditions.
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2,2-Diphenylpent-4-enoic Acid
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. For chiral molecules such as 2,2-Diphenylpent-4-enoic acid, a valuable building block in medicinal chemistry, the stereochemical purity can dictate pharmacological efficacy and safety. This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of 2,2-Diphenylpent-4-enoic acid, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory authorities demand stringent control over the enantiomeric composition of chiral drugs. Accurate and robust analytical methods are therefore paramount for ensuring the stereochemical integrity of pharmaceutical intermediates and final products.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for 2,2-Diphenylpent-4-enoic acid can be approached through several analytical techniques. The choice of method is contingent upon factors such as required accuracy, sample throughput, available instrumentation, and the specific stage of research or development. Here, we compare the most effective and widely adopted techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution and accuracy, well-established, versatile for various compound classes. | Longer analysis times, higher consumption of organic solvents. | Routine quality control, method development, preparative separation. |
| Chiral SFC | Differential interaction with a CSP using supercritical CO₂ as the primary mobile phase. | Faster analysis, reduced organic solvent consumption, orthogonal selectivity to HPLC. | Higher initial instrument cost, requires specialized equipment. | High-throughput screening, purification, analysis of thermally labile compounds. |
| NMR Spectroscopy | Formation of diastereomers or diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity and accuracy for low ee values compared to chromatography, requires higher sample concentration. | Reaction monitoring, structural confirmation, high-throughput screening. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely used technique for the enantioseparation of chiral compounds due to its robustness and high resolving power.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For an acidic compound like 2,2-Diphenylpent-4-enoic acid, polysaccharide-based CSPs are particularly effective.[2]
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess helical polymer chains that create chiral grooves and cavities.[3] Chiral recognition is a complex interplay of various intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The carboxyl group and phenyl rings of 2,2-Diphenylpent-4-enoic acid can engage in these interactions with the carbamate derivatives on the polysaccharide backbone, leading to the formation of transient diastereomeric complexes with different stabilities, and thus, different retention times.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel CHIRALPAK® series column (e.g., IA, IB, IC), is a good starting point for method development.[2][4] For acidic compounds, columns with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel are often successful.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), is crucial for achieving good peak shape and resolution for carboxylic acids.[4][5] A starting mobile phase could be n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a stock solution of racemic 2,2-Diphenylpent-4-enoic acid in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
ee (%) = [ |(Area of Enantiomer 1 - Area of Enantiomer 2)| / (Area of Enantiomer 1 + Area of Enantiomer 2) ] x 100
-
Chiral Supercritical Fluid Chromatography (SFC): The High-Speed Alternative
Chiral SFC has emerged as a powerful technique for enantioseparation, offering significant advantages in terms of speed and reduced environmental impact.[6] By using supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, SFC can achieve faster separations without compromising resolution.[7]
Rationale for SFC in Chiral Analysis
The physicochemical properties of supercritical fluids allow for higher flow rates and faster equilibration of the stationary phase, leading to shorter analysis times.[6] For acidic compounds like 2,2-Diphenylpent-4-enoic acid, anion-exchange CSPs, such as CHIRALPAK QN-AX and QD-AX, have shown excellent performance in SFC.[5] The chiral selectors in these phases are based on quinine and quinidine derivatives, which provide a combination of ionic and other non-covalent interactions for effective chiral recognition.[5]
Caption: Principle of enantioseparation in Chiral SFC.
Experimental Protocol: Chiral SFC
-
Instrumentation: An analytical SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR), coupled with a UV detector.
-
Chiral Stationary Phase: An anion-exchange CSP such as a CHIRALPAK QN-AX column is recommended for acidic compounds.[5]
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier, typically methanol. The addition of a small amount of an acidic additive (e.g., formic acid) and a salt (e.g., ammonium formate) to the modifier can significantly improve peak shape and reproducibility.[5] A good starting point for method development is a gradient elution with a modifier of Methanol/Formic Acid/Ammonium Formate.
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 40 °C
-
Back Pressure: 150 bar
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation: Dissolve the racemic sample in the modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Quantification: The enantiomeric excess is calculated using the same formula as for HPLC, based on the integrated peak areas.
NMR Spectroscopy: The Rapid, Non-Destructive Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess.[8][9] Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable by their NMR signals.[9] This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[9]
The Power of Chiral Auxiliaries
-
Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form covalent diastereomers, which have different physical and spectral properties.[10] For a carboxylic acid like 2,2-Diphenylpent-4-enoic acid, a chiral alcohol or amine can be used as a CDA to form a diastereomeric ester or amide. However, this method requires a chemical reaction and subsequent purification, which can be time-consuming.
-
Chiral Solvating Agents (CSAs): CSAs form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte.[11] This results in different time-averaged chemical shifts for the corresponding protons in the two enantiomers. The use of CSAs is generally preferred for its simplicity, as it only involves mixing the analyte and the CSA in an NMR solvent. For carboxylic acids, chiral amines or amino alcohols are often effective CSAs.
Caption: Mechanism of enantiomeric excess determination by NMR with a CSA.
Experimental Protocol: NMR Spectroscopy with a Chiral Solvating Agent
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent: A chiral amine such as (R)-1-(1-naphthyl)ethylamine or a chiral amino alcohol. The choice of CSA is often empirical and may require screening.
-
NMR Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as CDCl₃ or C₆D₆.
-
Procedure:
-
Dissolve a known amount of the racemic 2,2-Diphenylpent-4-enoic acid in the NMR solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum and look for splitting of signals that were singlets in the original spectrum (e.g., methine or methylene protons adjacent to the chiral center).
-
Optimize the molar ratio of CSA to analyte to achieve baseline separation of the signals.
-
-
Quantification: The enantiomeric excess is determined by the integration of the now separated signals corresponding to each enantiomer.
-
ee (%) = [ |(Integral of Signal 1 - Integral of Signal 2)| / (Integral of Signal 1 + Integral of Signal 2) ] x 100
-
Conclusion: Selecting the Optimal Method
The determination of the enantiomeric excess of 2,2-Diphenylpent-4-enoic acid is a critical analytical task that can be accomplished with high accuracy and precision using several techniques.
-
Chiral HPLC is the established workhorse, offering excellent resolution and reliability, making it ideal for routine quality control and method validation.
-
Chiral SFC provides a significant advantage in terms of speed and reduced solvent consumption, making it a superior choice for high-throughput screening and preparative applications.
-
NMR Spectroscopy with chiral auxiliaries is a rapid and non-destructive method that is particularly useful for reaction monitoring and providing structural confirmation, although it may lack the sensitivity of chromatographic techniques for very low ee values.
The ultimate choice of method will depend on the specific requirements of the analysis. For a comprehensive understanding and robust quality assessment, it is often beneficial to have orthogonal methods, such as a chromatographic and a spectroscopic technique, to provide complementary and confirmatory data. This multi-faceted approach ensures the highest level of confidence in the stereochemical purity of 2,2-Diphenylpent-4-enoic acid, a cornerstone of modern drug development.
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A Comparative Guide to the Pharmacological Activities of Diphenylpentenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the diphenylpentenoic acid scaffold has emerged as a promising framework for the development of novel therapeutic agents. These derivatives, characterized by a five-carbon chain bearing two phenyl groups, have demonstrated a diverse range of pharmacological activities, targeting key proteins involved in inflammation, cancer, and other disease states. This guide provides a comparative analysis of the biological activities of various diphenylpentenoic acid derivatives and structurally related compounds, supported by experimental data to inform future drug discovery and development efforts.
Anti-inflammatory Activity: Targeting the Enzymes of the Arachidonic Acid Cascade
Inflammation is a complex biological response implicated in numerous diseases. Key enzymatic players in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are prime targets for anti-inflammatory drug development.[1][2] Diphenyl-containing compounds have shown significant promise in modulating the activity of these enzymes.
Cyclooxygenase (COX) Inhibition
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[3][4] While direct comparative studies on a series of diphenylpentenoic acids as COX inhibitors are not extensively available in the public domain, research on structurally analogous compounds provides valuable insights. For instance, diarylpentanoid analogs, which share the diphenyl structural motif, have been investigated for their anti-inflammatory properties through the inhibition of various pro-inflammatory cytokines and mediators.
A study on 1,3-diphenyl-2-propen-1-one derivatives, which can be considered shorter analogs of diphenylpentenoic acids, demonstrated potent inhibition of the NLRP3 inflammasome, a key component of the inflammatory response. Specifically, the derivative designated as F14 was found to inhibit the secretion of the pro-inflammatory cytokine IL-1β with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This finding underscores the potential of the diphenylalkenone scaffold to interfere with inflammatory signaling pathways.
Table 1: NLRP3 Inflammasome Inhibitory Activity of a 1,3-Diphenyl-2-Propen-1-One Derivative
| Compound | Biological Target | Assay | IC50 (µM) |
| F14 | NLRP3 Inflammasome | IL-1β Secretion in BMDM cells | ~5 µM |
Data extrapolated from graphical representations in the source material.
The causal logic behind investigating these compounds as anti-inflammatory agents lies in the structural similarities of the diphenylalkene core to known anti-inflammatory molecules. The presence of two aromatic rings allows for significant hydrophobic and π-stacking interactions within the active sites of target enzymes, while the carboxylic acid moiety can form crucial hydrogen bonds and salt bridges.
5-Lipoxygenase (5-LOX) Inhibition
The 5-lipoxygenase (5-LOX) enzyme catalyzes the initial step in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[2][5] Inhibition of 5-LOX is a validated strategy for the treatment of inflammatory conditions.[2] Diphenyl disulfide has been shown to be a reversible inhibitor of 5-lipoxygenase, with activity in the micromolar range (1-5 µM).[5] This suggests that the diphenyl moiety can effectively interact with the active site of 5-LOX. While diphenyl disulfide is not a pentenoic acid derivative, this finding supports the hypothesis that incorporating a diphenyl scaffold into a pentenoic acid backbone could yield potent 5-LOX inhibitors.
The experimental rationale for targeting 5-LOX with such compounds is based on the enzyme's active site, which contains a non-heme iron atom and hydrophobic pockets. The diphenyl groups can occupy these hydrophobic regions, while the carboxylic acid could potentially interact with the iron center or nearby amino acid residues, leading to inhibition.
Anticancer Activity: Targeting Cell Proliferation and Survival Pathways
The diphenyl scaffold is a common feature in many compounds with demonstrated anticancer activity. Diphenylpentenoic acid derivatives and their analogs have been explored for their potential to inhibit cancer cell growth and induce apoptosis.
A series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. Several of these compounds exhibited potent and selective anticancer activity, with half-maximal effective concentrations (EC50) in the low micromolar range against prostate and melanoma cancer cell lines.[6]
Table 2: Anticancer Activity of Selected Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives
| Compound | Cancer Cell Line | EC50 (µM) |
| Derivative 1 | PPC-1 (Prostate) | 2.5 - 20.2 |
| Derivative 2 | IGR39 (Melanoma) | 2.5 - 20.2 |
The range of EC50 values represents the activity of the most promising compounds in the series.[6]
The rationale for exploring these compounds as anticancer agents stems from the ability of the diphenyl moiety to interact with various biological targets crucial for cancer cell survival, such as protein kinases and transcription factors. The structural diversity that can be achieved through substitution on the phenyl rings and modification of the pentenoic acid chain allows for the fine-tuning of activity and selectivity.
Receptor Antagonism: Modulating G Protein-Coupled Receptor (GPCR) Signaling
G protein-coupled receptors are a large family of transmembrane proteins that play a critical role in cellular signaling and are major drug targets. A notable example of a diphenyl-containing carboxylic acid derivative with receptor antagonist activity is (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid. This compound was identified as a specific and competitive antagonist of the thromboxane A2 receptor, a GPCR involved in platelet aggregation and vasoconstriction.
The design of this antagonist was based on the structure of thromboxane A2 itself, with the diphenyl-containing moiety serving as a rigid scaffold to mimic the natural ligand's binding mode. The cis-substitution on the dioxane ring was found to be crucial for activity at the thromboxane receptor, highlighting the importance of stereochemistry in drug-receptor interactions.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments used to evaluate the pharmacological activity of diphenylpentenoic acid derivatives.
Enzyme Inhibition Assay (e.g., COX or 5-LOX)
This protocol outlines a general procedure for determining the inhibitory activity of a test compound against a purified enzyme.
Objective: To determine the IC50 value of a diphenylpentenoic acid derivative against a specific enzyme.
Materials:
-
Purified enzyme (e.g., human recombinant COX-2 or 5-LOX)
-
Substrate (e.g., arachidonic acid)
-
Test compound (diphenylpentenoic acid derivative)
-
Assay buffer (specific to the enzyme)
-
Detection reagent (to measure product formation)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a control group with no inhibitor and a blank group with no enzyme.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific period during which the reaction proceeds linearly.
-
Termination of Reaction and Detection: Stop the reaction (e.g., by adding a stop solution) and add the detection reagent. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The use of a purified enzyme allows for the direct assessment of the compound's effect on the target without confounding factors from a cellular environment. Serial dilutions are crucial for generating a dose-response curve, which is essential for accurately determining the IC50. The pre-incubation step ensures that the inhibitor has sufficient time to interact with the enzyme before the substrate is introduced.
Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This protocol describes a common method to assess the effect of a compound on the viability of cancer cells.
Objective: To determine the EC50 value of a diphenylpentenoic acid derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., PPC-1 or IGR39)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Trustworthiness of the Protocol: The MTT assay is a well-established and validated method for assessing cell viability. The inclusion of both positive and negative controls ensures the reliability of the results. The use of multiple concentrations allows for the generation of a complete dose-response relationship.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: Simplified arachidonic acid cascade and potential inhibition sites.
Conclusion and Future Directions
The diphenylpentenoic acid scaffold and its analogs represent a versatile platform for the development of pharmacologically active compounds. The evidence gathered from structurally related molecules suggests their potential as anti-inflammatory, anticancer, and receptor-modulating agents. Future research should focus on the systematic synthesis and evaluation of a diverse library of diphenylpentenoic acid derivatives with varied substitution patterns on the phenyl rings and modifications to the pentenoic acid chain. Such studies will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties for further preclinical and clinical development.
References
- (Reference for a relevant study on CDK inhibitors, if applicable - No direct diphenylpentenoic acid study was found, so a placeholder for a rel
- (Reference for a relevant study on anti-inflamm
-
Pierre, S. C., et al. (2007). Inhibition of Cyclooxygenases by Dipyrone. British Journal of Pharmacology, 151(4), 494–503. [Link][3]
-
Geze, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link][6]
-
Corey, E. J., et al. (1985). Inhibition of mammalian 5-lipoxygenase by aromatic disulfides. The Journal of Biological Chemistry, 260(21), 11521–11524. [Link][5]
- (Reference for a general review on lipoxygenase inhibitors, if applicable).
- (Reference for a general review on structure-activity rel
- (Reference for a general review on nuclear receptors, if applicable).
- (Reference for a study on diphenylpropionamide deriv
- (Reference for a study on COX inhibitors, if applicable).
- (Reference for the study on the thromboxane A2 receptor antagonist, if applicable).
- (Reference for a study on structure-activity relationships of pentacyclic triterpenoids, if applicable).
-
Wikipedia contributors. (2023, December 27). Discovery and development of cyclooxygenase 2 inhibitors. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link][4]
-
Chen, M., et al. (2020). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 11(2), 239-251. [Link][1]
- (Reference for a general review on nuclear receptors, if applicable).
- (Reference for a study on structure-activity relationships of GLP-1 receptor agonists, if applicable).
- (Reference for a review on marine natural products targeting nuclear receptors, if applicable).
- (Reference for a study on COX-2 inhibitors, if applicable).
- (Reference for a comparative analysis of pyrazole analogs, if applicable).
- (Reference for a study on DYRK1A inhibitors, if applicable).
- (Reference for a review on the design of selective nuclear receptor modul
- (Reference for a comparative study of pyridine-based azo deriv
- (Repe
- (Reference for a study on 5-LO inhibitors interfering with prostaglandin transport, if applicable).
-
Perera, H. D., & Samarasekera, J. K. (2013). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. Journal of ProBiologists, 1(1), 1-10. [Link][2]
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A Comparative Guide to the Synthesis of Diphenylpentenoic Acids: Alternative Reagents and Methodologies
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A Senior Application Scientist's Guide to the Enantioseparation of Diphenylalkenoic Acids: A Comparative Analysis of Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely a technical challenge but a critical necessity. The stereoisomers of chiral drugs, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) from the diphenylalkenoic acid class (commonly known as "profens"), often exhibit significant differences in their pharmacological, toxicological, and metabolic profiles.[1] Consequently, the ability to accurately quantify the enantiomeric purity of these compounds is paramount.
This guide provides an in-depth comparative analysis of the most effective chiral stationary phases (CSPs) for the separation of diphenylalkenoic acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the intricacies of chiral recognition mechanisms, and a practical, field-tested approach to method development.
The Foundations of Chiral Recognition: A Tale of Three Interactions
The successful separation of enantiomers via high-performance liquid chromatography (HPLC) hinges on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[2] This interaction must be stereochemically dependent, meaning one enantiomer forms a more stable complex with the CSP than the other, leading to differential retention times. For diphenylalkenoic acids, three primary classes of CSPs have demonstrated significant utility: polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based phases. The efficacy of each is rooted in distinct chiral recognition mechanisms.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose derivatized with various phenylcarbamates, are often the first choice for screening chiral separations due to their broad applicability and high success rates.[2][3]
Mechanism of Chiral Recognition: The chiral recognition mechanism on polysaccharide-based CSPs is a multifactorial process involving a combination of attractive interactions. The helical structure of the polysaccharide polymer creates chiral grooves or cavities. For diphenylalkenoic acids, the key interactions include:
-
Hydrogen Bonding: The carboxylic acid moiety of the profen can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The aromatic rings of the diphenylalkenoic acid can engage in π-π stacking interactions with the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: The polar carbamate groups on the CSP and the carbonyl group of the analyte can have dipole-dipole interactions.
-
Steric Hindrance: The spatial arrangement of the substituents on the chiral center of the profen will dictate how well it "fits" into the chiral groove of the CSP, leading to steric repulsion for one enantiomer over the other.
Macrocyclic Glycopeptide-Based CSPs: Versatility in Multiple Modes
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica gel offer a unique and versatile platform for chiral separations.[4] These CSPs can operate in normal-phase, reversed-phase, and polar organic modes, providing a wide range of selectivity.[4]
Mechanism of Chiral Recognition: The complex, basket-like structure of macrocyclic glycopeptides provides a multitude of interaction sites. For acidic analytes like diphenylalkenoic acids, the primary interactions are:
-
Ionic Interactions: The carboxylic acid of the profen can interact with the basic amine groups on the glycopeptide.
-
Hydrogen Bonding: The numerous hydroxyl and amide groups on the macrocycle can act as both hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The peptide backbone and aromatic rings of the glycopeptide can create hydrophobic pockets that can include the phenyl groups of the analyte.
-
π-π Interactions: The aromatic rings of the glycopeptide can interact with the aromatic rings of the profen.
Cyclodextrin-Based CSPs: Enantioseparation through Inclusion
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" shape.[5] The interior of the cavity is relatively hydrophobic, while the exterior is hydrophilic.
Mechanism of Chiral Recognition: The primary mechanism of chiral recognition on cyclodextrin-based CSPs is the formation of inclusion complexes.[5]
-
Inclusion Complexation: The aromatic portion of the diphenylalkenoic acid can fit into the hydrophobic cavity of the cyclodextrin. The degree of inclusion and the stability of the complex will differ between the two enantiomers based on their steric fit.
-
Interactions at the Rim: The hydroxyl groups at the rim of the cyclodextrin cavity can form hydrogen bonds with the carboxylic acid group of the profen, further stabilizing the diastereomeric complex.
Comparative Performance Data
The following tables summarize experimental data for the separation of common diphenylalkenoic acids on different types of chiral stationary phases. It is important to note that direct side-by-side comparisons under identical conditions are rare in the literature; therefore, this data is compiled from various sources to provide a comparative overview.
Table 1: Polysaccharide-Based CSPs
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs | Reference |
| Ibuprofen | Chiralpak AD | Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | 25 | 1.08 | 1.73 | [6] |
| Naproxen | Lux Amylose-1 | Methanol/Water/Acetic Acid (85:15:0.1) | 0.65 | 40 | - | 3.21 | [3] |
| Flurbiprofen | Chiralpak IA | Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | 25 | 1.44 | 3.12 | [6] |
| Ketoprofen | Chiralpak IA | Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | 25 | 1.08 | 1.77 | [6] |
Table 2: Macrocyclic Glycopeptide-Based CSPs
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs | Reference |
| Ibuprofen | Chirobiotic T | Methanol/Acetic Acid/TEA (100:0.1:0.1) | 1.0 | 25 | >1.1 | >1.5 | [7] |
| Ketoprofen | Chirobiotic T | Methanol/Acetic Acid/TEA (100:0.1:0.1) | 1.0 | 25 | >1.1 | >1.5 | [7] |
| Naproxen | Chirobiotic T | Methanol/Acetic Acid/TEA (100:0.1:0.1) | 1.0 | 25 | >1.1 | >1.5 | [7] |
Table 3: Cyclodextrin-Based CSPs
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs | Reference |
| Ibuprofen | Carboxymethyl-β-CD (as additive) | 25 mM Sodium Tetraborate (pH 9.2) with 0.1 mM CM-β-CD | - | 25 | - | >1.64 | [3] |
| Ketoprofen | Carboxymethyl-β-CD (as additive) | 25 mM Sodium Tetraborate (pH 9.2) with 0.1 mM CM-β-CD | - | 25 | - | >1.64 | [3] |
| Ibuprofen | Permethylated β-CD (GC-CSP) | - | - | 100 | 1.129 | - | [6] |
Experimental Protocols: A Step-by-Step Guide to Chiral Method Development
A systematic approach to method development is crucial for achieving optimal and robust chiral separations. The following workflow is a field-proven strategy that can be adapted for each class of CSP.
Step 1: Initial Screening
The goal of the initial screening is to identify a promising CSP and mobile phase combination that shows at least partial separation of the enantiomers.
-
CSP Selection:
-
Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H): Start with these due to their broad applicability.
-
Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic T, Chirobiotic V): A good second choice, especially for polar ionic mode.
-
Cyclodextrin-based CSPs (e.g., Cyclobond I 2000): Consider these if the profen has a bulky aromatic group that can fit well into the cyclodextrin cavity.
-
-
Mobile Phase Screening:
-
Normal Phase (for Polysaccharide CSPs):
-
Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v) + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: n-Hexane/Ethanol (90/10, v/v) + 0.1% TFA
-
-
Polar Organic Mode (for Macrocyclic Glycopeptide CSPs):
-
Mobile Phase C: Methanol + 0.1% Acetic Acid + 0.1% Triethylamine (TEA)
-
Mobile Phase D: Acetonitrile + 0.1% Acetic Acid + 0.1% TEA
-
-
Reversed Phase (for all CSP types):
-
Mobile Phase E: Acetonitrile/Water (50/50, v/v) + 0.1% Formic Acid
-
Mobile Phase F: Methanol/Water (50/50, v/v) + 0.1% Formic Acid
-
-
Step 2: Mobile Phase Optimization
Once a promising CSP and mobile phase system are identified, the next step is to fine-tune the mobile phase composition to improve resolution.
-
Adjust the Ratio of Strong to Weak Solvent: In normal phase, vary the percentage of alcohol. In reversed phase, vary the percentage of the organic modifier.
-
Change the Alcohol Modifier (Normal Phase): If using isopropanol, try ethanol, and vice-versa.
-
Adjust the Additive Concentration: For acidic analytes like profens, the concentration of the acidic modifier (e.g., TFA, formic acid) can significantly impact peak shape and retention. Vary the concentration from 0.05% to 0.2%.
Step 3: Optimization of Flow Rate and Temperature
-
Flow Rate: Generally, lower flow rates lead to better resolution but longer analysis times. Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then decrease it (e.g., to 0.5 mL/min) to see if resolution improves.
-
Temperature: Temperature can have a significant impact on enantioselectivity. Lower temperatures often increase resolution, but also increase backpressure and analysis time. Conversely, higher temperatures can decrease analysis time but may reduce selectivity. It is recommended to evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).
Step 4: Method Validation
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to resolve the enantiomers from each other and from any potential impurities.
-
Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Concluding Remarks for the Practicing Scientist
The selection of the optimal chiral stationary phase for the separation of diphenylalkenoic acids is a nuanced process that requires a blend of theoretical understanding and empirical investigation. While polysaccharide-based CSPs often serve as an excellent starting point due to their broad applicability, macrocyclic glycopeptide and cyclodextrin-based phases offer unique selectivities that may be advantageous for specific applications.
By employing a systematic method development strategy, as outlined in this guide, researchers can efficiently navigate the complexities of chiral separations and develop robust and reliable analytical methods. The insights into the underlying chiral recognition mechanisms should not only aid in the rational selection of a CSP but also provide a framework for troubleshooting and optimizing separations. Ultimately, a well-characterized and validated chiral separation method is an indispensable tool in the development of safe and effective chiral pharmaceuticals.
References
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- Jackson, L. M., et al. (2019). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen.
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Papp, L.-A., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986. [Link]
-
Szabó, Z.-I., et al. (2019). Chiral Selectivities of Permethylated α-, β-, and γ-Cyclodextrins Containing Gas Chromatographic Stationary Phases towards Ibuprofen and Its Derivatives. Molecules, 24(18), 3323. [Link]
-
Tóth, G., & Fogassy, E. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3345. [Link]
- Yuan, X., et al. (2018). Simultaneous enantiomeric analysis of chiral non-steroidal anti-inflammatory drugs in water, river sediment and sludge by chiral liquid chromatography-tandem mass spectrometry.
- Zhang, T., et al. (n.d.).
-
Kannappan, V. (2022). Cyclodextrin-based CSPs. Chiralpedia. Retrieved from [Link]
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A Comparative Guide to the Biological Evaluation of 2,2-Diphenylpent-4-enoic Acid Analogs as Potential Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2,2-diphenylpent-4-enoic acid analogs, focusing on their evaluation as potential anticonvulsant agents. Drawing upon established methodologies and experimental data from structurally related compounds, this document aims to equip researchers with the necessary framework to design, execute, and interpret biological assays for this promising class of molecules.
Introduction: The Rationale for Investigating 2,2-Diphenylpent-4-enoic Acid Analogs
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. The core structure of 2,2-diphenylpent-4-enoic acid, which combines the lipophilic diphenyl moiety with a carboxylic acid function, presents an intriguing scaffold for CNS-active compounds. The diphenyl group is a well-established pharmacophore in many centrally acting drugs, while the carboxylic acid group can be modified to modulate physicochemical properties and target interactions. This guide will focus on the anticonvulsant potential of this class of compounds, drawing comparisons with established AEDs like valproic acid.
Experimental Design for Anticonvulsant Screening: A Multi-tiered Approach
A robust evaluation of novel anticonvulsant candidates requires a multi-tiered screening approach, starting with broad primary screens and progressing to more specific mechanistic studies. The choice of these assays is dictated by the need to identify compounds with efficacy against different seizure types and to gain initial insights into their potential mechanisms of action.
Primary In Vivo Screening Models
The initial assessment of anticonvulsant activity is typically performed in rodent models using well-established, standardized tests.
-
Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to induce a seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity. This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: The scPTZ test is a model for myoclonic and absence seizures. Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures. The ability of a compound to prevent or delay the onset of these seizures suggests a potential mechanism involving the enhancement of GABAergic neurotransmission.
-
6-Hz Psychomotor Seizure Test: This model is considered to be a more clinically relevant model for therapy-resistant partial seizures. It uses a low-frequency, long-duration electrical stimulus to induce a psychomotor seizure. Efficacy in this model suggests a broader spectrum of anticonvulsant activity.
Neurotoxicity Screening
A critical aspect of AED development is to assess the potential for adverse CNS effects at therapeutic doses. The Rotarod Test is a widely used method to evaluate motor coordination and neurological deficit. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A reduced performance on the rotarod indicates potential neurotoxicity.
Comparative Performance of Structurally Related Analogs
While specific data for 2,2-diphenylpent-4-enoic acid is not extensively available in the public domain, a study on a closely related series of 3,3-diphenyl-propionic acid amides provides valuable insights into the potential anticonvulsant profile of this structural class[1]. The following table summarizes the anticonvulsant activity and neurotoxicity of selected analogs from this study, which can serve as a benchmark for the evaluation of novel 2,2-diphenylpent-4-enoic acid derivatives.
| Compound | R | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 3q | 4-phenylpiperazin-1-yl | 31.64 | 75.41 | 38.15 | > 300 | > 9.48 (MES) |
| Valproic Acid | - | 252.7 | 130.6 | - | 443 | 1.75 (MES) |
| Phenytoin | - | 9.5 | Inactive | - | 68.4 | 7.2 |
| Ethosuximide | - | Inactive | 130 | - | > 1000 | > 7.7 |
Data for compounds 3q, Valproic Acid, Phenytoin, and Ethosuximide are sourced from Obniska et al., 2017[1].
Analysis of Comparative Data:
Compound 3q , an amide derivative of 3,3-diphenyl-propionic acid, demonstrates a broad spectrum of anticonvulsant activity, being effective in the MES, scPTZ, and 6-Hz seizure models[1]. Notably, its ED₅₀ value in the MES test is significantly lower than that of valproic acid, indicating higher potency[1][2]. Furthermore, its Protective Index (PI) in the MES test is substantially better than that of valproic acid, suggesting a wider therapeutic window[1][2]. The activity of compound 3q in both MES and scPTZ tests suggests a mixed mechanism of action, potentially involving both voltage-gated sodium channels and the GABAergic system[1].
Mechanistic Insights: Potential Molecular Targets
The anticonvulsant activity of diphenyl-containing compounds is often attributed to their interaction with key molecular targets in the central nervous system. Based on the data from related compounds, the following pathways are prime candidates for the mechanism of action of 2,2-diphenylpent-4-enoic acid analogs.
Modulation of Voltage-Gated Ion Channels
Many effective AEDs, such as phenytoin, exert their action by blocking voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing seizure propagation. The efficacy of diphenyl-containing compounds in the MES test strongly suggests a similar mechanism.
Caption: Proposed mechanism of action via voltage-gated sodium channel blockade.
Enhancement of GABAergic Neurotransmission
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. Enhancement of GABAergic activity, either by direct agonism at GABA-A receptors or by inhibiting GABA reuptake or metabolism, is a common mechanism for anticonvulsant drugs. The activity of some diphenyl analogs in the scPTZ test suggests a potential interaction with the GABAergic pathway.
Caption: Potential modulation of the GABAergic system by the test compounds.
Detailed Experimental Protocols
To ensure reproducibility and validity of the experimental data, the following detailed protocols for the primary anticonvulsant screening tests are provided.
Maximal Electroshock (MES) Seizure Test Protocol
-
Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Time of Peak Effect: The test is conducted at the time of peak effect of the drug, determined in preliminary studies.
-
Seizure Induction: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s).
-
Observation: The presence or absence of the tonic hindlimb extension is recorded.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The ED₅₀ (the dose that protects 50% of the animals) is determined by probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test Protocol
-
Animal Preparation: Similar to the MES test.
-
Drug Administration: Test compounds are administered i.p. at various doses, followed by the administration of pentylenetetrazole (e.g., 85 mg/kg, s.c.).
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Data Analysis: The percentage of animals protected from clonic seizures at each dose is calculated, and the ED₅₀ is determined.
Rotarod Neurotoxicity Test Protocol
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm in diameter, rotating at 6 rpm).
-
Training: Animals are trained to stay on the rotating rod for a predetermined period (e.g., 1 minute) in three successive trials.
-
Drug Administration: Test compounds are administered i.p. at various doses.
-
Testing: At the time of peak effect, animals are placed on the rotating rod, and the time they remain on the rod is recorded.
-
Data Analysis: The TD₅₀ (the dose that causes 50% of the animals to fail the test) is determined.
Conclusion and Future Directions
The structural motif of 2,2-diphenylpent-4-enoic acid holds significant promise for the development of novel anticonvulsant agents. The comparative data from closely related 3,3-diphenyl-propionic acid amides suggest that this class of compounds can exhibit potent, broad-spectrum anticonvulsant activity with a favorable safety profile[1]. The proposed experimental workflow provides a robust framework for the systematic evaluation of new analogs. Future research should focus on synthesizing a library of 2,2-diphenylpent-4-enoic acid derivatives with modifications on the carboxylic acid moiety (e.g., amides, esters) and the diphenyl rings to establish a clear structure-activity relationship. Further mechanistic studies, including electrophysiological recordings and binding assays, will be crucial to elucidate the precise molecular targets and to optimize the lead compounds for further preclinical development.
References
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Obniska, J., Rapacz, A., Rybka, S., Góra, M., Żmudzki, P., & Kamiński, K. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(3-4), 1600368. [Link]
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Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 96(1-2), 1-15. [Link]
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Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82. [Link]
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A Comparative Guide to the Quantitative Analysis of 2,2-diphenylpent-4-enoic acid
For researchers and professionals in drug development, the precise quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2,2-diphenylpent-4-enoic acid, a compound of interest in various synthetic pathways. While specific validated methods for this particular analyte are not extensively documented, this guide leverages established principles for the analysis of organic acids to provide a robust framework for method development and validation. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into the causal relationships behind experimental choices and presenting self-validating protocols.
Introduction to Analytical Strategies
The selection of an appropriate analytical technique for 2,2-diphenylpent-4-enoic acid hinges on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The structure of 2,2-diphenylpent-4-enoic acid, featuring two phenyl rings and a carboxylic acid group, informs the choice of separation and detection techniques. Its non-volatile nature and UV chromophores make HPLC a suitable starting point, while its amenability to derivatization opens the door for GC-MS analysis. For high sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the gold standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of organic acids due to its versatility and robustness.[1][2] The presence of aromatic rings in 2,2-diphenylpent-4-enoic acid allows for sensitive detection using a UV detector.
Principle of Separation and Detection
Reversed-phase HPLC is the most common mode for separating organic acids.[1][3] In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The carboxylic acid moiety's ionization can be controlled by adjusting the mobile phase pH, which in turn affects retention. UV detection is based on the principle of light absorption by the analyte at a specific wavelength.
Experimental Protocol: HPLC-UV Method Development
Objective: To develop a reliable HPLC-UV method for the quantification of 2,2-diphenylpent-4-enoic acid.
1. Sample Preparation:
- Accurately weigh and dissolve the 2,2-diphenylpent-4-enoic acid standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For unknown samples, dissolve a known amount in the mobile phase and filter through a 0.45 µm syringe filter before injection.[3]
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
- Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][5] The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
- Flow Rate: 1.0 mL/min.[4][5]
- Injection Volume: 10 µL.[3]
- Column Temperature: 30 °C.
- Detection: UV detector at a wavelength determined by acquiring the UV spectrum of the analyte (typically around 210-230 nm for the phenyl rings).[1][5]
3. Method Validation:
- Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (r²) should be >0.99.
- Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at different concentrations. The relative standard deviation (RSD) should typically be <2%.
- Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of the standard. The recovery should be within an acceptable range (e.g., 98-102%).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[1][5]
Workflow for HPLC-UV Method Development
Caption: Workflow for HPLC-UV method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.[2][6]
Principle of Derivatization, Separation, and Detection
Derivatization chemically modifies the analyte to make it suitable for GC analysis. For carboxylic acids, silylation is a common approach, where the acidic proton is replaced by a trimethylsilyl (TMS) group.[6] The resulting TMS ester is more volatile and less polar. Separation in GC is achieved based on the analyte's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol: GC-MS Method Development
Objective: To develop a sensitive and selective GC-MS method for the quantification of 2,2-diphenylpent-4-enoic acid.
1. Sample Preparation and Derivatization:
- Prepare a stock solution of 2,2-diphenylpent-4-enoic acid in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
- To a known amount of the sample or standard, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
- Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[6]
- Prepare an internal standard (e.g., a structurally similar compound not present in the sample) and add it to both standards and samples before derivatization to correct for variations in injection volume and derivatization efficiency.
2. GC-MS Conditions:
- GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[6]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[6]
- Injector Temperature: 250 °C.[6]
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.
- MS Interface Temperature: 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
- Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions of the derivatized analyte and the internal standard.
3. Method Validation:
- Perform a full validation as described for the HPLC-UV method, using the peak area ratio of the analyte to the internal standard for quantification.
Workflow for GC-MS Method Development
Caption: Workflow for GC-MS method development including derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the preferred method for trace-level quantification in complex matrices.[7][8][9]
Principle of Separation and Detection
Separation is achieved using reversed-phase HPLC as described previously. The eluent from the HPLC is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (the molecular ion or a prominent adduct) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. For carboxylic acids, ESI in negative ion mode is often preferred.[7]
Experimental Protocol: LC-MS/MS Method Development
Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of 2,2-diphenylpent-4-enoic acid.
1. Sample Preparation:
- Sample preparation is similar to that for HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.[10]
- An isotopically labeled internal standard is highly recommended for the most accurate quantification.
2. LC-MS/MS Conditions:
- LC System: A UPLC or HPLC system with a C18 column.[11][12]
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a good starting point.[11][12]
- Ion Source: Electrospray Ionization (ESI) in negative ion mode.
- MS/MS Parameters:
- Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the ion source parameters (e.g., capillary voltage, source temperature).
- Identify the precursor ion (likely [M-H]⁻).
- Perform a product ion scan to identify the most abundant and stable fragment ions.
- Optimize the collision energy for the selected precursor-to-product ion transitions.
- Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
3. Method Validation:
- A full method validation is crucial, with particular attention to matrix effects, which can suppress or enhance the analyte signal.
Workflow for LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS method development and validation.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV absorbance | Mass-to-charge ratio of fragments | Precursor-to-product ion transitions |
| Sample Preparation | Simple filtration | Derivatization required | Can require extensive clean-up |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Moderate | High | Very High |
| Instrumentation Cost | Low | Moderate | High |
| Throughput | High | Moderate | High |
| Typical LOD/LOQ | µg/mL range | ng/mL range | pg/mL to ng/mL range |
| Key Advantage | Simplicity, low cost | High selectivity, structural info | Highest sensitivity and selectivity |
| Key Disadvantage | Lower sensitivity and selectivity | Derivatization step | High cost, potential matrix effects |
Conclusion
The choice of an analytical method for the quantification of 2,2-diphenylpent-4-enoic acid should be guided by the specific requirements of the analysis. For routine analysis where high sensitivity is not required, HPLC-UV offers a cost-effective and straightforward solution. When higher selectivity and sensitivity are needed, and for structural confirmation, GC-MS after derivatization is a robust option. For trace-level quantification in complex matrices, LC-MS/MS is the unparalleled choice, providing the highest levels of sensitivity and specificity. The protocols and workflows outlined in this guide provide a solid foundation for developing and validating a suitable analytical method for this and structurally similar compounds, ensuring data of the highest quality and integrity.
References
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MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]
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Repositório Alice - Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Retrieved from [Link]
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ResearchGate. (2017, March 1). Diphenic acid derivatives: Synthesis, reactions, and applications. Retrieved from [Link]
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cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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PMC - NIH. (2022, April 3). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Retrieved from [Link]
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Springer. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
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ResearchGate. (2025, August 6). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Retrieved from [Link]
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PMC - NIH. (n.d.). LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. Retrieved from [Link]
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International Organisation of Vine and Wine. (2020, November 26). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]
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PubMed. (2010, September 5). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
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MDPI. (2020, December 2). Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes and Provides In-Depth Volatile Profile Information for Highly Efficient White Wine Varietal Differentiation. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
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ResearchGate. (2025, November 7). (PDF) Accurate quantification of small bioactive peptides derived from dairy and plant-based beverages using isotope-coded dimethyl labeling and LC-MS/MS. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Oxidative Rearrangement of Malondialdehyde: Substrate Scope and Mechanistic Insights. Retrieved from [Link]
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Frontiers. (2022, March 8). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Retrieved from [Link]
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ResearchGate. (n.d.). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
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PubMed Central. (n.d.). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
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Elsevier. (2012, April 13). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2,2-diphenylpent-4-enoic acid
Introduction: The Significance of 2,2-diphenylpent-4-enoic acid
2,2-diphenylpent-4-enoic acid is a valuable scaffold in medicinal chemistry and drug development. Its unique structural features, combining a sterically hindered quaternary carbon center with a terminal alkene, make it an attractive precursor for the synthesis of complex molecular architectures and biologically active compounds. The diphenylmethyl group is a common motif in pharmacologically active molecules, often contributing to receptor binding affinity and metabolic stability. The pendant allyl group provides a versatile handle for further functionalization through various chemical transformations, including but not limited to, olefin metathesis, dihydroxylation, and epoxidation.
Given its potential utility, the efficient and scalable synthesis of 2,2-diphenylpent-4-enoic acid is of considerable interest to researchers in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of two plausible and robust synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. The methodologies presented are grounded in established chemical principles and are designed to be reproducible and scalable.
Route 1: Alkylation of Diphenylacetonitrile followed by Hydrolysis
This two-step approach leverages the high acidity of the α-proton of diphenylacetonitrile, facilitating its alkylation with an allyl halide. The resulting nitrile is then hydrolyzed to the desired carboxylic acid. This route is attractive due to the commercial availability and relatively low cost of the starting materials.
Mechanistic Rationale
The α-proton of diphenylacetonitrile is readily abstracted by a moderately strong base due to the resonance stabilization of the resulting carbanion by the two phenyl groups and the nitrile moiety. The subsequent SN2 reaction with an allyl halide, such as allyl bromide, proceeds efficiently to form the C-C bond. The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1][2]
Experimental Protocol: Route 1
Step 1a: Phase-Transfer Catalyzed Alkylation of Diphenylacetonitrile
This protocol is adapted from a procedure for the phase-transfer catalyzed alkylation of phenylacetonitrile.[3]
-
Materials:
-
Diphenylacetonitrile
-
Allyl bromide
-
50% aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add diphenylacetonitrile (1.0 equiv), toluene, and a catalytic amount of tetrabutylammonium bromide (0.02 equiv).
-
With vigorous stirring, add 50% aqueous sodium hydroxide (5.0 equiv).
-
Slowly add allyl bromide (1.1 equiv) dropwise to the reaction mixture. An exotherm may be observed. Maintain the reaction temperature between 25-30 °C using a water bath if necessary.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude 2,2-diphenylpent-4-enenitrile. The crude product can be purified by column chromatography on silica gel or used directly in the next step.
-
Step 1b: Nickel-Catalyzed Allylation of Diphenylacetonitrile with Allyl Alcohol (Alternative to Step 1a)
For a more atom-economical and environmentally benign approach, a nickel-catalyzed allylation using allyl alcohol can be employed. This method avoids the use of an alkyl halide and generates water as the only byproduct.[4]
-
Materials:
-
Diphenylacetonitrile
-
Allyl alcohol
-
Ni(cod)₂ (Nickel(0) bis(1,5-cyclooctadiene))
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Methanol
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve Ni(cod)₂ (0.05 equiv) and dppf (0.05 equiv) in methanol.
-
Add diphenylacetonitrile (1.0 equiv) and allyl alcohol (1.5 equiv) to the catalyst solution.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2,2-diphenylpent-4-enenitrile.
-
Step 2: Hydrolysis of 2,2-diphenylpent-4-enenitrile
This protocol outlines a standard procedure for the hydrolysis of a nitrile to a carboxylic acid under basic conditions.[5]
-
Materials:
-
2,2-diphenylpent-4-enenitrile
-
10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol (optional, to aid solubility)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate or diethyl ether (for extraction)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, combine 2,2-diphenylpent-4-enenitrile (1.0 equiv) and a 10% aqueous solution of sodium hydroxide (excess). Ethanol can be added as a co-solvent if the nitrile is not fully soluble.
-
Heat the mixture to reflux for 6-12 hours. The reaction can be monitored by the cessation of ammonia evolution (if using basic hydrolysis) or by TLC.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6 M HCl. A white precipitate of 2,2-diphenylpent-4-enoic acid should form.
-
Extract the product with ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify the crude acid by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) to obtain pure 2,2-diphenylpent-4-enoic acid.
-
Workflow Diagram: Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Alkylation of Ethyl Diphenylacetate followed by Hydrolysis
This route begins with the ester of diphenylacetic acid, which is deprotonated at the α-position using a strong, non-nucleophilic base, followed by alkylation with an allyl halide. The final step is the hydrolysis of the ester to the carboxylic acid. This method is particularly useful when the corresponding ester is more readily available or easier to handle than the nitrile.
Mechanistic Rationale
The α-proton of ethyl diphenylacetate is less acidic than that of diphenylacetonitrile. Therefore, a stronger base, such as lithium diisopropylamide (LDA), is typically required to achieve complete and irreversible deprotonation to form the enolate.[6] The resulting enolate is a potent nucleophile that readily undergoes an SN2 reaction with allyl bromide. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation that can be accomplished under either acidic or basic conditions.
Experimental Protocol: Route 2
Step 1: Alkylation of Ethyl Diphenylacetate using LDA
This protocol is based on established procedures for the alkylation of esters via their lithium enolates.[6]
-
Materials:
-
Ethyl diphenylacetate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate or diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
In a separate oven-dried flask under an inert atmosphere, dissolve ethyl diphenylacetate (1.0 equiv) in anhydrous THF.
-
Slowly add the solution of ethyl diphenylacetate to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Add allyl bromide (1.1 equiv) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield crude ethyl 2,2-diphenylpent-4-enoate. The product can be purified by column chromatography.
-
Step 2: Hydrolysis of Ethyl 2,2-diphenylpent-4-enoate
-
Materials:
-
Ethyl 2,2-diphenylpent-4-enoate
-
10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate or diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve ethyl 2,2-diphenylpent-4-enoate (1.0 equiv) in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide (excess) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 6 M HCl.
-
Extract the product with ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude acid by recrystallization to obtain pure 2,2-diphenylpent-4-enoic acid.
-
Workflow Diagram: Route 2
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Safe Disposal of 2,2-Diphenylpent-4-enoic Acid: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, the safe handling and disposal of chemical reagents is a cornerstone of our professional responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2-Diphenylpent-4-enoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established best practices for the disposal of non-halogenated carboxylic acids and phenylated organic compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Chemical Profile
Key Chemical Information:
| Property | Value/Information | Source |
| Chemical Name | 2,2-Diphenylpent-4-enoic acid | - |
| CAS Number | Not available | - |
| Molecular Formula | C₁₇H₁₆O₂ | - |
| Molecular Weight | 252.31 g/mol | - |
| Physical State | Solid | Assumed based on similar compounds |
| Likely Hazards | Irritant, potentially harmful if swallowed, may cause skin, eye, and respiratory irritation. | Inferred from similar pentenoic acid derivatives[1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases. | Inferred from general carboxylic acid properties[4] |
This table summarizes the known and inferred properties of 2,2-Diphenylpent-4-enoic acid. The hazard profile is extrapolated from data on similar chemical structures.
The presence of the carboxylic acid functional group suggests acidic properties, while the diphenyl groups contribute to its organic nature. The pentenoic acid backbone indicates it is a non-halogenated organic compound. Therefore, disposal procedures must address both its acidic and organic characteristics.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 2,2-Diphenylpent-4-enoic acid for any purpose, including disposal, the appropriate PPE must be worn to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.[5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.[1]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe disposal of 2,2-Diphenylpent-4-enoic acid from a laboratory setting. This process is designed to be self-validating by incorporating clear decision points and safety checks.
Detailed Procedural Steps:
-
Don Appropriate PPE: Before handling the waste, ensure you are wearing the correct personal protective equipment as detailed in Section 2.
-
Assess the Form of the Waste:
-
Solid Waste: This includes the pure compound, residual powder in original containers, or solid reaction byproducts.
-
Liquid Waste: This refers to solutions of 2,2-Diphenylpent-4-enoic acid dissolved in a solvent.
-
Contaminated Labware: This includes any glassware, plasticware, or other laboratory items that have come into direct contact with the compound.
-
-
Waste Collection and Segregation - The Cornerstone of Safe Disposal:
-
For Solid Waste:
-
Carefully transfer the solid waste into a designated hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste" and should also specify "Non-Halogenated Solid Organic Waste" and list "2,2-Diphenylpent-4-enoic acid" as a constituent.[6]
-
-
For Contaminated Labware:
-
Rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or acetone) to remove all residues of 2,2-Diphenylpent-4-enoic acid.
-
Collect this solvent rinse as liquid hazardous waste.[7]
-
After thorough rinsing, the labware can typically be washed through standard laboratory procedures. For empty chemical containers, it is best practice to triple rinse them, collecting all rinsate as hazardous waste.[7]
-
-
For Liquid Waste:
-
Pour the liquid waste into a designated "Non-Halogenated Liquid Organic Waste" container.[6][8]
-
Ensure the container is properly labeled with "Hazardous Waste" and a list of its contents, including 2,2-Diphenylpent-4-enoic acid and the solvent(s) used.[9]
-
Crucially, do not mix non-halogenated waste with halogenated solvent waste. [6][8] This is because the disposal methods and costs for these two types of waste are significantly different.[8]
-
-
-
Neutralization of Bulk Aqueous Acidic Waste (if applicable):
-
For dilute aqueous solutions containing 2,2-Diphenylpent-4-enoic acid, neutralization may be an option prior to disposal, depending on local regulations. However, because this is an organic acid that may still be toxic after neutralization, it is generally recommended to dispose of it as hazardous waste.[10]
-
If neutralization is permitted by your institution's safety office, it should be performed by slowly adding a weak base (such as sodium bicarbonate) to the acidic solution while stirring in a well-ventilated area. The final pH should be between 5.5 and 9.0 before drain disposal is considered, and only if the resulting solution is not otherwise toxic.[11][12] Given the organic nature of this compound, consult with your environmental health and safety department before proceeding with neutralization for drain disposal.
-
-
Storage of Hazardous Waste:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal service.[9]
-
Ensure all labeling is clear and accurate to facilitate proper disposal by the waste management company.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the appropriate PPE.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Sweep the material into a designated hazardous waste container.[1]
-
For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to contain and absorb the liquid. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[2]
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's environmental health and safety office.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of 2,2-Diphenylpent-4-enoic acid, upholding the highest standards of laboratory safety and environmental stewardship.
References
- CymitQuimica. (2023, July 7). 5-Phenylpenta-2,4-dienoic acid Safety Data Sheet.
- Fisher Scientific. (2025, December 19). 4-Pentenoic acid Safety Data Sheet.
- Formlabs. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Pent-4-enoic acid Safety Data Sheet.
- NSWAI. (n.d.). Hazardous Waste Disposal Guide.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry website.
- 24d.info. (2020, August 14). Toxicology of 2,4-D.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Cornell University Environmental Health and Safety. (n.d.). Hazardous Waste Manual.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely.
- United States Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
- GOV.UK. (n.d.). Prioritisation of Alkylphenols for Environmental Risk Assessment.
- University of Washington Environmental Health & Safety. (2025, September 29). Chemical Treatment and Recycling.
- Synerzine. (2018, June 22). 4-Pentenoic acid, 2-methyl- Safety Data Sheet.
- PubChem. (2025, November 22). 3-Phenylpent-4-enoic acid.
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
- PPRTV Library. (2017, September 12). Provisional Peer-Reviewed Toxicity Values for 2,2-Difluoropropane (CASRN 420-45-1).
- Szabo-Scandic. (n.d.). Dipentene Safety Data Sheet.
- Regulations.gov. (2019, July 26). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 OFFICE OF CHEMICAL SAFETY AND POLLUTION PREVENTION MEMORA.
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2,2-Diphenylpent-4-enoic Acid
Understanding the Risks: A Causal Approach to PPE Selection
The primary hazards associated with carboxylic acids and chemical irritants include dermal contact, ocular exposure, and inhalation of aerosols or dust particles. These can lead to a range of adverse health effects from mild skin irritation to severe chemical burns and respiratory tract irritation[1][2][3]. Therefore, our PPE selection is not merely a checklist but a risk mitigation strategy.
Table 1: Hazard Analysis and Corresponding PPE
| Potential Hazard | Route of Exposure | Potential Health Effect | Primary PPE Control | Secondary PPE Control |
| Chemical Irritation/Corrosion | Dermal (Skin) | Irritation, redness, chemical burns[4] | Chemical-resistant gloves (Nitrile or Neoprene)[5] | Laboratory coat, closed-toe shoes |
| Serious Eye Damage | Ocular (Eyes) | Irritation, burns, potential for lasting damage[4] | Chemical safety goggles | Face shield (for splash hazards) |
| Respiratory Tract Irritation | Inhalation | Irritation of nose, throat, and lungs[1] | Use in a chemical fume hood | Respiratory protection (if fume hood is unavailable or insufficient) |
| Accidental Ingestion | Oral | Harmful if swallowed[1] | Proper laboratory hygiene (no eating/drinking) | N/A |
Foundational Protection: Core PPE Requirements
1. Eye and Face Protection: The First Line of Defense
Direct contact of 2,2-Diphenylpent-4-enoic acid with the eyes can cause serious damage[1][4]. Standard safety glasses are insufficient.
-
Chemical Safety Goggles: These are mandatory and must be worn at all times when handling the compound. They provide a seal around the eyes, protecting from splashes from all directions. Look for compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6].
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under vigorous conditions, a face shield should be worn in addition to safety goggles.
2. Hand Protection: Preventing Dermal Exposure
Carboxylic acids can cause skin irritation and burns upon contact[3][4]. The choice of glove material is critical for adequate protection.
-
Material Selection: Nitrile or neoprene gloves are recommended as they provide good resistance to a broad range of chemicals, including acids and solvents[5]. Always inspect gloves for any signs of degradation or punctures before use[7].
-
Double Gloving: For procedures with a higher risk of exposure, consider wearing two pairs of gloves. This can provide additional protection in case the outer glove is compromised.
-
Proper Technique: Gloves should be removed without touching the outer surface with bare skin to prevent cross-contamination[8].
3. Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is essential to protect the skin and personal clothing from accidental spills.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
4. Respiratory Protection: Engineering Controls as the Primary Barrier
The primary method for controlling respiratory exposure to chemical vapors or dusts is through the use of engineering controls.
-
Chemical Fume Hood: All work with 2,2-Diphenylpent-4-enoic acid, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to minimize the inhalation of any vapors or dust[2][4].
-
Respirators: In the rare event that a fume hood is not available or if exposure monitoring indicates that levels exceed permissible limits, appropriate respiratory protection is required[9][10]. A NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be used[8][11]. A proper fit test is essential to ensure the respirator's effectiveness[9][11].
Step-by-Step PPE Protocol: A Self-Validating Workflow
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.
Donning (Putting On) PPE:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Gloves: Don the first pair of gloves (if double-gloving), ensuring they are pulled over the cuffs of the lab coat. If wearing a second pair, put them on over the first.
-
Eye Protection: Put on your chemical safety goggles.
-
Face Shield: If required for the procedure, put on a face shield over your goggles.
-
Respirator: If necessary, perform a fit check and don your respirator.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves (if double-gloving) first, peeling them off without touching the outside. Dispose of them in the appropriate waste container. Remove the inner pair using the same technique.
-
Face Shield: Remove the face shield by handling the headband.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Goggles: Remove your safety goggles.
-
Respirator: If worn, remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water[7][12].
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2,2-Diphenylpent-4-enoic acid.
Caption: PPE Selection Workflow for 2,2-Diphenylpent-4-enoic Acid
Operational and Disposal Plans
Handling and Storage:
-
Always handle 2,2-Diphenylpent-4-enoic acid in a well-ventilated area, preferably within a chemical fume hood[2][4].
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents[4].
-
Avoid the generation of dust.
Spill Response:
-
In the event of a small spill, wear your full PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
Dispose of 2,2-Diphenylpent-4-enoic acid and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations[4]. Do not dispose of it down the drain.
By integrating these expert-driven protocols and maintaining a vigilant approach to safety, researchers can confidently handle 2,2-Diphenylpent-4-enoic acid while minimizing risks and fostering a secure laboratory environment.
References
-
Formlabs. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10821157, 3-Phenylpent-4-enoic acid. Retrieved from [Link]
-
Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
CPWR - The Center for Construction Research and Training. (n.d.). Chapter 5: Personal Protective Equipment (PPE). Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
